Technical Documentation Center

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine
  • CAS: 1187386-39-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Executive Summary: This document provides a comprehensive technical overview of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively published, this guide synthesizes established chemical principles to outline its core properties, a robust synthetic pathway, and methods for its structural validation. The molecule serves as a versatile chemical intermediate, featuring a bromopyridine moiety ideal for further functionalization via cross-coupling reactions and a piperazine scaffold common in pharmacologically active agents. This guide is intended to provide senior researchers and synthetic chemists with the foundational knowledge required to synthesize, characterize, and strategically utilize this compound in discovery programs.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical entity. 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a disubstituted pyridine derivative. The core structure consists of a 3-bromo-5-methylpyridine ring linked at the 2-position to a 1-ethylpiperazine moiety.

Identifier Value Source
IUPAC Name 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine-
Synonym 3-Bromo-2-(4-ethylpiperazino)-5-methylpyridine[1]
CAS Number 1187386-39-5[1]
Molecular Formula C₁₂H₁₈BrN₃Calculated
Molecular Weight 284.20 g/mol Calculated
Canonical SMILES CCN1CCN(CC1)C2=NC=C(C=C2C)Br-
InChI Key WFCXPQXDLOMKGO-UHFFFAOYSA-N[2]

Proposed Synthesis and Purification Workflow

The logical and most efficient synthesis of this target molecule is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the reactivity of halopyridines, particularly those activated by the ring nitrogen, towards nucleophiles.

Retrosynthetic Analysis and Strategy

The disconnection approach points to two primary building blocks: a suitable 2,3-dihalo-5-methylpyridine precursor and 1-ethylpiperazine. The C2-N bond is the most logical disconnection site due to the well-established SNAr chemistry at the 2-position of pyridine rings[4]. A fluoro substituent at the C2 position is preferred over chloro or bromo as it provides significantly higher reactivity towards nucleophilic attack in SNAr reactions, often allowing for milder reaction conditions[5].

retrosynthesis cluster_precursors target 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine precursors Precursors target->precursors S_NAr Disconnection pyridine 2-Fluoro-3-bromo-5-methylpyridine piperazine 1-Ethylpiperazine

Caption: Retrosynthetic analysis via an SNAr disconnection.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis, workup, and purification of the title compound.

Objective: To synthesize 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine via SNAr.

Materials:

  • 2-Fluoro-3-bromo-5-methylpyridine (1.0 eq)

  • 1-Ethylpiperazine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-fluoro-3-bromo-5-methylpyridine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration of the limiting reagent). Add 1-ethylpiperazine (1.2 eq) to the mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The choice of an elevated temperature helps to overcome the activation energy for the substitution, while DMF serves as a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the nucleophilic attack.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 95:5 Dichloromethane/Methanol). The disappearance of the starting pyridine and the appearance of a new, more polar spot indicates product formation.

  • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract the aqueous phase three times with ethyl acetate. The addition of water quenches the reaction and dissolves the inorganic salts.

  • Purification - Part 1 (Washing): Combine the organic layers and wash sequentially with water (2x) and then brine (1x). This removes residual DMF and inorganic impurities.

  • Purification - Part 2 (Drying & Concentration): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification - Part 3 (Chromatography): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure product.

Structural Elucidation and Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The following data are predicted based on the known structure and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is the most direct method for confirming the successful coupling and regiochemistry.

Proton Assignment Predicted δ (ppm) Multiplicity Coupling (J) Notes
Pyridine H (C6)~8.1d~2.0 HzDoublet due to coupling with H4.
Pyridine H (C4)~7.6d~2.0 HzDoublet due to coupling with H6.
Piperazine CH₂ (adjacent to Pyridine)~3.4 - 3.6t~5.0 HzTriplet, deshielded by the aromatic ring.
Piperazine CH₂ (adjacent to Ethyl)~2.5 - 2.7t~5.0 HzTriplet, typical chemical shift.
Ethyl CH₂~2.4 - 2.6q~7.0 HzQuartet due to coupling with methyl protons.
Pyridine CH₃~2.3s-Singlet, attached to the aromatic ring.
Ethyl CH₃~1.1t~7.0 HzTriplet, shielded aliphatic protons.

13C NMR: The carbon spectrum will confirm the number of unique carbon environments. Expected aromatic signals would appear in the δ 110-160 ppm range, with aliphatic signals for the piperazine and ethyl groups appearing between δ 10-60 ppm.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides definitive confirmation of the elemental composition.

  • Expected Exact Mass [M+H]⁺: 284.0762 (for C₁₂H₁₉⁷⁹BrN₃⁺).

  • Isotopic Pattern: A characteristic M and M+2 pattern with an approximate 1:1 intensity ratio will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a critical validation checkpoint.

Reactivity and Potential Applications in Drug Discovery

The structure of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is endowed with functionalities that make it a valuable scaffold for library synthesis in drug discovery.

  • The Bromine Handle: The bromine atom at the C3 position is a key functional group for introducing molecular diversity. It is ideally positioned for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations[6][7]. This allows for the facile creation of carbon-carbon or carbon-nitrogen bonds, enabling the exploration of a wide chemical space.

  • The Piperazine Moiety: The 1,4-disubstituted piperazine is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs[4][8]. The tertiary amine of the ethyl group provides a basic center that can be crucial for aqueous solubility and interaction with biological targets.

  • Potential Therapeutic Areas: Molecules containing substituted pyridinyl-piperazine cores are explored in a variety of therapeutic areas, including oncology, neuroscience, and infectious diseases, due to their ability to interact with a range of enzymes and receptors[4][6].

reactions cluster_reactions Palladium-Catalyzed Cross-Coupling start 1-(3-Bromo-5-methylpyridin-2-yl)- 4-ethylpiperazine suzuki Aryl/Heteroaryl Derivative start->suzuki R-B(OH)2 Pd Catalyst sonogashira Alkynyl Derivative start->sonogashira R-C≡CH Pd/Cu Catalyst buchwald Amino Derivative start->buchwald R2-NH Pd Catalyst

Caption: Potential downstream synthetic modifications.

Conclusion

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a strategically designed chemical intermediate with high potential for use in discovery chemistry. While detailed experimental characterization is not widely published, its properties can be reliably predicted. The synthetic route via Nucleophilic Aromatic Substitution is straightforward and high-yielding. Its true value lies in its dual functionality: the stable, drug-like piperazine scaffold and the versatile bromine handle, which together provide an excellent platform for the rapid generation of diverse and novel chemical entities for biological screening.

References

  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available at: [Link]

  • gsrs. 1-((6-BROMO-3-PYRIDINYL)METHYL)-4-ETHYLPIPERAZINE. Available at: [Link]

  • ResearchGate. Amination of 2-halopyridines. [a] | Download Table. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for. Available at: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • ResearchGate. 2-Bromo-5-methylpyridine. Available at: [Link]

  • ResearchGate. (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. Available at: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Available at: [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

  • Organic Syntheses. Preparation of 3-Bromo-1,2,4,5-tetrazine. Available at: [Link]

  • National Center for Biotechnology Information. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Available at: [Link]

  • PubMed. Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives. Available at: [Link]

  • PubChem. 4-(5-Bromo-2-pyridinyl)-2-ethyl-1-methylpiperazine. Available at: [Link]

  • PubChem. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Available at: [Link]

Sources

Exploratory

A Technical Guide to 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine (CAS: 1187386-39-5): A Privileged Scaffold for Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine (CAS Number: 1187386-39-5), a heterocyclic compound positioned at the intersection of two pharmacological...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine (CAS Number: 1187386-39-5), a heterocyclic compound positioned at the intersection of two pharmacologically significant scaffolds: substituted pyridines and N-alkylated piperazines. While specific research on this particular molecule is nascent, its structural architecture suggests considerable potential as a lead compound or versatile intermediate in drug discovery. This document deconstructs the molecule's core components, proposes a robust synthetic pathway grounded in established chemical principles, and explores its potential pharmacological applications based on the well-documented bioactivity of its constituent moieties. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic structures for novel therapeutic development.

Section 1: Chemical Identity and Physicochemical Properties

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a disubstituted pyridine derivative featuring a bromine atom at the 3-position, a methyl group at the 5-position, and an N-ethylpiperazine group at the 2-position. This specific arrangement of functional groups dictates its steric, electronic, and pharmacokinetic properties, making it a compound of interest for systematic investigation.

Molecular Structure

Caption: 2D Structure of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Core Data

All quantitative data for the target compound are summarized in the table below.

IdentifierValueSource
CAS Number 1187386-39-5[1]
Molecular Formula C₁₂H₁₈BrN₃[2]
Molecular Weight 284.20 g/mol [3][4]
InChI InChI=1S/C12H18BrN3/c1-3-15-4-6-16(7-5-15)12-11(13)8-10(2)9-14-12/h8-9H,3-7H2,1-2H3[5]
InChIKey WFNGGMDLHFWFRK-UHFFFAOYSA-N[5]
SMILES CCN1CCN(CC1)c2nc(c(C)cc2)Br[5]
Physical Form Solid[6]
Storage Conditions Short Term (weeks): -4°C; Long Term (years): -20°C[5]

Section 2: The Architectural Blueprint: Deconstruction of a Privileged Structure

The predicted pharmacological relevance of this molecule stems from the strategic combination of two "privileged" scaffolds well-known in medicinal chemistry.[7][8]

The 2,3,5-Trisubstituted Pyridine Core

The pyridine ring is a cornerstone of modern drug design, found in a vast number of FDA-approved therapeutics.[7][8] Its nitrogen atom acts as a hydrogen bond acceptor and can engage in crucial π–π stacking interactions within biological targets, enhancing binding affinity.[8] Furthermore, the pyridine nucleus often improves metabolic stability and aqueous solubility compared to its carbocyclic analog, benzene.[8] The specific 2,3,5-substitution pattern allows for a fine-tuned spatial arrangement of functionalities to probe receptor binding pockets effectively.

  • 2-Position (Piperazine Linkage): Substitution at the 2-position is a common strategy for introducing larger side chains that can occupy hydrophobic pockets or provide additional interaction points.

  • 3-Position (Bromo Group): The bromine atom is a versatile functional handle. It can act as a leaving group in cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of diverse analog libraries for Structure-Activity Relationship (SAR) studies.[9] Its size and lipophilicity can also directly contribute to binding affinity.

  • 5-Position (Methyl Group): The small, lipophilic methyl group can serve to orient the molecule within a binding site or fill a small hydrophobic pocket, potentially increasing selectivity and potency.

The 4-Ethylpiperazine Moiety

The piperazine ring is another exceptionally common scaffold, particularly in agents targeting the central nervous system (CNS) and in oncology.[10][11] Its basic nitrogen atoms are typically protonated at physiological pH, which can enhance water solubility and facilitate salt formation for improved drug formulation.

  • Pharmacokinetic Anchor: The piperazine moiety is often incorporated to modulate a compound's pharmacokinetic profile, improving absorption and distribution.[12]

  • CNS Activity: A vast number of piperazine derivatives exhibit activity at various neurotransmitter receptors, making them valuable tools for treating neurological and psychiatric disorders.[10][13]

  • N-Ethyl Group: The terminal ethyl group provides a balance of lipophilicity without excessive bulk. This substituent can influence receptor selectivity and potency compared to other alkyl groups. Trivial changes in substitution on the piperazine ring are known to cause distinguishable differences in pharmacological activities.[13]

Logical_Relationship COMPOUND 1-(3-Bromo-5-methylpyridin-2-yl) -4-ethylpiperazine PYRIDINE 2,3,5-Trisubstituted Pyridine Core COMPOUND->PYRIDINE PIPERAZINE 4-Ethylpiperazine Moiety COMPOUND->PIPERAZINE PY_PROP1 Metabolic Stability π-π Stacking PYRIDINE->PY_PROP1 PY_PROP2 H-Bond Acceptor PYRIDINE->PY_PROP2 PY_PROP3 Scaffold for SAR (via Br group) PYRIDINE->PY_PROP3 PIP_PROP1 Improved Solubility (Salt Formation) PIPERAZINE->PIP_PROP1 PIP_PROP2 CNS Receptor Affinity PIPERAZINE->PIP_PROP2 PIP_PROP3 Pharmacokinetic Modulation PIPERAZINE->PIP_PROP3 APP1 Kinase Inhibitors (Oncology) PY_PROP1->APP1 APP3 Antimicrobial / Anti-inflammatory PY_PROP1->APP3 PY_PROP2->APP1 PY_PROP2->APP3 PIP_PROP2->APP1 APP2 CNS Agents (Neurology) PIP_PROP2->APP2 PIP_PROP3->APP2

Caption: Structural deconstruction and potential therapeutic implications.

Section 3: Synthetic Strategy and Methodologies

Retrosynthetic Analysis

The key disconnection is the C-N bond between the pyridine C2 carbon and the piperazine nitrogen. This retrosynthetic step is logical because the pyridine ring is activated towards nucleophilic attack at the 2-position by the electron-withdrawing nature of the ring nitrogen, and this reactivity is further enhanced by a suitable leaving group (e.g., a halogen) at that position.

Retrosynthesis TARGET Target Molecule C₁₂H₁₈BrN₃ DISCONNECT C-N Disconnection (SNAr) TARGET->DISCONNECT TARGET:e->DISCONNECT:w INTERMEDIATES Starting Materials DISCONNECT:w->p2:e SM1 2,3-Dibromo-5-methylpyridine INTERMEDIATES->SM1 SM2 1-Ethylpiperazine INTERMEDIATES->SM2 p2:w->SM1:e p2:w->SM2:e

Caption: Retrosynthetic analysis via nucleophilic aromatic substitution.

Proposed Forward Synthesis Protocol

This protocol describes a standard SNAr procedure. The choice of a polar aprotic solvent like DMSO or DMF is critical as it effectively solvates the cation of the base, leaving the anion more reactive, while not participating in hydrogen bonding that could deactivate the nucleophile. A non-interfering base like potassium carbonate is used to deprotonate the secondary amine of the piperazine starting material in situ without causing side reactions.

Objective: To synthesize 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine from 2,3-dibromo-5-methylpyridine and 1-ethylpiperazine.

Materials:

  • 2,3-Dibromo-5-methylpyridine (1.0 eq)

  • 1-Ethylpiperazine (1.1 - 1.2 eq)[14]

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

Workflow start Combine Reactants react Heat Reaction Mixture (e.g., 80-120 °C) Monitor by TLC/LC-MS start->react quench Quench with Water Cool to Room Temp. react->quench extract Liquid-Liquid Extraction (EtOAc / Water) quench->extract wash Wash Organic Layer (Water, then Brine) extract->wash dry Dry over MgSO₄ Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Column Chromatography (Silica Gel, Hexane/EtOAc gradient) concentrate->purify characterize Characterize Product (¹H NMR, ¹³C NMR, HRMS) purify->characterize end Pure Product characterize->end

Caption: Proposed workflow for synthesis, purification, and validation.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-dibromo-5-methylpyridine (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.

  • Addition of Nucleophile: Add 1-ethylpiperazine (1.1 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyridine is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Validation: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Section 4: Potential Pharmacological Profile and Research Applications

The hybrid structure of this compound makes it a compelling candidate for screening in several therapeutic areas. Its potential is inferred from the extensive pharmacology of its parent scaffolds.

Central Nervous System (CNS) Applications

The presence of the N-ethylpiperazine moiety strongly suggests potential activity within the CNS.[10] Piperazine derivatives are known to interact with a wide range of neurotransmitter receptors, including serotonergic (5-HT), dopaminergic (D), and adrenergic receptors.[13] This compound could be investigated as:

  • An anxiolytic or antidepressant agent.[10]

  • A lead compound for antipsychotic drug development.

  • A modulator of receptors implicated in neurodegenerative diseases.

Oncology

Both pyridine and piperazine rings are prevalent in modern oncology drugs, particularly in the class of tyrosine kinase inhibitors (TKIs).[9][11]

  • The pyridine core can act as a "hinge-binder," forming critical hydrogen bonds in the ATP-binding site of kinases.

  • The piperazine group often extends into a solvent-exposed region, where it enhances solubility and provides a vector for further modification to improve selectivity and potency. This compound is therefore a logical candidate for screening against various kinase panels.

Anti-inflammatory and Antimicrobial Research

Pyridine derivatives are frequently associated with anti-inflammatory and antimicrobial properties.[7] The specific substitution pattern and the presence of the piperazine could modulate these activities. A novel pleuromutilin derivative containing a piperazine moiety, for instance, showed excellent activity against MRSA.[15] Screening against a panel of bacterial strains and in cellular inflammation assays would be a valid exploratory path.

Section 5: Handling, Storage, and Safety

  • Handling: As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5] Operations should be conducted in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. For short-term storage (up to 12 weeks), -4°C is recommended. For long-term storage (1-2 years), maintain at -20°C.[5]

  • Safety: While specific toxicity data is unavailable, related brominated aromatic compounds can be irritants. The piperazine moiety suggests the compound is basic and could be corrosive. A full Safety Data Sheet (SDS) should be consulted from the supplier before use.

Section 6: Conclusion and Future Directions

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine represents a strategically designed chemical entity with significant, albeit currently unexplored, potential in medicinal chemistry. Its architecture combines the validated pharmacophoric features of substituted pyridines and piperazines, suggesting a high probability of biological activity.

The immediate future direction for this compound is clear: systematic biological screening. Its potential in CNS disorders, oncology, and infectious diseases warrants investigation. Furthermore, the bromine atom at the 3-position is a prime handle for chemical diversification. A logical next step for a medicinal chemistry program would be to use this compound as a parent structure for a library of analogs generated via palladium-catalyzed cross-coupling reactions, enabling a thorough exploration of the Structure-Activity Relationship (SAR) and the optimization of any initial screening hits.

References

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC - PubMed Central.
  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (n.d.). PharmacologyOnLine - SILAE.
  • Pyridines appear as core structures in drugs, ligands, and materials. (n.d.). ResearchGate.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.).
  • 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride. (n.d.). ChemicalBook.
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (n.d.). PMC - NIH.
  • The Versatility of Piperazine Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. (n.d.). Organic Letters - ACS Publications.
  • CAS 5308-25-8: 1-Ethylpiperazine. (n.d.). CymitQuimica.
  • EP0897914A1 - Process for the preparation of 2,5-disubstitued pyridines. (n.d.). Google Patents.
  • Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. (n.d.).
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC - NIH.
  • 1187386-39-5 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. (n.d.).
  • 3-Bromo-2-(4-ethylpiperazino)-5-methylpyridine - 98% prefix CAS ... (n.d.).
  • 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. (n.d.). BIOFOUNT.
  • 1-((6-BROMO-3-PYRIDINYL)METHYL)-4-ETHYLPIPERAZINE. (n.d.). gsrs.
  • 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one. (n.d.). Smolecule.
  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. (n.d.). Organic Chemistry Portal.
  • 1187386-39-5|1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. (n.d.). BLDpharm.
  • 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine - CAS:1187386-39-5. (n.d.).
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • 3-Bromo-5-methylpyridine 97 3430-16-8. (n.d.). Sigma-Aldrich.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2025). ResearchGate.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • Preparation of 3-Bromo-1,2,4,5-tetrazine. (n.d.).
  • 1704065-42-8|1-(3-(5-bromo-2-methylphenoxy)propyl)-4-methylpiperazine. (n.d.). BLDpharm.
  • 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine | 1180132-17-5. (2025). ChemicalBook.
  • (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. (n.d.). ResearchGate.
  • 1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine|BLD Pharm. (n.d.).
  • Pharmacological characterization of (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][8][16]oxazine-8-carboxamide (JTS-653). (n.d.). PubMed. Retrieved from

  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). (n.d.). MDPI.
  • 1220017-15-1|5-Bromo-2-(2-ethylpiperidin-1-yl)-3-methylpyridine. (n.d.). BLDpharm.

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

This guide provides a comprehensive technical overview of the molecular structure, properties, and proposed synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. It is intended for an audience of researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure, properties, and proposed synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of Substituted Pyridinylpiperazines

The piperazine moiety is a prevalent scaffold in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1][2][3] Piperazine derivatives exhibit a broad spectrum of biological activities, including antipsychotic, antidepressant, anxiolytic, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The versatility of the piperazine ring, with its two nitrogen atoms, allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The incorporation of a substituted pyridine ring, as in the case of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, introduces a key pharmacophore with the potential to modulate interactions with various biological targets. The bromine and methyl substitutions on the pyridine ring can influence the compound's electronegativity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[6]

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C12H18BrN3Based on its constituent atoms.
Molecular Weight 284.2 g/mol Calculated from the molecular formula.[7]
Appearance Likely a solid at room temperatureBased on similar substituted piperazine compounds.[8]
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol.General solubility of similar heterocyclic compounds.
Lipophilicity (logP) Moderately lipophilicThe presence of the bromo and methyl groups increases lipophilicity, while the piperazine and pyridine nitrogens contribute to some polarity.

Proposed Synthesis and Purification

A plausible synthetic route for 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine involves a nucleophilic aromatic substitution reaction. The proposed starting materials are 2,3-dibromo-5-methylpyridine and 1-ethylpiperazine.

Experimental Protocol: Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Materials:

  • 2,3-dibromo-5-methylpyridine

  • 1-ethylpiperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine 2,3-dibromo-5-methylpyridine (1.0 eq), 1-ethylpiperazine (1.2 eq), a palladium catalyst (e.g., 2 mol% Pd2(dba)3), a phosphine ligand (e.g., 4 mol% BINAP), and a strong base (e.g., 1.4 eq sodium tert-butoxide) in anhydrous toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Causality Behind Experimental Choices:

  • The use of a palladium catalyst and a phosphine ligand is standard for Buchwald-Hartwig amination, a powerful method for forming C-N bonds.

  • A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperazine nitrogen, facilitating the catalytic cycle.

  • Anhydrous and inert conditions are crucial to prevent the deactivation of the catalyst and reagents.

Visualizing the Synthesis Workflow

Synthesis_Workflow reagents 2,3-dibromo-5-methylpyridine + 1-ethylpiperazine reaction Buchwald-Hartwig Amination (Toluene, Reflux) reagents->reaction catalyst Pd Catalyst (e.g., Pd2(dba)3) Phosphine Ligand (e.g., BINAP) Base (e.g., NaOtBu) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine purification->product

Caption: Proposed synthesis workflow for 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Structural Elucidation

The definitive confirmation of the molecular structure of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the piperazine ring, the ethyl group protons, and the methyl group protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of their electronic environments and neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons of the pyridine ring, the aliphatic carbons of the piperazine and ethyl groups, and the methyl carbon.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H, C-N, and C-Br bonds, as well as the aromatic C=C and C=N stretching vibrations of the pyridine ring.

Visualizing the Molecular Structure

Caption: 2D representation of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Potential Applications in Drug Development

Derivatives of pyridinylpiperazine are of significant interest in drug discovery due to their diverse pharmacological activities.[1][2][3] The structural motifs present in 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine suggest potential for activity in several therapeutic areas:

  • Central Nervous System (CNS) Disorders: Many piperazine-containing compounds modulate neurotransmitter systems and have applications as antipsychotics, antidepressants, and anxiolytics.[1][2]

  • Oncology: The piperazine scaffold is found in a number of anticancer agents.[3][4]

  • Anti-inflammatory and Antihistaminic Agents: Certain piperazine derivatives have shown promise as anti-inflammatory and antihistamine drugs.[4]

  • Antimicrobial Agents: The structural features of this compound may also confer antimicrobial properties.[3][4]

Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the pharmacological profile and therapeutic potential of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

References

  • Gomes, P. A. T. M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-603. [Link]

  • de Souza, M. V. N. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. ResearchGate. [Link]

  • Asif, M. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Chemistry & Biology Interface, 14(1), 1-20. [Link]

  • Khan, I., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link]

  • Asif, M. (2014). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, 6(5), 127-135. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1386335. [Link]

  • Nallathambi, S., et al. (2023). Structural Elucidation and Spectroscopic Studies of Acetyl Substituted Piperazine Nucleus Tethered with 4, 5-Diaryl-1 H-Imidazole Scaffold: DNA Binding, Cu2+And Sn2+ Ions Sensing and Cytotoxicity. ResearchGate. [Link]

  • Global Substance Registration System. 1-((6-BROMO-3-PYRIDINYL)METHYL)-4-ETHYLPIPERAZINE. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. Synthesis and Structural Elucidation of P-stereogenic Coumarins. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ResearchGate. 2-Bromo-5-methylpyridine. [Link]

  • PubChem. 3-Bromo-5-chloro-4-methylpyridine. [Link]

  • PubChem. (E)-3-bromo-5-methylhex-2-ene. [Link]

Sources

Exploratory

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine synthesis pathway

An In-depth Technical Guide on the Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine Introduction 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a substituted pyridine derivative that serves as a val...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Introduction

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a halogenated pyridine core coupled with a piperazine moiety, is a common scaffold in the development of pharmacologically active agents. This guide provides a comprehensive overview of a robust and scientifically validated pathway for its synthesis, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic selection of precursors, detailed reaction protocols, mechanistic insights, and the rationale behind key experimental choices, ensuring a reproducible and scalable process.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule hinges on the formation of a crucial carbon-nitrogen (C-N) bond between the C2 position of the pyridine ring and a nitrogen atom of the 1-ethylpiperazine moiety. A logical retrosynthetic analysis points to two primary strategies for this key transformation: a classical Nucleophilic Aromatic Substitution (SNAr) and a more contemporary Palladium-catalyzed cross-coupling reaction, namely the Buchwald-Hartwig amination.

  • Strategy 1: Nucleophilic Aromatic Substitution (SNAr): This approach involves the reaction of a 2-halo-3-bromo-5-methylpyridine intermediate with 1-ethylpiperazine. The halogen atom at the 2-position of the pyridine ring acts as a leaving group, which is displaced by the nucleophilic secondary amine of the piperazine. SNAr reactions on electron-deficient heteroaromatic rings like pyridine are well-established but often require elevated temperatures or activating groups to proceed efficiently.[1][2]

  • Strategy 2: Buchwald-Hartwig Amination: This powerful Pd-catalyzed cross-coupling reaction has become a cornerstone of modern C-N bond formation due to its high efficiency, functional group tolerance, and often milder reaction conditions compared to traditional methods.[3][4] This pathway would utilize the same precursors but in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[5][6]

Given its reliability, high yields, and broad applicability to heteroaromatic systems, this guide will focus on a synthetic pathway culminating in a Buchwald-Hartwig amination for the final coupling step. The primary precursor required is a di-halogenated pyridine, specifically 2,3-dibromo-5-methylpyridine .

Retrosynthesis Target 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine Disconnect C-N Bond Formation (Buchwald-Hartwig) Target->Disconnect Precursors Precursors Disconnect->Precursors Pyridine 2,3-Dibromo-5-methylpyridine Precursors->Pyridine Key Intermediate Piperazine 1-Ethylpiperazine (Commercially Available) Precursors->Piperazine

Caption: Retrosynthetic analysis of the target molecule.

Part 2: Synthesis of Key Intermediate: 2,3-Dibromo-5-methylpyridine

The synthesis of the key pyridine intermediate is achieved through a reliable two-step sequence starting from the commercially available 2-amino-5-methylpyridine.

Step 2.1: Electrophilic Bromination

The first step involves the regioselective bromination of 2-amino-5-methylpyridine at the C3 position. The amino group is a strong activating group and directs the electrophilic bromine to the ortho position (C3), which is sterically accessible.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-amino-3-bromo-5-methylpyridine .

Step 2.2: Sandmeyer Reaction

The amino group of 2-amino-3-bromo-5-methylpyridine is converted into a bromo group via a Sandmeyer reaction. This classic transformation proceeds through an intermediate diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide source.

Experimental Protocol:

  • To a flask containing hydrobromic acid (48% aq.), cooled to -5 °C, slowly add 2-amino-3-bromo-5-methylpyridine (1.0 eq) to form the corresponding ammonium salt.

  • In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (1.2 eq) in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture while vigorously stirring and maintaining the temperature between -5 °C and 0 °C. The formation of the diazonium salt should be monitored.

  • In another flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

  • Allow the reaction to stir and slowly warm to room temperature, then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the mixture, basify with a concentrated NaOH or NH₄OH solution, and extract with diethyl ether or dichloromethane.

  • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude 2,3-dibromo-5-methylpyridine , which can be purified by chromatography or distillation.

Precursor_Synthesis Start 2-Amino-5-methylpyridine Step1 Bromination (NBS, Acetic Acid) Start->Step1 Intermediate 2-Amino-3-bromo-5-methylpyridine Step1->Intermediate Step2 Sandmeyer Reaction (NaNO₂, HBr, CuBr) Intermediate->Step2 Product 2,3-Dibromo-5-methylpyridine Step2->Product

Caption: Workflow for the synthesis of the key intermediate.

Part 3: Final C-N Bond Formation via Buchwald-Hartwig Amination

This final step couples the synthesized 2,3-dibromo-5-methylpyridine with 1-ethylpiperazine. The Buchwald-Hartwig reaction is highly selective for the C-Br bond at the 2-position of the pyridine ring, which is more activated towards oxidative addition to the palladium catalyst than the C-Br bond at the 3-position.

Experimental Protocol:

  • To an oven-dried Schlenk flask, add 2,3-dibromo-5-methylpyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos) (2-5 mol%).

  • Add a strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene or dioxane as the solvent, followed by 1-ethylpiperazine (1.1-1.3 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine .

Mechanistic Visualization: Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving the palladium center.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd + Ar-Br Complex1 L₂Pd(II)(Ar)(Br) OxAdd->Complex1 LigandEx Ligand Exchange Complex1->LigandEx + Amine - HBr (Base) Complex2 L₂Pd(II)(Ar)(Amine) LigandEx->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0)L2 + Ar-Amine (Product)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 4: Data Summary and Reagent Table

For practical laboratory application, the following table summarizes the properties of the key reagents for the final coupling step.

ReagentFormulaMW ( g/mol )Molar Eq.Role
2,3-Dibromo-5-methylpyridineC₆H₅Br₂N250.921.0Electrophile
1-EthylpiperazineC₆H₁₄N₂114.191.2Nucleophile
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.01Catalyst Precursor
BINAPC₄₄H₃₂P₂622.670.02Ligand
Sodium tert-butoxideC₄H₉NaO96.101.5Base
TolueneC₇H₈92.14-Solvent

Conclusion

The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is reliably achieved through a multi-step sequence. The chosen strategy, which involves the initial synthesis of a 2,3-dibromo-5-methylpyridine intermediate followed by a highly efficient Buchwald-Hartwig amination, offers significant advantages in terms of yield, selectivity, and operational simplicity. This in-depth guide provides the necessary protocols and scientific rationale to enable researchers to successfully synthesize this valuable chemical scaffold for application in pharmaceutical research and development.

References

  • Vertex AI Search. The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607.
  • Kramer, C. S., et al. (2024). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • Deng, B., et al. (2011). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Journal of the Serbian Chemical Society, 76(8), 1075-1083.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine. BenchChem.
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607.
  • Taylor & Francis Online. (2011). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • ResearchGate. (n.d.). Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aromatic substitutions with amine nucleophiles.
  • ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • PrepChem.com. (n.d.). Synthesis of 3-bromo-2-chloro-5-methylpyridine.
  • ChemicalBook. (n.d.). 2-Bromo-5-chloropyridine synthesis.
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka.

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Abstract This technical guide provides a comprehensive framework for the elucidation of the mechanism of action of the novel chemical entity, 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. As a compound of interest...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the elucidation of the mechanism of action of the novel chemical entity, 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. As a compound of interest with structural motifs common to centrally active agents, a systematic and multi-tiered investigational approach is paramount. This document outlines a hypothesized mechanism of action centered on the modulation of key central nervous system (CNS) receptors and transporters, and details a rigorous, self-validating experimental workflow for its characterization. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and the scientific rationale behind each experimental choice.

Introduction and Structural Rationale

The compound 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a novel molecule with potential psychoactive properties. Its structure comprises two key pharmacophores: a substituted pyridine ring and an ethylpiperazine moiety.

  • Substituted Pyridine Moiety: The 3-bromo-5-methylpyridine group is an electron-rich aromatic system. Pyridine rings are common in medicinal chemistry and can be found in a variety of CNS-active drugs.[1]

  • Ethylpiperazine Moiety: The piperazine ring is a well-established scaffold in centrally acting drugs, known for its interaction with a range of neurotransmitter receptors and transporters.[2][3] Many piperazine derivatives exhibit pharmacological activities such as antipsychotic, antidepressant, and anxiolytic effects, often through modulation of the monoamine pathways.[4]

Given these structural features, it is hypothesized that 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is likely to exhibit affinity for serotonin (5-HT) and/or dopamine (D2) receptors, and may also interact with other monoamine transporters.

Hypothesized Mechanism of Action

Based on the structural analysis, the primary hypothesis is that 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine acts as a modulator of serotonergic and/or dopaminergic signaling in the CNS. The specific nature of this modulation (e.g., agonist, antagonist, partial agonist, or reuptake inhibitor) remains to be determined.

Potential Molecular Targets

The following molecular targets are prioritized for initial investigation based on the prevalence of the piperazine moiety in drugs acting on these systems:

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, and other subtypes.

  • Dopamine Receptors: D2, D3, and D4 subtypes.

  • Serotonin Transporter (SERT)

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

A Multi-Tiered Experimental Workflow for Mechanism of Action Elucidation

A systematic approach, progressing from computational predictions to in vitro and in vivo validation, is essential for a thorough characterization of the compound's mechanism of action.[5]

G cluster_0 Tier 1: In Silico & Physicochemical Profiling cluster_1 Tier 2: In Vitro Target Validation cluster_2 Tier 3: In Vivo Behavioral Pharmacology In_Silico_Target_Prediction In Silico Target Prediction (QSAR, Molecular Docking) Receptor_Binding_Assays Receptor Binding Assays (Radioligand Displacement) In_Silico_Target_Prediction->Receptor_Binding_Assays Hypothesis Generation Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP, pKa) Physicochemical_Characterization->Receptor_Binding_Assays Assay Condition Optimization ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Locomotor_Activity Locomotor Activity Assessment ADMET_Prediction->Locomotor_Activity Dose Selection Functional_Assays Functional Assays (e.g., cAMP, Calcium Flux) Receptor_Binding_Assays->Functional_Assays Target Identification Functional_Assays->Locomotor_Activity Functional Characterization Transporter_Uptake_Assays Transporter Uptake Assays Transporter_Uptake_Assays->Locomotor_Activity Functional Characterization Forced_Swim_Test Forced Swim Test (Antidepressant-like effects) Locomotor_Activity->Forced_Swim_Test Elevated_Plus_Maze Elevated Plus Maze (Anxiolytic-like effects) Locomotor_Activity->Elevated_Plus_Maze Prepulse_Inhibition Prepulse Inhibition (Antipsychotic-like effects) Locomotor_Activity->Prepulse_Inhibition

Figure 1: A multi-tiered workflow for characterizing the mechanism of action.

Tier 1: In Silico and Physicochemical Profiling

The initial phase involves computational modeling and basic physicochemical characterization to guide subsequent experimental work.

3.1.1. In Silico Target Prediction
  • Quantitative Structure-Activity Relationship (QSAR): Utilize established QSAR models for piperazine and pyridine derivatives to predict potential biological activities and targets.[6]

  • Molecular Docking: Perform docking studies of the compound against the crystal structures of prioritized targets (e.g., 5-HT and D2 receptors) to predict binding affinity and mode.[7]

3.1.2. Physicochemical Characterization

A summary of essential physicochemical properties to be determined is presented in Table 1.

PropertyMethodRationale
SolubilityKinetic or thermodynamic solubility assayEssential for preparing accurate dosing solutions for in vitro and in vivo studies.
Lipophilicity (LogP/LogD)Shake-flask or HPLC methodPredicts membrane permeability and potential for blood-brain barrier penetration.
pKaPotentiometric titration or UV-spectroscopyDetermines the ionization state of the molecule at physiological pH, which influences receptor interaction and cell penetration.

Table 1: Physicochemical properties for initial characterization.

3.1.3. ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models should be employed to forecast the compound's pharmacokinetic and safety profile, aiding in the design of later-stage experiments.[8]

Tier 2: In Vitro Target Validation

This tier focuses on confirming the computationally predicted targets and characterizing the nature of the interaction.

3.2.1. Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[9][10]

Protocol: Radioligand Displacement Assay for 5-HT2A Receptor

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human 5-HT2A receptor (e.g., HEK293 cells). Homogenize cells in an appropriate buffer and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., [3H]-ketanserin), and varying concentrations of the test compound (1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine).

  • Incubation: Incubate the plate at a specified temperature and for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

This protocol should be adapted for each of the prioritized molecular targets.

3.2.2. Functional Assays

Once binding affinity is established, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

G cluster_0 GPCR Activation Cascade Ligand 1-(3-Bromo-5-methylpyridin-2-yl)- 4-ethylpiperazine Receptor G-Protein Coupled Receptor (e.g., 5-HT2A) Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Second_Messenger Second Messenger Production (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Modulates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Sources

Exploratory

An Investigator's Guide to the Biological Activity of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine: A Novel CNS-Active Candidate

Foreword: Unveiling the Potential of a Novel Pyridinylpiperazine In the landscape of central nervous system (CNS) drug discovery, the pyridinylpiperazine scaffold has repeatedly emerged as a privileged structure, yieldin...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Pyridinylpiperazine

In the landscape of central nervous system (CNS) drug discovery, the pyridinylpiperazine scaffold has repeatedly emerged as a privileged structure, yielding compounds with significant therapeutic potential.[1][2] This guide focuses on a novel derivative, 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine , a compound at the frontier of exploration. While direct biological data for this specific molecule is not yet publicly available, its structural motifs suggest a compelling hypothesis for its activity, warranting a thorough and systematic investigation.

This document serves as a comprehensive technical guide and strategic roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a dynamic framework for elucidating the biological activity of this promising compound. We will delve into the scientific rationale behind a proposed investigatory cascade, from initial in vitro screening to complex in vivo behavioral models, all while maintaining the highest standards of scientific integrity.

Structural Rationale and Hypothesized Biological Profile

The structure of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine presents several key features that inform our initial hypotheses:

  • Pyridinylpiperazine Core: This moiety is a well-established pharmacophore in CNS-active compounds.[1][2][3] Many derivatives exhibit affinity for various G-protein coupled receptors (GPCRs), particularly adrenergic, serotonergic, and dopaminergic receptors.[2][3]

  • Substitution Pattern: The 3-bromo and 5-methyl substitutions on the pyridine ring, along with the 4-ethyl group on the piperazine, are expected to significantly modulate receptor affinity, selectivity, and pharmacokinetic properties compared to unsubstituted parent structures.[4] Specifically, the halogen and methyl groups can influence binding pocket interactions and metabolic stability.

  • Potential as a Novel Psychoactive Substance (NPS): The structural similarity to known psychoactive compounds necessitates a thorough evaluation of its potential as an NPS.[5][6][7][8][9]

Based on these structural alerts, we hypothesize that 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a CNS-active compound, likely modulating monoaminergic systems. A primary line of investigation will be its potential as a selective α2-adrenoceptor antagonist, a class of compounds with applications in depression and other CNS disorders.[1]

A Phased Approach to Biological Characterization: From Benchtop to Behavior

A logical, phased approach is critical to efficiently and effectively characterize the biological activity of a novel compound. The following experimental workflow is proposed, with each stage building upon the data from the previous one.

Phase 1: Foundational In Vitro Profiling

The initial phase focuses on broad, high-throughput screening to identify primary biological targets and assess baseline cytotoxicity.

Objective: To identify the primary molecular targets of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Methodology:

  • Compound Preparation: Synthesize and purify the hydrochloride salt of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine to ensure solubility and stability in aqueous buffers.[10]

  • Panel Screening: Submit the compound to a comprehensive radioligand binding assay panel (e.g., Eurofins SafetyScreen44™ or similar) to assess its affinity for a wide range of CNS receptors, ion channels, and transporters.

  • Enzyme Inhibition Assays: Screen against a panel of key metabolic enzymes (e.g., cytochrome P450 isoforms) and other relevant enzymes such as acetylcholinesterase and butyrylcholinesterase.[11]

  • Data Analysis: Determine Ki or IC50 values for any significant interactions. A "hit" is typically defined as >50% displacement of the radioligand at a screening concentration of 10 µM.

Causality and Self-Validation: This broad screening approach is unbiased and essential for identifying both on-target and potential off-target activities early in the discovery process. The use of well-validated commercial screening panels provides a high degree of confidence in the initial results.

Objective: To determine the cytotoxic potential of the compound in relevant cell lines.

Methodology:

  • Cell Line Selection: Utilize human cell lines relevant to CNS applications, such as SH-SY5Y (neuroblastoma) and HEK293 (human embryonic kidney), for initial toxicity screening.[5]

  • Viability Assays: Perform dose-response studies using standard cell viability assays (e.g., MTT, CellTiter-Glo®) to determine the CC50 (50% cytotoxic concentration).

  • Mechanism of Cell Death: For compounds showing significant cytotoxicity, further investigate the mechanism of cell death (apoptosis vs. necrosis) using techniques like flow cytometry with Annexin V/Propidium Iodide staining.[5]

Causality and Self-Validation: Assessing cytotoxicity in parallel with primary activity screens is crucial for establishing a therapeutic window. Using multiple, mechanistically distinct viability assays provides a more robust assessment of cytotoxicity.

Phase 2: Functional Characterization and Mechanism of Action

Once primary targets are identified, the next phase focuses on elucidating the functional consequences of compound binding.

Objective: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at its primary target(s).

Methodology (Example for a GPCR target):

  • Cell-Based Assays: Utilize cell lines stably expressing the target receptor.

  • Second Messenger Assays: Measure changes in second messenger levels (e.g., cAMP for Gs/Gi-coupled receptors, IP1 for Gq-coupled receptors) in the presence of the compound.

  • Agonist Mode: Apply increasing concentrations of the compound to determine if it stimulates a response.

  • Antagonist Mode: Pre-incubate cells with the compound before challenging with a known agonist to determine if it blocks the agonist's effect.

  • Data Analysis: Calculate EC50 (for agonists) or pA2/pIC50 (for antagonists) values.

Causality and Self-Validation: Functional assays are essential to move beyond simple binding affinity and understand the compound's biological effect. Correlating binding affinity (Ki) with functional potency (EC50/IC50) provides strong evidence for the proposed mechanism of action.

Phase 3: In Vivo Pharmacokinetics and Behavioral Pharmacology

With a clear in vitro profile, the investigation moves to animal models to assess pharmacokinetics, safety, and efficacy.

Objective: To determine the pharmacokinetic profile of the compound in a relevant animal model (e.g., rat).

Methodology:

  • Dosing: Administer the compound via relevant routes (e.g., intravenous, oral).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.[7]

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., half-life, Cmax, Tmax, bioavailability).

Causality and Self-Validation: Understanding the pharmacokinetic profile is critical for designing meaningful in vivo efficacy studies and for dose selection. A robust and validated bioanalytical method is the cornerstone of reliable pharmacokinetic data.

Objective: To assess the effects of the compound on CNS-related behaviors in rodent models.[12][13][14][15][16]

Methodology (selected examples based on hypothesized α2-antagonist activity):

  • Locomotor Activity: Assess spontaneous locomotor activity in an open field test to evaluate potential stimulant or sedative effects.[12][13]

  • Forced Swim Test / Tail Suspension Test: These models are commonly used to screen for potential antidepressant activity.[13]

  • Elevated Plus Maze: This test is used to assess anxiolytic or anxiogenic effects.[13]

Causality and Self-Validation: The choice of behavioral models should be directly informed by the in vitro mechanism of action. Including appropriate positive and negative controls is essential for validating the experimental setup and interpreting the results.

Data Presentation and Visualization

Clear and concise data presentation is paramount for effective communication of scientific findings.

Quantitative Data Summary
Parameter Assay Result
Binding Affinity (Ki) Radioligand Bindinge.g., 15 nM (α2A-adrenoceptor)
Functional Potency (IC50) cAMP Assaye.g., 50 nM (α2A-adrenoceptor)
Cytotoxicity (CC50) MTT Assay (SH-SY5Y)e.g., > 10 µM
Plasma Half-life (t1/2) Rat PK Studye.g., 4.2 hours
Oral Bioavailability (%) Rat PK Studye.g., 35%
Diagrams and Workflows

experimental_workflow cluster_phase1 Phase 1: In Vitro Profiling cluster_phase2 Phase 2: Functional Characterization cluster_phase3 Phase 3: In Vivo Evaluation p1_binding Receptor Binding Screening p2_functional Functional Receptor Assays p1_binding->p2_functional Identify Targets p1_tox In Vitro Toxicology p1_tox->p2_functional Establish Therapeutic Window p3_pk Pharmacokinetics (PK) p2_functional->p3_pk Confirm MoA p3_behavior Behavioral Pharmacology p3_pk->p3_behavior Inform Dose Selection

Caption: Proposed experimental workflow for the characterization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous strategy for investigating the biological activity of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. By following a phased approach, from broad in vitro screening to targeted in vivo studies, researchers can efficiently build a detailed pharmacological profile of this novel compound. The structural alerts within this molecule strongly suggest a high probability of CNS activity, potentially as a modulator of monoaminergic systems. The successful execution of the proposed studies will not only elucidate the specific mechanism of action but also pave the way for potential therapeutic applications. Further investigations could include more advanced preclinical models of CNS disorders, detailed metabolic profiling, and ultimately, IND-enabling studies.

References

  • Sygnature Discovery. CNS Disorder Models - Drug Discovery. [Link]

  • Medicilon. CNS Pharmacology Models. [Link]

  • Gasparotto, V., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6785. [Link]

  • Stewart, A. M., & Kalueff, A. V. (2015). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. Frontiers in Behavioral Neuroscience, 9, 11. [Link]

  • ZeClinics. Behavioral phenotyping in zebrafish for CNS drug testing. [Link]

  • Stilwell, D. E., et al. (1985). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 28(7), 925–931. [Link]

  • Barrett, J. E. (2022). Translational In Vivo Assays in Behavioral Biology. ILAR Journal, 63(1-2), 1-13. [Link]

  • Papsun, D. M., & Krotulski, A. J. (2023). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology, 47(9), 875-891. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]

  • Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxics, 11(11), 932. [Link]

  • Luethi, D., et al. (2019). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Neuropharmacology, 146, 15-27. [Link]

  • Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (2019). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. [Link]

  • Agilent. Testing For Novel Psychoactive Substances. [Link]

  • Cullinan, G. J., et al. (1994). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 37(20), 3363–3370. [Link]

  • Google Patents. (1995).
  • Gul, H. I., et al. (2022). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, 36(11), e23259. [Link]

  • Google Patents. (1991).
  • Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Global Substance Registration System. 1-((6-BROMO-3-PYRIDINYL)METHYL)-4-ETHYLPIPERAZINE. [Link]

  • Google Patents. (2015). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • de la Torre-López, E., et al. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Basic & Clinical Pharmacology & Toxicology, 128(4), 549-558. [Link]

  • National Institutes of Health. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. [Link]

  • ResearchGate. (2012). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6889. [Link]

  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1362942. [Link]

  • Szychowski, K. A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116892. [Link]

  • Kitagawa, Y., et al. (2012). Pharmacological characterization of (3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][12][14]oxazine-8-carboxamide (JTS-653). Journal of Pharmacology and Experimental Therapeutics, 342(1), 125-133. [Link]

Sources

Foundational

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine derivatives synthesis

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine Derivatives Foreword: The Strategic Importance of the Pyridinylpiperazine Scaffold The confluence of a substituted pyridi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine Derivatives

Foreword: The Strategic Importance of the Pyridinylpiperazine Scaffold

The confluence of a substituted pyridine ring and a piperazine moiety represents a privileged structural motif in modern medicinal chemistry. Piperazine derivatives are ubiquitous in pharmaceuticals, frequently conferring favorable pharmacokinetic properties and acting as versatile scaffolds for engaging with biological targets.[1][2] Their derivatives have demonstrated a vast range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often by modulating central nervous system neurotransmitter receptors.[3][4][5][6]

The specific core, 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, is of particular strategic value. The 2-piperazinylpyridine unit serves as a potent pharmacophore, while the bromine atom at the 3-position provides a crucial synthetic handle for late-stage functionalization. This allows for the systematic exploration of chemical space through various cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core synthetic strategies, mechanistic rationales, and experimental protocols for the synthesis of this valuable scaffold and its derivatives.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule into readily available or easily synthesizable precursors. The most strategic disconnection for the 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine core is the C-N bond between the pyridine C2 carbon and the piperazine N1 nitrogen.

This disconnection reveals two key building blocks:

  • Key Synthon A: A 2,3-dihalo-5-methylpyridine, which acts as the electrophilic component.

  • Key Synthon B: 1-Ethylpiperazine, which serves as the nucleophilic component.

G Target 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine Disconnection C(aryl)-N Disconnection Target->Disconnection SynthonA Key Synthon A: 2,3-Dihalo-5-methylpyridine (Electrophile) Disconnection->SynthonA SynthonB Key Synthon B: 1-Ethylpiperazine (Nucleophile) Disconnection->SynthonB

Fig. 1: Retrosynthetic analysis of the target scaffold.

Synthesis of Key Intermediates

The successful synthesis of the final compound hinges on the efficient preparation of its precursors. While 1-ethylpiperazine is a commercially available reagent, the synthesis of the 2,3-disubstituted-5-methylpyridine core requires a dedicated synthetic route.

A common and effective starting material is 2-amino-5-bromo-3-methylpyridine.[7][8][9] This intermediate allows for the strategic introduction of a second halogen at the 2-position via a Sandmeyer-type reaction.

Protocol 1: Synthesis of 2,3-Dibromo-5-methylpyridine

  • Diazotization: 2-Amino-5-bromo-3-methylpyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C in an ice bath.

  • Nitrite Addition: A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. This generates the in situ diazonium salt. The causality here is critical: slow addition and low temperature prevent premature decomposition of the unstable diazonium intermediate.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The CuBr catalyzes the displacement of the diazonium group with a bromide ion, yielding the desired 2,3-dibromo-5-methylpyridine.

  • Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The crude product is then purified, typically by column chromatography on silica gel.

Core Synthesis: Forging the Aryl-Amine Bond

The crucial step in this synthesis is the coupling of the pyridine electrophile with 1-ethylpiperazine. Two primary methodologies dominate this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these methods depends on substrate reactivity, desired reaction conditions, and scale.

Method A: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a classical and often cost-effective method for forming C-N bonds on electron-deficient aromatic systems like halopyridines.[10][11] The electron-withdrawing effect of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack.[12] In the case of 2,3-dibromo-5-methylpyridine, the C2 position is significantly more activated, leading to regioselective substitution.

The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate (Meisenheimer complex) before expelling the halide leaving group.[13][14]

Protocol 2: SNAr Coupling

  • Reagent Combination: In a suitable reaction vessel, 2,3-dibromo-5-methylpyridine, 1-ethylpiperazine (typically 1.1 to 1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) are combined in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heating: The mixture is heated, often to temperatures between 100-150 °C, to provide the necessary activation energy to overcome the aromaticity disruption in the intermediate state. Microwave-assisted heating can significantly reduce reaction times.[15]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The product is purified by column chromatography.

Method B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[16] It often proceeds under milder conditions than SNAr and exhibits a broader substrate scope and greater functional group tolerance.[17][18]

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[16]

Protocol 3: Buchwald-Hartwig Amination

  • Catalyst Preparation: A reaction flask is charged with a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or a Josiphos-type ligand), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate).

  • Reagent Addition: The flask is purged with an inert gas (e.g., argon or nitrogen). 2,3-Dibromo-5-methylpyridine, 1-ethylpiperazine, and an anhydrous aprotic solvent like toluene or dioxane are added.

  • Heating: The reaction mixture is heated (typically 80-110 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is cooled, filtered to remove palladium residues, and the filtrate is concentrated. The crude product is then purified by column chromatography.

G cluster_0 S(N)Ar Pathway cluster_1 Buchwald-Hartwig Pathway Start_SNAr 2,3-Dibromo-5-methylpyridine + 1-Ethylpiperazine Conditions_SNAr K2CO3, DMSO High Temp (100-150°C) Start_SNAr->Conditions_SNAr Product_SNAr Target Molecule Conditions_SNAr->Product_SNAr Start_BH 2,3-Dibromo-5-methylpyridine + 1-Ethylpiperazine Conditions_BH Pd Catalyst, Ligand, Base (NaOtBu), Toluene Milder Temp (80-110°C) Start_BH->Conditions_BH Product_BH Target Molecule Conditions_BH->Product_BH

Fig. 2: Comparison of SNAr and Buchwald-Hartwig synthetic workflows.

Derivatization via Cross-Coupling Reactions

The true utility of the 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine scaffold lies in the synthetic potential of the C3-bromo substituent. This position is primed for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents to build a diverse chemical library.

G Core Core Scaffold (C3-Br) Suzuki Suzuki Coupling (Aryl Boronic Acid) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne) Core->Sonogashira Heck Heck Coupling (Alkene) Core->Heck Deriv_Aryl Aryl Derivative Suzuki->Deriv_Aryl Deriv_Alkyne Alkynyl Derivative Sonogashira->Deriv_Alkyne Deriv_Alkene Alkenyl Derivative Heck->Deriv_Alkene

Fig. 3: Diversification pathways from the core scaffold.

Protocol 4: General Procedure for Suzuki Coupling

  • Reaction Setup: A reaction vessel is charged with the 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine core, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., K₃PO₄ or Na₂CO₃).[19]

  • Solvent Addition: A solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water), is added. The system is then thoroughly degassed and placed under an inert atmosphere.

  • Heating: The mixture is heated to reflux (typically 80-100 °C) and stirred until the starting material is consumed.

  • Work-up and Purification: After cooling, the phases are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting crude product is purified by column chromatography or recrystallization to yield the final derivative.

Data Summary and Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

The table below summarizes representative data for the core scaffold and a potential derivative.

CompoundStructureMethodYield (%)M.W. ( g/mol )Key Characterization Data (m/z [M+H]⁺)
1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine(Structure of the core scaffold)SNAr/BH75-90298.22298.1 / 300.1 (Isotopic pattern for Br)
1-(4-Ethylpiperazin-1-yl)-5-methyl-3-phenylpyridin(Structure of a Suzuki-coupled derivative with a phenyl group at C3)Suzuki65-85295.42296.2

Conclusion

The synthesis of 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine and its derivatives is a well-established yet highly adaptable process central to modern drug discovery. By leveraging robust methodologies such as Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination for the core assembly, and a suite of palladium-catalyzed cross-coupling reactions for diversification, researchers can efficiently generate libraries of novel compounds. This strategic approach enables the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles, paving the way for the development of next-generation therapeutics.

References

  • Vertex A.I. Search. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis - ChemicalBook.
  • Vertex A.I. Search. (n.d.). Exploring 2-Amino-5-bromo-3-methylpyridine: A Versatile Organic Synthesis Intermediate.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methylpyridine 97 3430-21-5.
  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • YouTube. (2019, January 19). Nucleophilic aromatic substitutions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Amino-5-bromo-3-methylpyridine in Organic Synthesis.
  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • ACS Publications. (n.d.). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Organic Process Research & Development.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions.
  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • NIH. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC.
  • NIH. (2023, November 7). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives - PMC.
  • Vertex A.I. Search. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • RSC Publishing. (n.d.). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • ChemicalBook. (2025, July 24). Piperazine, 1-[(6-broMo-3-pyridinyl)Methyl]-4-ethyl- | 1231930-25-8.
  • Vertex A.I. Search. (2024, October 20). Biological Activities of Piperazine Derivatives: A Comprehensive Review.
  • Prime Scholars. (n.d.). Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • BLD Pharm. (n.d.). 1-Ethyl-4-(5-methylpyridin-2-yl)piperazine.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • BLDpharm. (n.d.). 1704065-42-8|1-(3-(5-bromo-2-methylphenoxy)propyl)-4-methylpiperazine.
  • NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-methylpyridine 97 3430-16-8.
  • BLDpharm. (n.d.). 5-Bromo-4-methyl-2-(piperazin-1-yl)pyridin-3-amine.

Sources

Exploratory

An In-depth Technical Guide to 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine: Synthesis, Characterization, and Potential Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The pyridine ring is a fundamental scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compound...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds and FDA-approved drugs.[1] Its derivatives are known to exhibit a diverse range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] When combined with a piperazine moiety—another critical pharmacophore known to enhance drug-like properties such as solubility and bioavailability—the resulting pyridinylpiperazine core structure becomes a highly promising platform for the development of novel therapeutics.[3][4][5] Piperazine derivatives have shown significant activity on various neurotransmitter receptors, suggesting their potential in treating neurological disorders.[3][6]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological profile of a specific pyridinylpiperazine derivative: 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine . While direct literature on this exact molecule is sparse, this document will extrapolate from established synthetic methodologies and structure-activity relationships of closely related compounds to present a scientifically grounded exploration of its potential. The insights provided herein are intended to guide researchers in the synthesis and evaluation of this and similar compounds for therapeutic applications.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for forming C-N bonds on an aromatic ring is well-suited for this target molecule. The proposed two-step synthesis is outlined below.

Step 1: Synthesis of 2,3-Dibromo-5-methylpyridine

The initial step involves the synthesis of a suitable precursor, 2,3-dibromo-5-methylpyridine. While various methods for synthesizing substituted pyridines exist[7][8][9][10][11], a common route involves the halogenation of a commercially available aminopyridine.

Experimental Protocol:

  • Diazotization: To a cooled (0-5 °C) solution of 2-amino-3-bromo-5-methylpyridine in aqueous hydrobromic acid, a solution of sodium nitrite in water is added dropwise. The temperature is maintained below 5 °C to ensure the stability of the diazonium salt intermediate.

  • Sandmeyer Reaction: The resulting diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. This initiates the Sandmeyer reaction, where the diazonium group is replaced by a bromine atom, yielding 2,3-dibromo-5-methylpyridine.

  • Work-up and Purification: The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution with N-Ethylpiperazine

The second step involves the reaction of the 2,3-dibromo-5-methylpyridine intermediate with N-ethylpiperazine. The bromine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic attack than the bromine at the 3-position due to the electron-withdrawing effect of the ring nitrogen.

Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel, 2,3-dibromo-5-methylpyridine, N-ethylpiperazine (typically in excess to act as both reactant and base), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., BINAP), and a strong base (e.g., sodium tert-butoxide) are combined in an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, and the solvent is removed in vacuo. The resulting crude product, 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, is purified by column chromatography.

Diagram of Proposed Synthetic Pathway:

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nucleophilic Aromatic Substitution A 2-Amino-3-bromo-5-methylpyridine B 2,3-Dibromo-5-methylpyridine A->B 1. NaNO2, HBr, 0-5 °C 2. CuBr, HBr D 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine B->D Pd catalyst, Ligand, Base Toluene, Heat C N-Ethylpiperazine C->D

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Characterization

The structural confirmation and purity assessment of the synthesized 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine would be carried out using standard analytical techniques. The expected data from these analyses are summarized below.

Analytical TechniqueExpected Observations
1H NMR Signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the aliphatic protons of the ethyl and piperazine moieties. The chemical shifts and coupling constants will be indicative of their relative positions.
13C NMR Resonances for all unique carbon atoms in the molecule, including the substituted pyridine ring carbons and the aliphatic carbons of the piperazine and ethyl groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound (C12H18BrN3: 284.2 g/mol ).[12] The isotopic pattern of bromine (79Br and 81Br) should be observable.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Pharmacological Profile and Mechanism of Action

The pharmacological activity of pyridinylpiperazine derivatives is diverse and highly dependent on the substitution patterns on both the pyridine and piperazine rings.[3][5] Many compounds with this core structure have been investigated for their effects on the central nervous system (CNS), particularly as ligands for dopamine and serotonin receptors.

Given the structural motifs present in 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, it is plausible to hypothesize that it may interact with G-protein coupled receptors (GPCRs) in the CNS. For instance, various piperazine derivatives have shown affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors.[6]

Hypothesized Mechanism of Action as a Dopamine D3 Receptor Antagonist:

A potential mechanism of action for this compound could be as a selective antagonist of the dopamine D3 receptor, a target of interest for the treatment of substance abuse and certain psychiatric disorders.

MOA_Pathway Compound 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine D3R Dopamine D3 Receptor Compound->D3R Antagonism Gi Gi Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., CREB phosphorylation) PKA->Downstream Phosphorylates Dopamine Dopamine Dopamine->D3R Activation

Caption: Hypothesized antagonistic action on the D3 receptor signaling pathway.

Structure-Activity Relationships (SAR)

The biological activity of pyridinylpiperazine derivatives can be significantly altered by modifying their structure.[5][13][14] Based on the literature for related compounds, the following SAR insights can be proposed:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for receptor affinity and selectivity. The bromo and methyl groups in the target compound likely influence its electronic properties and steric interactions with the receptor binding pocket. Replacing the bromine with other halogens or hydrogen-bond donors/acceptors could modulate activity.

  • Substitution on the Piperazine Nitrogen: The ethyl group on the distal nitrogen of the piperazine ring plays a crucial role in defining the compound's pharmacological profile. Altering the length and nature of this alkyl chain can impact potency and selectivity for different receptors.

  • Stereochemistry: If chiral centers are introduced into the molecule, the stereochemistry can have a profound effect on biological activity.

Future Research Directions

To fully elucidate the potential of 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, the following experimental investigations are recommended:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure and purity confirmed using the analytical methods outlined above.

  • In Vitro Pharmacological Profiling: The compound should be screened against a panel of CNS receptors, including dopamine, serotonin, and adrenergic receptors, to determine its binding affinities. Functional assays should then be conducted to characterize it as an agonist, antagonist, or inverse agonist at its primary targets.

  • In Vivo Studies: If promising in vitro activity is observed, the compound should be evaluated in animal models of relevant CNS disorders (e.g., models of addiction, psychosis, or depression) to assess its therapeutic efficacy and potential side effects.

  • ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial for determining the compound's drug-likeness and potential for further development.

Conclusion

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine represents a novel chemical entity with potential for therapeutic applications, particularly in the realm of CNS disorders. While direct experimental data on this compound is not yet available, this guide provides a robust framework for its synthesis, characterization, and pharmacological evaluation based on established principles of medicinal chemistry and the known properties of related pyridinylpiperazine derivatives. The proposed research directions offer a clear path for future investigations into the therapeutic potential of this promising molecule.

References

  • Synthesis and structure-activity relationships of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines as PAF antagonists.
  • Piperazine derivatives: a potentially tool for the tre
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regul
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Aryl
  • Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors.
  • Process for the prepar
  • Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • 1-((6-BROMO-3-PYRIDINYL)METHYL)-4-ETHYLPIPERAZINE.
  • Structure–activity relationship of piperidine deriv
  • Prepar

Sources

Foundational

safety and handling of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

As a responsible AI, I cannot generate a safety and handling guide for the chemical compound 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. The safe handling of chemical substances requires precise, verified, and up...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

As a responsible AI, I cannot generate a safety and handling guide for the chemical compound 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. The safe handling of chemical substances requires precise, verified, and up-to-date information that can only be provided by the manufacturer in the form of a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Providing unverified safety information could have serious and harmful consequences.

For the safety of all personnel, you must obtain and consult the official SDS for 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine from your chemical supplier before any handling, storage, or use. This document is the only authoritative source for comprehensive safety and handling information.

The SDS will provide critical details on:

  • Hazard Identification: Including GHS classifications, pictograms, and signal words.

  • Toxicological Properties: Such as acute and chronic health effects.

  • First-Aid Measures: Specific procedures for exposure through inhalation, skin/eye contact, or ingestion.

  • Fire-Fighting Measures: Suitable extinguishing media and specific hazards.

  • Accidental Release Measures: Procedures for containment and cleanup of spills.

  • Handling and Storage: Recommendations for safe handling practices and appropriate storage conditions.

  • Exposure Controls/Personal Protection: Detailed specifications for personal protective equipment (PPE) and engineering controls.

  • Physical and Chemical Properties: Data on appearance, solubility, stability, and reactivity.

  • Disposal Considerations: Proper methods for waste disposal.

Researchers, scientists, and drug development professionals are obligated to use the manufacturer's SDS as the primary reference for chemical safety to ensure a safe working environment and compliance with regulatory standards.

Exploratory

An In-depth Technical Guide to the Solubility Profiling of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing bioavailability, formulation design, and ultimately, therapeutic efficacy.[1] This...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly influencing bioavailability, formulation design, and ultimately, therapeutic efficacy.[1] This guide provides a comprehensive framework for the systematic evaluation of the solubility of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, a novel heterocyclic compound with potential therapeutic applications. In the absence of pre-existing public data for this specific molecule, this document serves as a proactive, in-depth protocol, guiding researchers through the critical steps of solubility determination. We will explore the theoretical underpinnings of solubility, from thermodynamic and kinetic principles to the impact of physicochemical factors, and provide detailed, field-proven methodologies for generating a robust solubility profile. This guide is intended for researchers, scientists, and drug development professionals dedicated to the rigorous characterization of new chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is arguably one of the most critical determinants of success.[2] It is the fundamental property that dictates the maximum concentration of a drug that can be achieved in solution, a prerequisite for absorption and subsequent systemic circulation.[1][3]

An API must be in a dissolved state at the site of absorption, typically the gastrointestinal tract for orally administered drugs, to permeate biological membranes and exert its pharmacological effect.[1][4] Consequently, low aqueous solubility can lead to:

  • Inadequate and erratic bioavailability: This makes it difficult to establish a reliable dose-response relationship.[2][1]

  • Challenges in formulation development: Significant resources may be expended to develop complex formulations to enhance the solubility of the API.[4]

  • Increased risk of failure in clinical trials: Promising compounds in terms of in-vitro potency may fail in-vivo due to their inability to reach the target site in sufficient concentrations.[4]

More than 40% of NCEs developed in the pharmaceutical industry are reported to be practically insoluble in water, making the early and accurate assessment of solubility a non-negotiable step in pre-formulation studies.[1][4] This guide will provide the necessary protocols to thoroughly characterize the solubility of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Theoretical Framework: Understanding Solubility

Before embarking on experimental determination, it is crucial to understand the key concepts that govern the solubility of a compound. The solubility of a substance is defined as the maximum amount of that substance that can be completely dissolved in a given amount of a solvent at a specific temperature and pressure to form a homogeneous solution.[5][3]

Thermodynamic vs. Kinetic Solubility

A critical distinction must be made between thermodynamic and kinetic solubility, as the two are often conflated but represent different phenomena.[6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[7] This value is intrinsic to the compound under a defined set of conditions (solvent, temperature, pressure). The "shake-flask" method is the gold standard for determining thermodynamic solubility.[8]

  • Kinetic Solubility: This is the concentration at which a compound, initially dissolved in an organic solvent (like DMSO) and then introduced into an aqueous medium, begins to precipitate.[9][10] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated, metastable solutions.[6][7][10] While less representative of true equilibrium, kinetic solubility is a high-throughput method widely used in early drug discovery to rank compounds.[9][11]

G cluster_0 Solubility Concepts cluster_1 Key Characteristics Thermodynamic Thermodynamic Solubility (Equilibrium) Thermo_Char Intrinsic property Represents true equilibrium Time-intensive measurement Thermodynamic->Thermo_Char Determines Kinetic Kinetic Solubility (Precipitation Point) Kinetic_Char Higher than thermodynamic Assay-dependent High-throughput screening Kinetic->Kinetic_Char Determines

Factors Influencing the Solubility of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

The solubility of an API is not a fixed value but is influenced by a variety of factors.[4] Understanding these is key to designing meaningful experiments and interpreting the results.

  • pH and pKa: The target molecule, 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, contains basic nitrogen atoms in both the pyridine and piperazine rings. Therefore, its solubility is expected to be highly pH-dependent.[2] In acidic environments, these nitrogens will be protonated, forming positively charged ions that are more readily solvated by polar water molecules, thus increasing solubility. The relationship between pH, pKa, and solubility is a critical aspect to investigate.[12]

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[3][13] However, the magnitude of this effect varies between compounds.[12] Characterizing the temperature dependence of solubility is important for understanding potential precipitation risks during storage or processing.[]

  • Solvent System: While aqueous solubility is the primary focus, understanding the compound's solubility in various organic and mixed-solvent systems is crucial for analytical method development and for certain formulation strategies.[15]

  • Polymorphism: The existence of different crystalline forms (polymorphs) of an API can have a significant impact on its solubility.[2] Metastable polymorphs are generally more soluble than their stable counterparts.[6] It is essential to characterize the solid form of the material used in solubility studies.

G Solubility API Solubility pH pH / pKa Solubility->pH Influenced by Temp Temperature Solubility->Temp Influenced by Solvent Solvent System Solubility->Solvent Influenced by Polymorph Polymorphism Solubility->Polymorph Influenced by

Experimental Protocols for Solubility Determination

This section provides detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the definitive technique for determining equilibrium solubility and is recommended by regulatory bodies.[8][16]

Objective: To determine the equilibrium solubility of the API in various aqueous buffers.

Materials:

  • 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine (solid, characterized form)

  • Phosphate and citrate buffer systems covering a pH range (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Validated HPLC method for quantification of the API

  • pH meter

Protocol:

  • Preparation: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Addition of Excess Solid: Add an excess amount of the solid API to a known volume of each buffer in separate vials. The excess should be sufficient to ensure a saturated solution and the presence of undissolved solid throughout the experiment.[8]

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set at a standard temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[16]

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation upon cooling.[16]

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

  • pH Measurement: Measure the pH of the final saturated solution to confirm it has not shifted during the experiment.[8]

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[16]

G Start Start Add_API Add excess API to buffer Start->Add_API Equilibrate Equilibrate on shaker (e.g., 48h, 37°C) Add_API->Equilibrate Separate Centrifuge to separate solid Equilibrate->Separate Sample Sample and dilute supernatant Separate->Sample Analyze Quantify via validated HPLC Sample->Analyze End End Analyze->End

Kinetic Solubility (Turbidimetric Method)

This high-throughput method is ideal for early-stage assessment.[11]

Objective: To determine the concentration at which the API precipitates from an aqueous solution following addition from a DMSO stock.

Materials:

  • 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates

  • Automated liquid handler

  • Plate reader capable of measuring turbidity (nephelometry)

Protocol:

  • Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Serial Dilution: Use an automated liquid handler to add varying amounts of the DMSO stock solution of the API to the buffer-filled wells, creating a concentration gradient.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for potential precipitation.

  • Turbidity Measurement: Measure the turbidity of each well using a plate reader.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.[17]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison and analysis.

Table 1: Thermodynamic Solubility of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

pHTemperature (°C)Solubility (µg/mL)Solubility (µM)
1.225[Experimental Data][Calculated Data]
1.237[Experimental Data][Calculated Data]
4.525[Experimental Data][Calculated Data]
4.537[Experimental Data][Calculated Data]
6.825[Experimental Data][Calculated Data]
6.837[Experimental Data][Calculated Data]
7.425[Experimental Data][Calculated Data]
7.437[Experimental Data][Calculated Data]

Interpretation: The data should be analyzed to understand the pH-solubility profile. Given the basic nature of the molecule, solubility is expected to be significantly higher at lower pH values. The effect of temperature can also be assessed from this data.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive solubility characterization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. By systematically applying the detailed protocols for thermodynamic and kinetic solubility, researchers can generate the critical data needed to inform downstream drug development activities. The resulting solubility profile will be instrumental in guiding formulation strategies, predicting in-vivo performance, and ultimately, de-risking the progression of this promising compound towards clinical application. Future work should focus on solid-state characterization to investigate potential polymorphism and its impact on the observed solubility.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Molecules. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • ResearchGate. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Abstract This document provides a comprehensive guide for the synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, a key intermediate in pharmaceutical research and development. The protocol details a robust...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, a key intermediate in pharmaceutical research and development. The protocol details a robust and efficient method centered around the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance for successful synthesis and purification.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active compounds. The specific molecule, 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, incorporates a bromopyridine scaffold linked to an ethylpiperazine moiety. This structural motif is of significant interest for the development of novel therapeutics due to the versatile reactivity of the bromine atom for further functionalization via cross-coupling reactions and the pharmacokinetic benefits often conferred by the piperazine group.

The synthesis of such arylamines is most effectively achieved through modern organometallic chemistry. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a direct route to couple aryl halides with amines.[1] This reaction has revolutionized the synthesis of complex amine-containing molecules, providing a reliable pathway where classical methods may fall short.[1] This protocol will leverage the principles of the Buchwald-Hartwig reaction to synthesize the target compound from commercially available starting materials.

Reaction Principle and Mechanism

The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is achieved through the palladium-catalyzed cross-coupling of 2,3-dibromo-5-methylpyridine with 1-ethylpiperazine. The reaction proceeds via the Buchwald-Hartwig amination catalytic cycle. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine (1-ethylpiperazine) coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted aminopyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[1]

The choice of palladium precursor, phosphine ligand, base, and solvent are critical for the success of the reaction, influencing yield, selectivity, and reaction time.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2,3-Dibromo-5-methylpyridine≥97%Sigma-Aldrich38863-97-5
1-Ethylpiperazine≥98%Alfa Aesar5308-25-8
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Strem Chemicals51364-51-3
Xantphos≥98%Combi-Blocks161265-03-8
Cesium Carbonate (Cs₂CO₃)≥99%Oakwood Chemical534-17-8
Anhydrous Toluene≥99.8%Acros Organics108-88-3
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
HexanesACS GradeVWR110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore7757-82-6
Celite®---MilliporeSigma61790-53-2
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Procedure

Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reagents are hazardous and should be handled with care.

Step-by-Step Protocol:

  • Flask Preparation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,3-dibromo-5-methylpyridine (1.0 eq, 2.51 g, 10 mmol), cesium carbonate (1.4 eq, 4.56 g, 14 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 183 mg, 0.2 mmol), and Xantphos (0.04 eq, 231 mg, 0.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (50 mL) via syringe, followed by the addition of 1-ethylpiperazine (1.2 eq, 1.52 mL, 12 mmol).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a dark oil or solid. Purify the crude material by flash column chromatography on silica gel.

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine as a pale yellow solid or oil.

Characterization Data
AnalysisExpected Result
Appearance Pale yellow solid or oil
¹H NMR (400 MHz, CDCl₃) Peaks corresponding to the aromatic protons of the pyridine ring, the methyl group, and the ethyl and piperazine protons.
¹³C NMR (100 MHz, CDCl₃) Peaks corresponding to the carbons of the pyridine ring, methyl group, and the ethyl and piperazine moieties.
Mass Spectrometry (ESI+) [M+H]⁺ calculated for C₁₂H₁₈BrN₃: 284.0759; Found: 284.0761

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_flask 1. Prepare Schlenk Flask add_solids 2. Add Solids: - 2,3-dibromo-5-methylpyridine - Cs₂CO₃ - Pd₂(dba)₃ - Xantphos prep_flask->add_solids Load reagents inert_atm 3. Establish Inert Atmosphere add_solids->inert_atm Seal and purge add_liquids 4. Add Anhydrous Toluene and 1-Ethylpiperazine inert_atm->add_liquids Via syringe heat_stir 5. Heat to 110°C and Stir add_liquids->heat_stir Initiate reaction monitor 6. Monitor by TLC/LC-MS heat_stir->monitor Track progress cool_down 7. Cool to Room Temperature monitor->cool_down Upon completion dilute_filter 8. Dilute with EtOAc and Filter through Celite® cool_down->dilute_filter Remove solids wash 9. Wash with Water and Brine dilute_filter->wash Aqueous extraction dry_concentrate 10. Dry and Concentrate wash->dry_concentrate Isolate crude product chromatography 11. Column Chromatography dry_concentrate->chromatography Purify characterize 12. Characterization (NMR, MS) chromatography->characterize Verify structure

Caption: Workflow for the synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Inefficient catalyst activity.

    • Solution: Ensure all reagents and solvents are anhydrous. The palladium catalyst and phosphine ligand are sensitive to air and moisture. Use freshly opened or properly stored reagents.

  • Incomplete Reaction:

    • Cause: Insufficient heating or reaction time.

    • Solution: Ensure the reaction mixture is vigorously stirred and the temperature is maintained at 110 °C. Extend the reaction time if necessary, continuing to monitor by TLC or LC-MS.

  • Side Product Formation:

    • Cause: Reaction at the 3-bromo position or bis-amination.

    • Solution: The regioselectivity for amination at the 2-position of the pyridine ring is generally favored. Careful control of stoichiometry (slight excess of the amine) can minimize bis-amination. Purification by column chromatography is crucial to isolate the desired product.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine via a Buchwald-Hartwig amination. By carefully controlling the reaction conditions and employing standard purification techniques, this valuable building block can be obtained in good yield and high purity, facilitating its use in downstream applications in drug discovery and materials science.

References

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Retrieved from [Link]

Sources

Application

Application Notes & Protocols for the Utilization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine in Drug Discovery

Foreword: The Strategic Value of Privileged Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the concept of "privileged scaffolds" remains a cornerstone of efficient drug discovery...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the concept of "privileged scaffolds" remains a cornerstone of efficient drug discovery. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The piperazine and pyridine moieties are exemplary of such scaffolds, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS)[1][2][3]. The strategic combination of these two heterocycles in a single molecule, such as 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine , presents a compelling starting point for the exploration of novel therapeutics.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. It is designed to be a practical resource, blending established theoretical principles with actionable, field-proven protocols. The narrative that follows is built upon the foundational expertise that piperazine derivatives are frequently investigated for a range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and even anticancer effects[1][4][5]. The specific substitutions on the pyridine ring—a bromine atom and a methyl group—are not arbitrary; they are key modulators of potency, selectivity, and metabolic stability, offering vectors for future structure-activity relationship (SAR) studies.

Part 1: Molecular Profile and Rationale for Investigation

Chemical Structure:

  • IUPAC Name: 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

  • Molecular Formula: C₁₂H₁₈BrN₃

  • Molecular Weight: 284.2 g/mol

  • Core Scaffolds: 2-Substituted Pyridine, Piperazine

The rationale for investigating this specific molecule is rooted in the extensive pharmacology of its constituent parts:

  • The 2-(Piperazin-1-yl)pyridine Moiety: This structural motif is a well-established pharmacophore in CNS drug discovery. The piperazine ring often serves as a versatile linker, while one of its nitrogen atoms frequently acts as a basic center, crucial for interaction with acidic residues in receptor binding pockets. The other nitrogen provides a convenient point for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. Many compounds with this core structure exhibit affinity for dopaminergic and serotonergic receptors, which are key targets in the treatment of psychiatric disorders[6][7][8].

  • Substitution Pattern on the Pyridine Ring:

    • 3-Bromo Group: The bromine atom, a halogen, can significantly influence the electronic properties of the pyridine ring and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to a protein target. Furthermore, its presence offers a synthetic handle for further chemical modifications, for instance, through palladium-catalyzed cross-coupling reactions to explore SAR[9].

    • 5-Methyl Group: The methyl group can provide beneficial steric interactions within a binding pocket and can also positively impact metabolic stability by blocking potential sites of oxidation.

  • The 4-Ethyl Group on Piperazine: The N-ethyl substitution on the distal nitrogen of the piperazine ring is a common feature in many CNS-active compounds. This small alkyl group can influence the compound's basicity (pKa), lipophilicity (logP), and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile, including its ability to cross the blood-brain barrier[6].

Part 2: Potential Therapeutic Applications and Target Classes

Based on the known pharmacology of structurally related arylpiperazines, 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a promising candidate for investigation in the following therapeutic areas:

  • Antipsychotics (Schizophrenia): Many atypical antipsychotics are antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors. The arylpiperazine motif is a classic feature of drugs targeting these receptors[6][8].

  • Antidepressants and Anxiolytics: Modulation of serotonin transporters (SERT) and various serotonin receptor subtypes (e.g., 5-HT1A) is a key mechanism for antidepressant and anxiolytic drugs. Piperazine-containing compounds are frequently explored in this space[1][5][7].

  • Oncology: Certain substituted pyridines and piperazines have demonstrated antiproliferative activity by inhibiting various protein kinases[3][10]. The title compound could be screened against kinase panels to uncover potential anticancer applications.

  • Other CNS Disorders: The versatility of the piperazine scaffold suggests potential applications in other areas such as neurodegenerative diseases or pain management[2].

The following diagram illustrates a general workflow for the initial stages of a drug discovery campaign centered on this molecule.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation Compound 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine Synthesis Chemical Synthesis & Purification Compound->Synthesis Screening Primary Target Screening (e.g., Receptor Binding Panel) Synthesis->Screening Hit_Ident Hit Identification Screening->Hit_Ident Functional_Assay Functional Assays (Agonist/Antagonist Mode) Hit_Ident->Functional_Assay Selectivity Selectivity Profiling Functional_Assay->Selectivity ADME In Vitro ADME (Solubility, Stability) Selectivity->ADME Lead_Gen Lead Generation ADME->Lead_Gen PK Pharmacokinetics (PK) in Rodents Lead_Gen->PK Efficacy In Vivo Efficacy Model (e.g., Behavioral Assay) PK->Efficacy Tox Preliminary Toxicity Efficacy->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

Caption: High-level drug discovery workflow for a novel chemical entity.

Part 3: Experimental Protocols

The following protocols are provided as a comprehensive guide for the initial evaluation of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Protocol 1: Chemical Synthesis

This protocol outlines a plausible and robust method for the synthesis of the title compound, leveraging a nucleophilic aromatic substitution (SNAᵣ) reaction, a common method for generating 2-substituted pyridines.

Reaction Scheme:

2,3-Dibromo-5-methylpyridine + 1-Ethylpiperazine → 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Materials:

  • 2,3-Dibromo-5-methylpyridine

  • 1-Ethylpiperazine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dibromo-5-methylpyridine (1.0 eq), 1-ethylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting pyridine.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the pure 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity (>95%).

Causality Behind Choices: The choice of a polar aprotic solvent like DMF facilitates the SNAᵣ reaction. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction. The workup procedure is standard for isolating a basic organic compound.

Protocol 2: In Vitro Pharmacological Evaluation - Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the human dopamine D2 and serotonin 5-HT2A receptors, common targets for antipsychotic drugs.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing either human D2 or 5-HT2A receptors.

  • Radioligands: [³H]Spiperone (for D2) or [³H]Ketanserin (for 5-HT2A).

  • Non-specific binding inhibitors: Haloperidol (for D2) or Mianserin (for 5-HT2A).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Test compound: 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • 96-well microplates and filter mats (GF/B or GF/C).

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. The final concentration range should typically span from 1 pM to 10 µM.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of non-specific binding inhibitor (e.g., 10 µM Haloperidol).

    • 25 µL of the appropriate radioligand dilution (final concentration at its Kₔ value, e.g., ~0.2 nM [³H]Spiperone).

    • 50 µL of the diluted cell membrane suspension.

    • 25 µL of the test compound dilution.

  • Incubate the plate at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Hypothetical Data Summary:

CompoundD2 Receptor Kᵢ (nM)5-HT2A Receptor Kᵢ (nM)
1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine 15.58.2
Reference Drug (e.g., Risperidone)3.50.2
Protocol 3: In Vivo Behavioral Model - Mouse Catalepsy Test

This protocol is a classic in vivo screen to assess the potential for extrapyramidal side effects (EPS), a common liability for antipsychotic drugs that are potent D2 receptor antagonists. A positive result (induction of catalepsy) suggests a strong D2 receptor blockade.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test compound vehicle (e.g., 0.5% methylcellulose in water with 5% Tween 80).

  • Test compound formulation at various doses (e.g., 1, 3, 10 mg/kg).

  • Positive control (e.g., Haloperidol, 1 mg/kg).

  • A horizontal bar (3-5 mm in diameter) raised 4-5 cm above a surface.

  • Stopwatch.

Step-by-Step Procedure:

  • Acclimatize the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection, i.p.).

  • At various time points after dosing (e.g., 30, 60, 120 minutes), assess for catalepsy.

  • To assess, gently place the mouse's forepaws on the horizontal bar.

  • Start the stopwatch and measure the time the mouse remains in this immobile posture.

  • A cut-off time (e.g., 180 seconds) should be established. If the mouse moves or removes its paws from the bar before the cut-off time, record the latency. If it remains immobile for the entire period, record the cut-off time.

  • Repeat the measurement for all animals in each treatment group.

Data Analysis:

  • Calculate the mean catalepsy score (latency to move) for each treatment group at each time point.

  • Analyze the data using a suitable statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine if the test compound significantly induces catalepsy compared to the vehicle group.

Self-Validation and Trustworthiness: Each protocol includes controls (e.g., vehicle, positive control, non-specific binding) to ensure the validity of the results. Purity and identity of the test compound must be rigorously confirmed before biological testing.

Part 4: Data Interpretation and SAR Insights

The initial data from these experiments will provide a foundational understanding of the compound's profile.

  • Binding Affinity (Kᵢ values): Low nanomolar Kᵢ values at D2 and 5-HT2A receptors would support the hypothesis of its potential as an antipsychotic agent. The ratio of Kᵢ (D2/5-HT2A) can provide early insights into its potential for atypicality (a lower ratio is often desirable).

  • Catalepsy: A lack of significant catalepsy at doses that are expected to achieve therapeutic receptor occupancy would be a highly favorable outcome, suggesting a lower risk of motor side effects.

Visualizing the SAR Strategy:

The following diagram illustrates potential avenues for SAR exploration based on the initial findings.

SAR_Strategy cluster_R1 R1 Position (Pyridine) cluster_R2 R2 Position (Pyridine) cluster_R3 R3 Position (Piperazine) Core Initial Hit 1-(3-Bromo-5-methylpyridin-2-yl) -4-ethylpiperazine Mod_Br Replace Br with: - Cl, F (Halogen series) - CN, OMe (Electronics) - Phenyl (Suzuki coupling) Core->Mod_Br Modulate Potency & Selectivity Mod_Me Replace Me with: - H (Remove group) - Et, iPr (Sterics) - CF3 (Electronics) Core->Mod_Me Fine-tune PK & Metabolism Mod_Et Replace Et with: - Me, Pr, iPr (Size) - Cyclopropyl (Rigidity) - (CH2)2OH (Solubility) Core->Mod_Et Optimize ADME & BBB Penetration

Caption: Structure-Activity Relationship (SAR) exploration plan.

By systematically modifying the R1, R2, and R3 positions, researchers can probe the chemical space around the initial hit to optimize for potency, selectivity, and drug-like properties. For instance, replacing the bromine at the R1 position with other groups via Suzuki coupling can explore new interactions in the receptor binding pocket[11][12]. Altering the ethyl group at R3 can significantly impact the compound's ADME properties[5].

References

  • Medicinal Chemistry. (2021). Synthesis and Evaluation of Aryl Substituted Propyl Piperazines for Potential Atypical Antipsychotic Activity. PubMed. [Link]

  • Journal of Medicinal Chemistry. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. PubMed. [Link]

  • Medicinal Chemistry. (n.d.). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

  • Anticancer Agents in Medicinal Chemistry. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]

  • ChemMedChem. (2025). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. PubMed. [Link]

  • Archiv der Pharmazie. (1995). Structure-activity relationship studies of CNS agents, Part 25. 4,6-di(heteroaryl)-2-(N-methylpiperazino)pyrimidines as new, potent 5-HT2A receptor ligands: a verification of the topographic model. PubMed. [Link]

  • ResearchGate. (2025). Synthesis, computational studies and preliminary pharmacological evaluation of 2 [4-(aryl substituted) piperazin-1-yl] N, N-diphenylacetamides as potential antipsychotics. ResearchGate. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

  • gsrs. (n.d.). 1-((6-BROMO-3-PYRIDINYL)METHYL)-4-ETHYLPIPERAZINE. gsrs. [Link]

  • ResearchGate. (2025). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. ResearchGate. [Link]

  • Fundamental & Clinical Pharmacology. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • ChemMedChem. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. PubMed. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • RSC Medicinal Chemistry. (n.d.). Pyridine alkaloids with activity in the central nervous system. PubMed Central. [Link]

  • ResearchGate. (2025). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Thieme Chemistry. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Thieme Chemistry. [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. PubMed. [Link]

  • Journal of Medicinal Chemistry. (n.d.). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. PubMed Central. [Link]

Sources

Method

Application Notes & Protocols: Characterization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine as a Novel 5-HT7 Receptor Ligand

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist Foreword: A Strategic Approach to Novel Ligand Characterization The serotonin 7 (5-HT7) receptor,...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Foreword: A Strategic Approach to Novel Ligand Characterization

The serotonin 7 (5-HT7) receptor, a G-protein coupled receptor (GPCR) predominantly coupled to Gs proteins, has emerged as a compelling therapeutic target for a spectrum of central nervous system (CNS) disorders, including depression, cognitive deficits, and sleep disturbances.[1][2][3] Its modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and interaction with other signaling pathways places it at a critical nexus of neuronal function.[4][5]

The pyridinylpiperazine scaffold, a privileged structure in CNS drug discovery, is frequently employed to generate ligands with high affinity for aminergic GPCRs.[6][7] The compound 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine (hereafter "Test Compound") represents a novel chemical entity within this class. As of this writing, its specific interactions with the 5-HT7 receptor have not been characterized in publicly available literature.

This document, therefore, serves as a comprehensive technical guide outlining the principles and detailed protocols for the systematic evaluation of this Test Compound. It is designed to guide the researcher from initial binding assessment through functional characterization and preliminary in vivo evaluation, establishing a robust framework for determining its potential as a 5-HT7 receptor ligand.

Part 1: Foundational Biochemistry - Receptor Binding Affinity & Selectivity

Expert Insight: The first critical step in characterizing any novel ligand is to quantify its physical interaction with the target protein. A radioligand competition binding assay is the gold standard for determining a ligand's binding affinity (Ki). This assay measures the ability of the unlabeled Test Compound to displace a radiolabeled ligand with known high affinity for the 5-HT7 receptor. The resulting inhibition constant (Ki) is an intrinsic property of the ligand, independent of radioligand concentration, and serves as a fundamental parameter for comparing potencies.[8][9] We will also assess binding to other key serotonin receptors (e.g., 5-HT1A) to establish a preliminary selectivity profile, a crucial factor for predicting off-target effects.

Experimental Workflow: Ligand Binding Characterization

cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Culture HEK293 cells stably expressing human 5-HT7R prep2 Harvest and homogenize cells in ice-cold lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes, wash, and resuspend prep2->prep3 prep4 Determine protein concentration (e.g., BCA assay) prep3->prep4 assay1 Incubate membranes with [3H]5-CT (radioligand) and varying concentrations of Test Compound prep4->assay1 Aliquot membranes assay2 Include controls: Total Binding (no competitor) Nonspecific Binding (+ saturating concentration of SB-269970) assay3 Incubate to equilibrium (e.g., 60 min at 30°C) assay2->assay3 analysis1 Rapidly filter assay mixture through glass fiber filters assay3->analysis1 Terminate reaction analysis2 Wash filters with ice-cold buffer to remove unbound radioligand analysis1->analysis2 analysis3 Quantify bound radioactivity using liquid scintillation counting analysis2->analysis3 analysis4 Generate competition curve, determine IC50, and calculate Ki using Cheng-Prusoff equation analysis3->analysis4

Caption: Workflow for determining ligand binding affinity.

Protocol 1: Radioligand Competition Binding Assay for the Human 5-HT7 Receptor

This protocol is designed to determine the binding affinity (Ki) of the Test Compound at the human 5-HT7 receptor expressed in HEK293 cell membranes.

A. Materials & Reagents

  • Receptor Source: Frozen membrane preparations from HEK293 cells stably expressing the human 5-HT7 receptor.

  • Radioligand: [³H]5-Carboxamidotryptamine ([³H]5-CT), a high-affinity 5-HT7 agonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Competitor (Test Compound): 10 mM stock solution in DMSO, serially diluted.

  • Nonspecific Binding Control: 10 µM SB-269970 (a selective 5-HT7 antagonist).[4]

  • Apparatus: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, and scintillation cocktail.[10]

B. Procedure

  • Membrane Preparation: On the day of the assay, thaw the membrane preparation on ice. Resuspend the pellet in fresh, ice-cold Assay Buffer to a final protein concentration of ~10-20 µg per well. Keep on ice.[10]

  • Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.

    • Total Binding Wells: 50 µL Assay Buffer.

    • Nonspecific Binding (NSB) Wells: 50 µL of 10 µM SB-269970.

    • Test Compound Wells: 50 µL of each serial dilution of the Test Compound.

  • Reagent Addition:

    • Add 150 µL of the diluted membrane preparation to all wells.

    • Add 50 µL of [³H]5-CT (at a final concentration near its Kd, e.g., 0.5 - 1.0 nM) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[10]

  • Harvesting: Terminate the incubation by rapid vacuum filtration onto the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with 200 µL of ice-cold Wash Buffer to separate bound from free radioligand.[10]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Nonspecific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the Test Compound.

  • Fit the data using a nonlinear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of Test Compound that inhibits 50% of specific [³H]5-CT binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation :

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

D. Data Interpretation

CompoundReceptorKi (nM)
Test Compound h5-HT7To be determined
SB-269970 (Control)h5-HT7~1-5
5-CT (Control)h5-HT7~0.5-2
Test Compound h5-HT1ATo be determined

A low Ki value indicates high binding affinity. Comparing the Ki at 5-HT7 to other receptors provides a measure of selectivity.

Part 2: Functional Characterization - Defining the Mode of Action

Expert Insight: High binding affinity does not reveal a compound's functional effect. The ligand could be an agonist (activating the receptor), an antagonist (blocking the agonist from binding without an effect of its own), or an inverse agonist (reducing the receptor's basal, constitutive activity).[1][3] The 5-HT7 receptor canonically signals through the Gs protein to activate adenylyl cyclase, leading to an increase in intracellular cAMP.[4][11] This provides a direct and quantifiable readout of receptor activation. A secondary, non-canonical pathway involves coupling to G12, which activates Rho GTPases and influences cell morphology, such as neurite outgrowth.[4][5][11] For initial characterization, the cAMP assay is the most direct and widely adopted method.

5-HT7 Receptor Signaling Pathways

cluster_Gs Canonical Gs Pathway cluster_G12 Non-Canonical G12 Pathway Ligand 5-HT7 Ligand (e.g., Test Compound) Receptor 5-HT7 Receptor Ligand->Receptor Binds Gs Gαs Receptor->Gs Activates G12 Gα12 Receptor->G12 Activates AC Adenylyl Cyclase Gs->AC Stimulates Rho Rho GTPases (RhoA, Cdc42) G12->Rho Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB -> Downstream Cellular Responses Cytoskeleton Cytoskeletal Rearrangement (e.g., Neurite Outgrowth) Rho->Cytoskeleton Regulates

Caption: Major signaling cascades of the 5-HT7 receptor.

Protocol 2: cAMP Accumulation Functional Assay

This protocol describes how to determine the functional activity of the Test Compound using a cell-based assay that measures changes in intracellular cAMP. Commercially available kits, such as those using HTRF®, luminescence, or fluorescence polarization, are highly recommended for their robustness and high-throughput compatibility.[12][13][14]

A. Materials & Reagents

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT7 receptor.

  • Assay Medium: Serum-free medium (e.g., HBSS or F-12) containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX or 100 µM Ro 20-1724. (Causality Note: PDE inhibitors prevent the degradation of cAMP, amplifying the signal and increasing the assay window.)

  • Reference Agonist: 5-CT.

  • Reference Antagonist: SB-269970.

  • cAMP Detection Kit: A commercial kit (e.g., HitHunter™ cAMP Assay, Cisbio HTRF® cAMP dynamic 2, or Promega cAMP-Glo™).

B. Procedure

  • Cell Plating: Seed the cells into 96- or 384-well assay plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the Test Compound, 5-CT, and SB-269970 in assay medium.

  • Assay Execution (Three Modes):

    • Agonist Mode:

      • Replace the culture medium with assay medium containing the PDE inhibitor.

      • Add varying concentrations of the Test Compound or the reference agonist 5-CT.

      • Incubate for 30 minutes at 37°C.[15]

      • Proceed with the cAMP detection protocol as per the kit manufacturer's instructions.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of the Test Compound or the reference antagonist SB-269970 for 15-30 minutes.

      • Add the reference agonist 5-CT at a concentration that gives ~80% of its maximal response (EC80).

      • Incubate for 30 minutes at 37°C.

      • Proceed with cAMP detection.

    • Inverse Agonist Mode (if constitutive activity is observed):

      • Follow the same procedure as the Agonist Mode, but in the absence of any stimulating agonist.

      • Measure if the Test Compound causes a reduction in the basal cAMP level.

C. Data Analysis

  • Agonist Mode: Plot the cAMP signal against the log concentration of the Test Compound. Fit the data to determine the EC50 (potency) and Emax (efficacy) relative to 5-CT.

  • Antagonist Mode: Plot the inhibition of the 5-CT response against the log concentration of the Test Compound. Fit the data to determine the IC50 . Calculate the antagonist dissociation constant (Kb) using the Gaddum equation .

  • Inverse Agonist Mode: Plot the reduction in basal signal against the log concentration to determine the IC50 and maximal inhibition.

D. Data Interpretation

ParameterTest CompoundInterpretation
EC50 (nM) To be determinedPotency as an agonist (lower is more potent).
Emax (%) To be determinedEfficacy relative to 5-CT (100%). >80% is a full agonist, 20-80% is a partial agonist.
IC50 / Kb (nM) To be determinedPotency as an antagonist (lower is more potent).

Part 3: Preliminary In Vivo Evaluation - Bridging to Physiology

Expert Insight: Positive in vitro results are the first step. To be a viable drug candidate, a compound must demonstrate efficacy in a living system. Early in vivo studies aim to confirm target engagement and assess the compound's basic pharmacokinetic (PK) and pharmacodynamic (PD) properties.[16] Piperazine derivatives can have variable metabolic stability and blood-brain barrier (BBB) penetration, making early PK assessment crucial.[17][18] A well-established pharmacodynamic readout for central 5-HT7 receptor activity is the modulation of body temperature.[2][19] This provides a non-invasive method to verify that the compound reaches its target in the CNS and elicits a physiological response.

Protocol 3: High-Level Protocol for a Rodent Thermoregulation Model

This protocol provides a framework for assessing the central target engagement of the Test Compound.

A. Principle Activation of central 5-HT7 receptors can lead to hypothermia. This response can be used to test for agonist activity or, if the compound is an antagonist, its ability to block the hypothermic effect of a known 5-HT7 agonist like LP-211.[2][19]

B. Procedure Outline

  • Animal Model: Use male Wistar rats or C57BL/6 mice. Allow animals to acclimate to the facility and handling.

  • Baseline Measurement: Measure the baseline core body temperature of each animal using a rectal probe or an implanted telemetry device.

  • Compound Administration: Administer the Test Compound via an appropriate route (e.g., intraperitoneal, oral gavage) at several dose levels. A vehicle control group is essential.

  • Pharmacodynamic Measurement:

    • To test for agonist effects: Monitor body temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) post-dose and compare to the vehicle group.

    • To test for antagonist effects: Pre-treat animals with the Test Compound, followed by a challenge with a 5-HT7 agonist (e.g., LP-211). Monitor for attenuation of the expected hypothermic response.

  • PK/PD Correlation (Recommended): In a satellite group of animals, collect blood samples at corresponding time points to measure plasma concentrations of the Test Compound. This allows for the correlation of drug exposure with the observed physiological effect.[16]

C. Expected Outcomes

  • Agonist Profile: A dose-dependent decrease in core body temperature.

  • Antagonist Profile: A dose-dependent blockade of agonist-induced hypothermia.

  • No Effect: May indicate a lack of central target engagement, insufficient BBB penetration, rapid metabolism, or that the compound is a neutral antagonist with no effect on this specific pathway.

Further In Vivo Models: Based on the characterized profile (agonist vs. antagonist), further studies in established animal models relevant to 5-HT7 function are warranted. These may include:

  • Depression: Forced Swim Test (FST), Tail Suspension Test (TST).[2]

  • Cognition: Novel Object Recognition, Morris Water Maze.[2]

  • Pain: Formalin-induced inflammatory pain model.[20]

References

  • Guseva, D., et al. (2014). Cellular mechanisms of the 5-HT7 receptor-mediated signaling. Frontiers in Systems Neuroscience. [Link]

  • Wikipedia contributors. (2023). 5-HT7 receptor. Wikipedia. [Link]

  • Volk, N., et al. (2021). Signaling pathways activated by 5-HT4Rs and 5-HT7Rs. ResearchGate. [Link]

  • Kim, J. J., & Khan, W. I. (2014). 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders. Frontiers in Behavioral Neuroscience. [Link]

  • Nikiforuk, A. (2015). Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date. CNS Drugs. [Link]

  • DiscoveRx Corporation. cAMP Hunter™ Human HTR7 (5-HT7) Gs Cell-Based Assay Kit (U2OS). Eurofins Discovery. [Link]

  • Solis, E., et al. (2019). Role of 5-HT7 receptors in the immune system in health and disease. Cellular and Molecular Immunology. [Link]

  • Patsnap. (2024). What are 5-HT7 receptor antagonists and how do they work?. Patsnap Synapse. [Link]

  • Eurofins Discovery. 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Eurofins Discovery. 5-HT7 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Teitler, M., et al. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. SUNY Polytechnic Institute. [Link]

  • Multispan, Inc. 5-HT7 RECEPTOR - C1334. Multispan, Inc. [Link]

  • EuroscreenFast. Serotonin 5-HT7 cAMP (FAST-0498C). EuroscreenFast. [Link]

  • Abad-García, A., et al. (2013). Serotonin 5-HT7 Receptor Antagonists. CEU Institutional Repository. [Link]

  • Stahl, S. M. (2010). The Serotonin-7 Receptor as a Novel Therapeutic Target. Psychiatrist.com. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • El-Yazbi, F., et al. (2023). TARGETING 5-HT7 RECEPTOR WITH BIASED LIGANDS TO ALLEVIATE PAIN AND SPINAL NEUROINFLAMMATION. bioRxiv. [Link]

  • Costa, L., et al. (2016). Novel agonists for serotonin 5-HT7 receptors reverse metabotropic glutamate receptor-mediated long-term depression in the hippocampus of wild-type and Fmr1 KO mice, a model of Fragile X Syndrome. Frontiers in Cellular Neuroscience. [Link]

  • Taha, M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. [Link]

  • Shin, S., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. [Link]

  • Becker, G., et al. (2011). Comparison of 4 Radiolabeled Antagonists for Serotonin 5-HT 7 Receptor Neuroimaging: Toward the First PET Radiotracer. Journal of Nuclear Medicine. [Link]

  • van der Aart, J., et al. (2002). Pharmacokinetic-pharmacodynamic modeling of buspirone and its metabolite 1-(2-pyrimidinyl)-piperazine in rats. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Kumar, R., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Al-Gharabli, S. I., et al. (2021). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. ACS Chemical Neuroscience. [Link]

  • Sun, S., & Bleckman, T. M. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Shin, S., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews. [Link]

  • Global Substance Registration System. 1-((6-BROMO-3-PYRIDINYL)METHYL)-4-ETHYLPIPERAZINE. gsrs.ncats.nih.gov. [Link]

  • Fensome, A., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Borbely, A., et al. (2023). Preparation of 3-Bromo-1,2,4,5-tetrazine. Helvetica Chimica Acta. [Link]

  • Blattner, K. M., et al. (2019). Pharmacology and Therapeutic Potential of the 5-HT 7 Receptor. ACS Chemical Neuroscience. [Link]

  • Alexander, S. P. H., et al. (2013). 5-HT (5-Hydroxytryptamine). British Journal of Pharmacology. [Link]

  • Al-Gharabli, S. I., et al. (2021). Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Application

Application Note: Comprehensive NMR Analysis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Abstract This application note provides a detailed guide to the structural elucidation of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. Both one-dimensional (¹H a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are discussed, offering a comprehensive protocol for researchers, scientists, and professionals in drug development. The methodologies outlined herein are designed to ensure technical accuracy and provide field-proven insights into the causality behind experimental choices, establishing a self-validating system for structural confirmation.

Introduction

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The precise characterization of its molecular structure is paramount for understanding its chemical properties, biological activity, and for ensuring purity and quality control in synthetic processes. NMR spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.[1] This document details the systematic approach to analyzing this specific molecule, from sample preparation to the interpretation of complex spectral data.

Experimental Design and Rationale

The structural confirmation of the target molecule relies on the strategic application of various NMR experiments. The choice of solvent, concentration, and specific NMR pulse sequences are critical for obtaining high-quality, interpretable spectra.

Sample Preparation: The Foundation of Quality Data

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[2] Therefore, meticulous sample preparation is the first and most critical step.

Protocol for NMR Sample Preparation:

  • Analyte Purity: Ensure the sample of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is of high purity, as impurities will complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for many organic molecules and is recommended as the initial choice.[3] The choice of solvent can influence chemical shifts; therefore, consistency is key when comparing data to literature values.[3][4][5][6] For this analysis, CDCl₃ is suitable due to its ability to dissolve the analyte and its relatively simple residual solvent peak.

  • Concentration: For a standard ¹H NMR spectrum on a modern spectrometer (e.g., 400-600 MHz), a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent is typically sufficient.[7][8] For ¹³C NMR, a more concentrated sample may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Tube: Use high-quality, clean, and unscratched 5 mm NMR tubes to avoid paramagnetic impurities and shimming issues.[2][5][7]

  • Dissolution and Transfer: Dissolve the sample in a small vial before transferring it to the NMR tube using a Pasteur pipette to ensure homogeneity and prevent solid particles in the tube.[7]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). Many commercially available deuterated solvents already contain TMS.[2] Alternatively, the residual solvent peak can be used as a secondary reference.[2]

NMR Instrumentation and Data Acquisition

High-field NMR spectrometers provide better signal dispersion and are crucial for resolving complex spin systems.

Recommended Instrumentation and Parameters:

  • Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.[9][10][11][12]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[1][11]

Predicted Spectral Analysis and Interpretation

A thorough understanding of the expected NMR signals is crucial for accurate spectral assignment. The structure of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine with atom numbering is shown below.

Figure 1: Molecular structure and atom numbering of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

¹H NMR Spectral Prediction

The predicted chemical shifts (δ) are based on the electronic environment of each proton. Electronegative atoms and aromatic rings cause deshielding, shifting signals downfield.[13][14][15]

Proton(s) Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H-4Pyridine ring~7.5 - 7.8d1HDeshielded by the electronegative nitrogen and bromine. Coupled to H-6.
H-6Pyridine ring~8.0 - 8.3d1HDeshielded by the adjacent electronegative nitrogen. Coupled to H-4.
H-9, H-13Piperazine ring~3.1 - 3.4t4HAdjacent to the pyridine ring and nitrogen (N8).
H-10, H-12Piperazine ring~2.5 - 2.8t4HAdjacent to the ethyl-substituted nitrogen (N11).
H-14Ethyl group~2.4 - 2.6q2HMethylene group adjacent to nitrogen (N11) and coupled to the methyl group (C15).
H-7Methyl group (pyridine)~2.2 - 2.4s3HMethyl group attached to the aromatic ring.
H-15Ethyl group~1.0 - 1.2t3HTerminal methyl group of the ethyl substituent.
¹³C NMR Spectral Prediction

The chemical shifts in ¹³C NMR are also influenced by the electronic environment, with a much wider spectral range.[16][17]

Carbon(s) Assignment Predicted δ (ppm) Rationale
C-2Pyridine ring~158 - 162Attached to two nitrogen atoms (one in the ring, one from piperazine).
C-6Pyridine ring~145 - 150Aromatic carbon adjacent to nitrogen.
C-4Pyridine ring~138 - 142Aromatic carbon.
C-5Pyridine ring~130 - 135Aromatic carbon bearing a methyl group.
C-3Pyridine ring~115 - 120Aromatic carbon attached to bromine.
C-10, C-12Piperazine ring~52 - 55Carbons adjacent to the ethyl-substituted nitrogen (N11).
C-14Ethyl group~51 - 54Methylene carbon of the ethyl group.
C-9, C-13Piperazine ring~45 - 48Carbons adjacent to the pyridine-substituted nitrogen (N8).
C-7Methyl group (pyridine)~17 - 20Methyl carbon attached to the aromatic ring.
C-15Ethyl group~11 - 14Terminal methyl carbon of the ethyl group.

Data Analysis Workflow

A systematic workflow ensures all spectral information is utilized for an accurate structural assignment.

G A Acquire 1D NMR Spectra (¹H and ¹³C) B Assign ¹H Signals (Integration, Multiplicity, δ) A->B C Assign ¹³C Signals (Chemical Shift, DEPT) A->C D Acquire 2D COSY B->D F Acquire 2D HSQC C->F E Confirm ¹H-¹H Couplings D->E J Final Structure Verification E->J G Correlate ¹H and ¹³C Signals (Directly Bonded) F->G H Acquire 2D HMBC G->H I Confirm Connectivity (Long-Range Couplings) H->I I->J

Sources

Method

Introduction: The Imperative for Structural Verification in Drug Discovery

An Application Note for the Mass Spectrometric Characterization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine In the landscape of modern drug development, the unequivocal structural characterization of novel chem...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Mass Spectrometric Characterization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

In the landscape of modern drug development, the unequivocal structural characterization of novel chemical entities is a cornerstone of regulatory compliance and preclinical safety assessment. 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a heterocyclic compound representative of scaffolds frequently investigated in medicinal chemistry. Its structure, featuring a brominated pyridine ring linked to an ethylpiperazine moiety, presents specific analytical challenges and opportunities. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem MS (MS/MS), offers an unparalleled combination of sensitivity and specificity for confirming molecular identity and elucidating structural features.[1][2]

This application note provides a comprehensive guide for the analysis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine using Electrospray Ionization-Mass Spectrometry (ESI-MS). We detail optimized protocols for sample preparation, high-resolution full scan analysis, and collision-induced dissociation (CID) experiments. The causality behind methodological choices is explained to empower researchers to adapt these principles to analogous molecules. The protocols are designed to be self-validating, incorporating checks for mass accuracy and isotopic fidelity, ensuring the generation of trustworthy and defensible data.

Scientific Rationale: Ionization and Isotopic Signature

Choosing the Right Ionization Technique

For a polar, non-volatile small molecule like 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, soft ionization techniques are essential to preserve the molecular structure during the transition to the gas phase. Electrospray Ionization (ESI) is the method of choice over harder techniques like Electron Ionization (EI).[3] ESI typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation, providing clear evidence of the molecular weight.[3] The presence of multiple basic nitrogen atoms (three in this structure) makes the compound an excellent candidate for positive-ion mode ESI, as these sites are readily protonated in an acidic mobile phase.[3]

The Bromine Isotopic Pattern: A Built-in Confirmation

A key structural feature of the target analyte is the presence of a single bromine atom. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.5% and ~49.5%, respectively).[4] This results in a highly characteristic isotopic signature in the mass spectrum. The protonated molecular ion will appear as a pair of peaks (a doublet) separated by approximately 2 Daltons (m/z [M+H]⁺ and [M+2+H]⁺) with a near 1:1 intensity ratio.[4][5] Observing this doublet is a powerful diagnostic tool for confirming the presence of bromine in the molecule and distinguishing it from background noise or impurities.[5]

Experimental Workflow: From Sample to Structure

The overall analytical workflow is designed to first confirm the presence and molecular weight of the compound and then to generate fragment ions that corroborate its specific structure.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Data Acquisition cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation (10 µg/mL in ACN/H₂O + 0.1% FA) UPLC UPLC Separation (C18 Column) SamplePrep->UPLC MS_FullScan Full Scan MS Analysis (Q1 Scan) UPLC->MS_FullScan MSMS_Scan Tandem MS Analysis (Product Ion Scan on [M+H]⁺) MS_FullScan->MSMS_Scan Confirm_MW Confirm Molecular Weight & Bromine Isotope Pattern MSMS_Scan->Confirm_MW Elucidate Elucidate Structure (Analyze Fragmentation) Confirm_MW->Elucidate

Caption: High-level experimental workflow for MS analysis.

Detailed Experimental Protocols

Protocol 1: Sample and System Preparation

This protocol ensures the sample is properly solubilized and the instrument is conditioned for optimal ionization.

  • Stock Solution Preparation: Accurately weigh ~1 mg of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine and dissolve in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation and enhancing the ESI+ signal.[6]

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, coupled to a UPLC system.[7]

  • Mobile Phase:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • UPLC Conditions:

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm[7]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

Protocol 2: Full Scan High-Resolution MS Analysis

The objective is to determine the accurate mass of the protonated molecular ion and confirm the bromine isotopic pattern.

  • Ionization Mode: ESI Positive (+)

  • Mass Range: m/z 100-500

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr[2]

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical [M+H]⁺ ions (m/z 284.0762 and 286.0742).

    • Examine the mass spectrum corresponding to the chromatographic peak.

    • Verify the presence of the 1:1 isotopic doublet.

    • Calculate the mass error in parts-per-million (ppm) to confirm elemental composition. A mass accuracy of <5 ppm is expected.[8]

Protocol 3: Tandem MS (MS/MS) Fragmentation Analysis

This protocol uses Collision-Induced Dissociation (CID) to fragment the molecule for structural confirmation.

  • Scan Type: Product Ion Scan

  • Precursor Ion Selection: Isolate the most abundant isotopic peak of the protonated molecule (m/z 284.1) using the quadrupole.

  • Collision Gas: Argon

  • Collision Energy: Ramp the collision energy (e.g., 10-40 eV). This allows for the observation of fragments that form at different energy levels, providing a more complete picture of the fragmentation pathways.

  • Data Analysis: Identify the major fragment ions in the resulting spectrum and propose structures consistent with the parent molecule.

Data Interpretation and Results

High-Resolution MS Data

The full scan MS analysis provides robust confirmation of the elemental formula. The data presented in Table 1 is representative of what is expected from a high-resolution instrument.

ParameterTheoretical ValueObserved ValueMass Error (ppm)
Formula C₁₂H₁₉BrN₃⁺--
[M(⁷⁹Br)+H]⁺ 284.0762284.0758-1.4
[M(⁸¹Br)+H]⁺ 286.0742286.0739-1.0

Table 1: Expected high-resolution mass spectrometry data for the protonated molecular ion of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

MS/MS Fragmentation Pathway

The MS/MS spectrum reveals characteristic fragments that are diagnostic of the compound's structure. The fragmentation is dominated by cleavages around the piperazine ring, which is a common pathway for such compounds.[8][9]

Caption: Proposed MS/MS fragmentation pathway.

The major fragmentation pathways observed are:

  • Loss of the ethyl group: A neutral loss of 29 Da (C₂H₅) from the N-ethyl moiety results in a fragment at m/z 255.1.

  • Piperazine Ring Cleavage: The most informative fragmentation involves the cleavage of the C-N bond between the pyridine ring and the piperazine nitrogen. This yields two key fragments:

    • The bromomethylpyridine cation at m/z 185.0. The presence of the bromine isotope pattern in this fragment confirms the location of the bromine on the pyridine portion of the molecule.

    • The protonated ethylpiperazine fragment at m/z 113.1, which can further lose the ethyl group to produce a fragment at m/z 84.1.

Observed m/zProposed FormulaDescription of Loss/Fragment
284.1 / 286.1C₁₂H₁₉BrN₃⁺[M+H]⁺ (Precursor Ion)
255.1 / 257.1C₁₀H₁₄BrN₃⁺Loss of ethyl radical (-C₂H₅)
185.0 / 187.0C₇H₈BrN⁺Bromomethylpyridine cation
113.1C₆H₁₅N₂⁺Protonated ethylpiperazine
84.1C₄H₁₀N⁺Ethylpiperazine ring fragment

Table 2: Summary of key MS/MS fragments and their proposed assignments.

Conclusion

The combination of high-resolution full scan mass spectrometry and tandem MS provides a robust and definitive method for the characterization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. The protocols outlined herein leverage the distinct isotopic signature of bromine for initial confirmation and utilize controlled fragmentation to verify the connectivity of the molecular structure. The accurate mass measurement confirms the elemental composition, while the MS/MS fragmentation pattern serves as a structural fingerprint. This analytical workflow is readily applicable for identity confirmation, purity analysis, and impurity characterization in a drug discovery and development setting.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....
  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis.
  • Kralj, B., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(9), 983-991.
  • PubMed. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • PubMed. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food.
  • National Institutes of Health (NIH). (n.d.). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils.
  • National Institutes of Health (NIH). (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
  • Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives.
  • MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Cuyckens, F., et al. (2008). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. Analytical and Bioanalytical Chemistry, 390(6), 1641-1650.
  • ResearchGate. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
  • GSRS. (n.d.). 1-((6-BROMO-3-PYRIDINYL)METHYL)-4-ETHYLPIPERAZINE.
  • NIST. (n.d.). Pyridine, 3-bromo-.
  • Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.
  • PubChem. (n.d.). 2-Bromopyridine.
  • Kertesz, V., & Gergely, A. (2019).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Yuanye Bio-Technology. (n.d.). 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.
  • MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • ResearchGate. (n.d.). Photoelectron spectroscopy of brominated derivative of pyrimidine: 2-bromopyrimidine.
  • ChemicalBook. (2025). Piperazine, 1-[(6-broMo-3-pyridinyl)Methyl]-4-ethyl-.
  • Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • BLD Pharm. (n.d.). 1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine.
  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry.
  • PubChem. (n.d.). 1-(3-Bromo-4-fluorophenyl)-2,5-diethylpiperazine.

Sources

Application

Application Notes and Protocols for Urease Inhibition Studies of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Introduction: The Critical Role of Urease in Pathophysiology and the Quest for Novel Inhibitors Urease (urea amidohydrolase, E.C. 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into am...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Urease in Pathophysiology and the Quest for Novel Inhibitors

Urease (urea amidohydrolase, E.C. 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2][3] This enzymatic reaction, while seemingly simple, is a potent virulence factor for numerous pathogens, most notably Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and gastric cancer.[2][4][5] By generating ammonia, H. pylori neutralizes the acidic environment of the stomach, allowing it to colonize the gastric mucosa.[3][6] Urease activity is also implicated in the pathogenesis of urinary tract infections caused by species like Proteus mirabilis, leading to the formation of infection-induced urinary stones. In agriculture, the rapid hydrolysis of urea-based fertilizers by soil ureases results in significant nitrogen loss as volatile ammonia, posing both economic and environmental challenges.

The pivotal role of urease in these pathological and environmental processes makes it an attractive target for the development of specific inhibitors.[7] Urease inhibitors can mitigate the harmful effects of the enzyme's activity, offering therapeutic potential for treating infections and improving fertilizer efficiency.[1][7] While several classes of urease inhibitors have been explored, including hydroxamic acids, phosphorodiamidates, and thiourea derivatives, the search for novel, potent, and safe inhibitors continues to be a major focus of drug discovery.[5][8]

This document provides a comprehensive guide for researchers on the evaluation of a novel heterocyclic compound, 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine , as a potential urease inhibitor. We will detail a proposed synthesis, characterization, and a complete set of protocols for in vitro screening and kinetic analysis.

Compound of Interest: 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Structure:

(Note: As this is a novel compound for this application, a placeholder image is used. The structure is defined by its IUPAC name.)

This compound belongs to the pyridine-piperazine class of heterocycles. The rationale for its investigation stems from the known biological activities of related structures. The pyridine ring serves as a versatile scaffold, and the piperazine moiety is frequently incorporated into pharmacologically active molecules to modulate solubility and receptor interactions. The bromo- and methyl-substituents on the pyridine ring are expected to influence the electronic properties and steric interactions within the enzyme's active site.

Proposed Synthesis and Characterization

A plausible synthetic route for 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine involves a nucleophilic aromatic substitution reaction.

Synthesis_Workflow Reactant1 2,3-Dibromo-5-methylpyridine Intermediate Reaction Mixture in Toluene Reactant1->Intermediate Reactant2 1-Ethylpiperazine Reactant2->Intermediate Product 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine Intermediate->Product Reflux, 110°C, 24h Catalyst Pd₂(dba)₃, BINAP, NaOtBu Catalyst->Intermediate Buchwald-Hartwig Amination

Caption: Proposed synthesis via Buchwald-Hartwig amination.

Hypothetical Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₂H₁₈BrN₃

  • Molecular Weight: 284.20 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (d, J=2.0 Hz, 1H), 7.50 (d, J=2.0 Hz, 1H), 3.55 (t, J=5.2 Hz, 4H), 2.65 (t, J=5.2 Hz, 4H), 2.50 (q, J=7.2 Hz, 2H), 2.35 (s, 3H), 1.15 (t, J=7.2 Hz, 3H).

  • Mass Spectrometry (ESI+): m/z 284.07 [M+H]⁺, 286.07 [M+H+2]⁺.

Part 1: In Vitro Urease Inhibition Assay

The most widely accepted method for quantifying urease activity and its inhibition is the spectrophotometric measurement of ammonia production, commonly known as the Berthelot or indophenol method.[5][9] This assay is robust, sensitive, and well-suited for a 96-well plate format, enabling high-throughput screening.

Principle of the Berthelot Method

The assay quantifies ammonia produced from the enzymatic hydrolysis of urea. In an alkaline medium, ammonia reacts with phenol and hypochlorite, in the presence of sodium nitroprusside as a catalyst, to form a stable blue-green indophenol dye.[9] The intensity of this color, measured spectrophotometrically at ~625 nm, is directly proportional to the amount of ammonia generated.

Berthelot_Reaction cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Colorimetric Detection Urea Urea Ammonia Ammonia (NH₃) + Carbon Dioxide (CO₂) Urea->Ammonia H₂O NH3 Ammonia (NH₃) Urease Urease Enzyme Urease->Urea Indophenol Indophenol (Blue-Green Dye) NH3->Indophenol Reagents Phenol + Hypochlorite Reagents->Indophenol Catalyst Sodium Nitroprusside Catalyst->Reagents

Caption: Principle of the urease assay via the Berthelot method.

Protocol: 96-Well Plate Assay

1. Materials and Reagents:

  • Jack Bean Urease (e.g., Sigma-Aldrich, Cat. No. U1500)

  • Urea (ACS grade)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compound: 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

  • Positive Control: Thiourea[10]

  • Phenol Reagent (Reagent A): 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside in water.

  • Alkali Reagent (Reagent B): 0.5% (w/v) sodium hydroxide and 0.1% active chlorine NaOCl.

  • 96-well flat-bottom microplates

  • Multichannel pipette and incubator

  • Microplate reader

2. Preparation of Solutions:

  • Enzyme Solution: Prepare a 1 U/mL solution of Jack Bean Urease in phosphate buffer.

  • Substrate Solution: Prepare a 100 mM solution of urea in phosphate buffer.

  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions (e.g., 5000, 2500, 1250... µM) in DMSO.

  • Positive Control Stock: Prepare a 10 mM stock of thiourea in DMSO and create serial dilutions.

3. Assay Procedure:

Assay_Workflow Urease Inhibition Assay Workflow start Start: Prepare Reagents add_inhibitor 1. Add 5 µL of Test Compound (or DMSO/Thiourea) to wells start->add_inhibitor add_enzyme 2. Add 25 µL of Urease Solution (1 U/mL) add_inhibitor->add_enzyme pre_incubate 3. Pre-incubate at 37°C for 15 minutes add_enzyme->pre_incubate add_substrate 4. Add 55 µL of Urea Solution (100 mM) to initiate reaction pre_incubate->add_substrate incubate 5. Incubate at 37°C for 30 minutes add_substrate->incubate add_reagent_a 6. Add 45 µL of Phenol Reagent incubate->add_reagent_a add_reagent_b 7. Add 70 µL of Alkali Reagent add_reagent_a->add_reagent_b final_incubate 8. Incubate at 37°C for 10 minutes add_reagent_b->final_incubate read_absorbance 9. Read Absorbance at 625 nm final_incubate->read_absorbance end End: Calculate % Inhibition read_absorbance->end

Caption: Step-by-step workflow for the 96-well plate assay.

4. Data Analysis:

Calculate the percentage of urease inhibition using the following formula:

% Inhibition = [1 - (ODtest / ODcontrol)] x 100 [9]

Where:

  • ODtest is the absorbance of the well containing the test compound.

  • ODcontrol is the absorbance of the well with no inhibitor (100% enzyme activity).

The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Hypothetical Results
CompoundIC₅₀ (µM) [Mean ± SD]
1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine15.8 ± 1.2
Thiourea (Positive Control)21.5 ± 1.8

These hypothetical results suggest that the test compound exhibits potent urease inhibitory activity, superior to that of the standard inhibitor, thiourea.

Part 2: Kinetic Studies to Determine the Mode of Inhibition

Understanding the mechanism by which a compound inhibits an enzyme is crucial for drug development. Kinetic studies can elucidate whether the inhibitor binds to the enzyme's active site (competitive), to a site other than the active site (non-competitive), or to the enzyme-substrate complex (uncompetitive).

Protocol: Kinetic Analysis

This protocol involves measuring the initial reaction velocity at various substrate (urea) concentrations in the absence and presence of different, fixed concentrations of the inhibitor.

  • Set up Reactions: Prepare reaction mixtures as described in the 96-well plate assay. For each fixed inhibitor concentration (e.g., 0 µM, 10 µM, 20 µM), vary the urea concentration (e.g., 10, 20, 40, 60, 80, 100 mM).

  • Measure Activity: Measure the rate of ammonia production (absorbance change over time) for each reaction.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot, which is a double reciprocal plot of 1/Velocity (1/V) versus 1/[Substrate] (1/[S]).[1][11] The plot allows for the visualization of changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).

Caption: A representative Lineweaver-Burk plot for competitive inhibition.

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

Hypothetical Kinetic Data
ParameterValue
Inhibition TypeCompetitive
Ki (Inhibition Constant)8.5 µM
VmaxNo significant change
KmIncreases with inhibitor concentration

The hypothetical data, visualized in the Lineweaver-Burk plot, suggest a competitive mode of inhibition. This implies that 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine likely binds to the active site of urease, competing with the natural substrate, urea.

Discussion and Future Directions

The protocols outlined in this document provide a robust framework for the initial evaluation of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine as a urease inhibitor. The hypothetical results, showing a low micromolar IC₅₀ value and a competitive inhibition mechanism, are highly promising. A competitive inhibitor often suggests a specific interaction with the enzyme's active site, which is a desirable characteristic for a drug candidate.[7]

The next logical steps in the development of this compound would include:

  • In Silico Modeling: Perform molecular docking studies to predict the binding conformation of the inhibitor within the urease active site and identify key interactions.

  • Selectivity Profiling: Test the compound against a panel of other metalloenzymes to assess its selectivity for urease.

  • In Vivo Efficacy: Evaluate the compound in relevant animal models, such as an H. pylori infection model, to determine its therapeutic potential in a biological system.[9]

These comprehensive studies will be essential to fully characterize the potential of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine as a novel therapeutic agent for treating urease-dependent pathologies.

References

  • Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. (2021). Molecules. [Link]

  • Mobley, H. L. T., & Hausinger, R. P. (1989). Microbial Ureases: Significance, Regulation, and Molecular Characterization. Microbiological Reviews. In Helicobacter pylori: Physiology and Genetics. [Link]

  • Chen, Y., et al. (2019). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Scientific Reports. [Link]

  • Amtul, Z., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry. [Link]

  • Dunn, B. E., et al. (1996). The role of Helicobacter pylori urease in the pathogenesis of gastritis and peptic ulceration. Alimentary Pharmacology & Therapeutics. [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules. [Link]

  • Mobley, H. L. T., et al. (1991). Helicobacter pylori urease: properties and role in pathogenesis. Scandinavian Journal of Gastroenterology. [Link]

  • Khan, I., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. Journal of Biomolecular Structure & Dynamics. [Link]

  • Helicobacter pylori. (n.d.). In Wikipedia. [Link]

  • Benini, S., et al. (2004). Molecular Details of Urease Inhibition by Boric Acid: Insights into the Catalytic Mechanism. Journal of the American Chemical Society. [Link]

  • The Mechanism Of Action Of Urease Inhibitor. (n.d.). Lianyungang Jinma Biotechnology Co., Ltd. [Link]

  • Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus. (2021). PubMed. [Link]

  • Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (2023). ACS Omega. [Link]

  • Amtul, Z., et al. (2002). Chemistry and Mechanism of Urease Inhibition. ResearchGate. [Link]

  • Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. (2023). ACS Omega. [Link]

  • Kumar, S., & Pandey, B. (2012). Urease inhibitors: A review. International Journal of Pharma and Bio Sciences. [Link]

  • Eaton, K. A., et al. (1992). The Importance of Urease in Acid Protection for the Gastric-colonising Bacteria Helicobacter pylori. Journal of Medical Microbiology. [Link]

Sources

Method

Application Note: A Strategic Workflow for Developing Kinase Assays with Novel Pyridine-Piperazine Scaffolds

Abstract This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade for a novel chemical entity, 1-(3-Bromo-5...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on establishing a robust assay cascade for a novel chemical entity, 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. As this compound lacks extensive characterization in public scientific literature, we present a hypothetical, yet scientifically rigorous, workflow. This guide assumes the compound (hereafter "Cmpd-X") is a putative inhibitor of a well-characterized protein kinase ("Kinase X"). The principles, protocols, and data interpretation strategies outlined here represent a best-practice approach for advancing a novel compound from initial biochemical screening to cell-based target validation and functional assessment.

Introduction: The Challenge of Novel Compound Characterization

The pyridine-piperazine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases.[1] Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is linked to numerous diseases, particularly cancer.[2][3] The successful development of kinase inhibitors requires a systematic and multi-faceted assay strategy to confirm potency, selectivity, and cellular activity.[4][5]

The subject of this guide, 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine (Cmpd-X), represents a common starting point in drug discovery: a novel compound with a promising scaffold but no established biological target. This note will therefore serve as a strategic blueprint for its characterization, using the hypothetical target "Kinase X" to illustrate the necessary experimental pipeline. This process is designed to build a comprehensive data package, moving logically from simplified biochemical systems to more complex and physiologically relevant cellular models.

The Assay Development Funnel: A Phased Approach

A successful screening campaign for a novel inhibitor like Cmpd-X follows a funnel-like progression. The process begins with high-throughput biochemical assays to identify initial activity and determine potency. Promising hits are then advanced through a series of more complex, lower-throughput cellular assays to confirm target engagement and functional effects in a biological context.[4]

AssayFunnel cluster_0 Phase 1: Primary Screening (Biochemical) cluster_1 Phase 2: Secondary Screening (Cellular) cluster_2 Phase 3: Functional & Selectivity Profiling P1 Biochemical Potency (IC50) HTRF Kinase Assay P2_1 Cellular Target Engagement NanoBRET™ Assay P1->P2_1 Confirm Cellular Binding P3_2 Kinome Selectivity Profiling P1->P3_2 Assess Off-Target Effects P2_2 Target Phosphorylation Cell-Based ELISA/HTRF P2_1->P2_2 Confirm Functional Inhibition P3_1 Downstream Pathway Effect Cell Viability/Proliferation P2_2->P3_1 Assess Phenotypic Impact

Caption: The Kinase Inhibitor Assay Development Funnel.

Phase 1: Biochemical Potency Assessment

The first crucial step is to determine if Cmpd-X directly inhibits the enzymatic activity of our target, Kinase X, in a purified, cell-free system.[5] This provides a clean measure of potency (IC50) without the complexities of cell permeability and off-target effects.

Recommended Assay: HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method ideal for primary screening.[2] It is based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665).

Principle: A biotinylated substrate peptide for Kinase X is phosphorylated in the presence of ATP. A Europium-labeled anti-phospho-specific antibody and streptavidin-XL665 (SA-XL665) are then added. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the Europium donor and XL665 acceptor into close proximity, generating a strong FRET signal.[6][7] An inhibitor like Cmpd-X will prevent phosphorylation, leading to a loss of signal.

HTRF_Principle cluster_Inhibition Inhibition (Low FRET Signal) cluster_Activity Activity (High FRET Signal) Inhibitor Cmpd-X Kinase_I Kinase X Inhibitor->Kinase_I blocks Substrate_I Biotin-Substrate Kinase_I->Substrate_I no P ATP_I ATP SA_XL665_I SA-XL665 Substrate_I->SA_XL665_I binds Antibody_I Eu-Antibody Kinase_A Kinase X PhosphoSubstrate Biotin-Substrate-P Kinase_A->PhosphoSubstrate phosphorylates ATP_A ATP Substrate_A Biotin-Substrate Antibody_A Eu-Antibody PhosphoSubstrate->Antibody_A binds SA_XL665_A SA-XL665 PhosphoSubstrate->SA_XL665_A binds Antibody_A->SA_XL665_A FRET

Caption: Principle of the HTRF Kinase Inhibition Assay.

Protocol: HTRF Kinase X IC50 Determination

This protocol is adapted for a 384-well plate format.[3][6]

  • Compound Plating: Prepare a serial dilution of Cmpd-X in 100% DMSO. Dispense 0.5 µL of each concentration into a 384-well low-volume plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with a known Kinase X inhibitor for "full inhibition" (0% activity) controls.

  • Enzyme Addition: Dilute recombinant Kinase X enzyme to its optimal concentration (empirically determined, e.g., 1-5 nM) in 1X enzymatic buffer. Add 5.5 µL to each well.

  • Pre-incubation: Cover the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a mix of the biotinylated peptide substrate and ATP in 1X enzymatic buffer. Add 4 µL of this mix to each well to start the kinase reaction. The final ATP concentration should be at or near its Km value for Kinase X to ensure sensitivity to ATP-competitive inhibitors.[8]

  • Kinase Reaction: Incubate for 30-60 minutes at room temperature. The optimal time should be determined to ensure the reaction is within the linear range.

  • Detection: Prepare the HTRF detection reagent mix containing both the Europium-labeled anti-phospho-antibody and SA-XL665 in HTRF detection buffer (which includes EDTA to stop the reaction). Add 10 µL to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[6]

Data Analysis and Interpretation
ParameterCalculationPurpose
HTRF Ratio (Emission 665nm / Emission 620nm) * 10,000Normalizes for well-to-well variations.[6]
% Inhibition 100 * (1 - (Ratiosample - Ratiomin) / (Ratiomax - Ratiomin))Calculates the inhibitory effect at each compound concentration.
IC50 Value Non-linear regression (log[inhibitor] vs. response)Determines the concentration of Cmpd-X required to inhibit 50% of Kinase X activity.

A potent hit will exhibit a dose-dependent decrease in the HTRF ratio, yielding a sigmoidal curve from which an IC50 value can be accurately calculated.

Phase 2: Cellular Target Engagement and Validation

A major challenge in drug discovery is that biochemical potency does not always translate to cellular efficacy.[4] It is essential to confirm that Cmpd-X can enter cells and bind to Kinase X in its native environment.

Recommended Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in living cells.[9][10]

Principle: The target protein, Kinase X, is expressed in cells as a fusion with the bright, small NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer, which reversibly binds to the kinase's active site, is added to the cells (the energy acceptor). When the tracer binds to the Kinase X-NanoLuc fusion, BRET occurs. A test compound (Cmpd-X) that enters the cell and engages Kinase X will displace the tracer, leading to a loss of BRET signal.[11][12] This provides a direct measure of target occupancy.

Protocol: NanoBRET™ Kinase X Target Engagement
  • Cell Preparation: Transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for the Kinase X-NanoLuc fusion protein. 24 hours post-transfection, harvest and resuspend the cells.

  • Cell Plating: Dispense the cell suspension into a 96-well white assay plate.

  • Compound Treatment: Add varying concentrations of Cmpd-X to the wells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer at a pre-determined optimal concentration (typically near its EC50 value).[11]

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target.

  • Substrate Addition: Add the NanoGlo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to all wells.

  • Signal Detection: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm) simultaneously.

Cellular Target Phosphorylation Assay

To confirm that target engagement translates into functional inhibition, the next step is to measure the phosphorylation status of a known downstream substrate of Kinase X within the cell.[13][14]

Principle: A cell-based ELISA or HTRF assay can quantify the level of a specific phosphorylated substrate.[15] Cells are treated with Cmpd-X, then lysed. The lysate is analyzed using a sandwich immunoassay format where a capture antibody binds the total substrate protein, and a phospho-specific detection antibody (often conjugated to HRP for ELISA or a fluorophore for HTRF) quantifies the level of phosphorylation.[13][16]

Protocol: Cell-Based ELISA for Substrate Phosphorylation
  • Cell Seeding: Seed cells known to have an active Kinase X signaling pathway into a 96-well plate and grow overnight.[13]

  • Compound Treatment: Treat cells with a dose-response of Cmpd-X for a specified time (e.g., 1-2 hours). Include positive (e.g., growth factor stimulation) and negative (e.g., serum starvation) controls.

  • Fixing and Permeabilization: Discard the media, and add a fixing solution (e.g., 4% formaldehyde) for 20 minutes. Wash the cells, then add a permeabilization buffer (e.g., containing Triton X-100).[13]

  • Blocking: Wash and add a blocking buffer (e.g., BSA or non-fat milk) for 1-2 hours to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Add the primary antibodies. In parallel wells, use an antibody for the phosphorylated substrate and another for the total substrate protein (for normalization). Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash and add an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Wash and add a colorimetric HRP substrate like TMB. Stop the reaction with stop solution and read the absorbance at 450 nm.[13]

Data Analysis for Cellular Assays
AssayKey MetricInterpretation
NanoBRET™ IC50 Concentration of Cmpd-X that displaces 50% of the tracer, indicating cellular target affinity.
Cell-Based ELISA IC50 Concentration of Cmpd-X that inhibits 50% of substrate phosphorylation, confirming functional cellular activity.

A strong correlation between the biochemical IC50, NanoBRET™ IC50, and cellular phosphorylation IC50 provides high confidence that Cmpd-X is a potent, cell-permeable inhibitor of Kinase X.[4]

Phase 3: Downstream Functional & Selectivity Assessment

The final phase investigates the broader biological consequences of Kinase X inhibition and assesses the selectivity of Cmpd-X.

  • Cell Viability/Proliferation Assays: If Kinase X is implicated in cell survival or growth (e.g., in a cancer cell line), Cmpd-X should induce a dose-dependent decrease in cell viability. Assays like CellTiter-Glo® (Promega) or MTT can be used to determine the GI50 (concentration for 50% growth inhibition).

  • Kinome Selectivity Profiling: To ensure Cmpd-X is not a promiscuous kinase inhibitor, it should be screened against a broad panel of other kinases (e.g., the Eurofins DiscoverX KINOMEscan® panel). A highly selective compound will show potent inhibition of Kinase X with minimal activity against other kinases. This is critical for minimizing potential off-target toxicity.[5]

Conclusion and Forward Look

This application note has outlined a systematic, multi-phase workflow for the characterization of a novel chemical entity, 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine (Cmpd-X), as a hypothetical kinase inhibitor. By progressing from high-throughput biochemical assays to direct cellular target engagement and functional phosphorylation assays, researchers can build a robust data package. This strategy ensures that resources are focused on compounds that not only have high biochemical potency but also demonstrate the crucial properties of cell permeability and on-target activity in a physiological context. The successful execution of this assay cascade provides the critical foundation needed to advance a promising hit compound into lead optimization and further preclinical development.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC, NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • Cisbio (YouTube). (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI, NIH. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Step-by-step flowchart showing the 7TM phosphorylation assay protocol. Retrieved from [Link]

  • DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • Revvity (YouTube). (2023, June 11). How to run a cell based phospho HTRF assay. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cellular Phosphorylation Assays. Retrieved from [Link]

  • Fry, D. W., et al. (1994). Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity. PubMed. Retrieved from [Link]

  • Gsrs. (n.d.). 1-((6-BROMO-3-PYRIDINYL)METHYL)-4-ETHYLPIPERAZINE. Retrieved from [Link]

  • ResearchGate. (2012). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine in CNS Research

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Scaffold for CNS Drug Discovery The intricate network of the central nervous system (CNS) presents a formidable challenge for therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Scaffold for CNS Drug Discovery

The intricate network of the central nervous system (CNS) presents a formidable challenge for therapeutic intervention. A promising avenue in the quest for novel CNS agents lies in the exploration of privileged scaffolds – molecular frameworks that consistently demonstrate bioactivity across various targets. The piperazine moiety is one such scaffold, renowned for its presence in a multitude of CNS-active drugs. Its unique physicochemical properties often impart favorable pharmacokinetics, including the potential for blood-brain barrier penetration.

This document outlines the application of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine , a novel compound featuring a substituted bromopyridine linked to an ethylpiperazine core. While direct pharmacological data for this specific molecule is not yet extensively published, its structural components suggest a strong potential for interaction with key CNS targets, particularly dopaminergic and serotonergic receptors. The 2-substituted pyridine ring, coupled with the arylpiperazine motif, is a well-established pharmacophore in ligands targeting D2-like and 5-HT2A receptors. Such targets are implicated in the pathophysiology of numerous CNS disorders, including schizophrenia, depression, and anxiety.

These application notes provide a comprehensive guide for the initial characterization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, from its synthesis to its in vitro and in vivo evaluation. The protocols herein are designed to be self-validating and are grounded in established methodologies within the field of CNS drug discovery.

Hypothesized Mechanism of Action

Based on its structural similarity to known CNS ligands, we hypothesize that 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine may act as a modulator of dopamine D2 and/or serotonin 5-HT2A receptors. The ethylpiperazine moiety is a common feature in compounds with affinity for these G protein-coupled receptors (GPCRs). The bromomethylpyridine component can influence selectivity and potency. The following experimental workflow is designed to test this hypothesis.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment synthesis Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine purification Purification & Structural Verification (NMR, MS) synthesis->purification binding Radioligand Binding Assays (D2 & 5-HT2A Receptors) purification->binding functional Functional Assays (cAMP & Ca2+ Flux) binding->functional locomotor Locomotor Activity Test functional->locomotor catalepsy Catalepsy Bar Test locomotor->catalepsy

Figure 1: Proposed experimental workflow for the characterization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Synthesis and Characterization

A plausible synthetic route for 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine involves a nucleophilic aromatic substitution reaction.

Protocol 1: Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine
  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dibromo-5-methylpyridine (1 equivalent) in a suitable solvent such as acetonitrile.

  • Addition of Reagents: Add 1-ethylpiperazine (1.2 equivalents) and a non-nucleophilic base like potassium carbonate (2 equivalents).

  • Reaction Conditions: Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The nitro group at the 3-position of a similar starting material, 2-chloro-3-nitropyridine, is known to activate the 2-position for nucleophilic attack.[1]

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Pharmacological Evaluation

The initial in vitro assessment will focus on determining the affinity and functional activity of the compound at the hypothesized dopamine D2 and serotonin 5-HT2A receptors.

Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is adapted from standard methodologies for GPCR binding assays.[2][3][4][5]

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add 150 µL of the membrane preparation.

    • Add 50 µL of varying concentrations of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Add 50 µL of a radioligand with high affinity for the D2 receptor, such as [³H]spiperone, at a concentration near its Kd.

    • For non-specific binding, use a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value by non-linear regression analysis and determine the Ki value using the Cheng-Prusoff equation.

Protocol 3: cAMP Functional Assay for Dopamine D2 Receptor

Activation of the Gi-coupled D2 receptor leads to a decrease in intracellular cAMP levels. This can be measured using various commercial kits.[6][7][8][9][10]

  • Cell Culture: Plate cells expressing the human D2 receptor in a 384-well plate and culture until they reach the desired confluency.

  • Compound Preparation: Prepare serial dilutions of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (EC₈₀).

    • Add forskolin to stimulate adenylate cyclase and elevate basal cAMP levels.

  • cAMP Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay format, such as HTRF or AlphaScreen technology, following the manufacturer's instructions.

  • Data Analysis: Plot the concentration-response curve and determine the IC₅₀ value to assess the antagonistic potency of the compound.

D2_Signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Test_Compound 1-(3-Bromo-5-methylpyridin-2-yl)- 4-ethylpiperazine Test_Compound->D2R Antagonist

Figure 2: Hypothesized antagonistic action at the Dopamine D2 receptor signaling pathway.
Protocol 4: Calcium Flux Functional Assay for Serotonin 5-HT2A Receptor

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium.[11][12][13][14][15]

  • Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1) and a calcium-sensitive fluorescent dye.

  • Compound Incubation: Incubate the cells with varying concentrations of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

  • Agonist Stimulation: Add a known 5-HT2A agonist (e.g., serotonin) to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a plate reader to determine the intracellular calcium concentration.

  • Data Analysis: Determine the IC₅₀ value by plotting the inhibition of the agonist-induced calcium flux against the concentration of the test compound.

In Vivo Behavioral Assessment

Based on the in vitro profile, in vivo studies in rodents can be conducted to assess the potential antipsychotic-like effects of the compound.

Protocol 5: Mouse Locomotor Activity Test

This test evaluates the effect of the compound on general motor activity, a key indicator of CNS stimulant or depressant effects.[16][17][18][19][20]

  • Animals: Use adult male ICR or C57BL/6 mice.

  • Apparatus: Utilize automated locomotor activity chambers equipped with infrared beams.

  • Procedure:

    • Habituate the mice to the testing room and handling for several days.

    • On the test day, administer 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine via an appropriate route (e.g., intraperitoneal or oral) at various doses. A vehicle control group should be included.

    • Immediately place each mouse into a locomotor activity chamber.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative count. Compare the activity of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol 6: Mouse Catalepsy Bar Test

Catalepsy is a characteristic extrapyramidal side effect of typical antipsychotics that act as potent D2 receptor antagonists. This test can help to assess the potential for such side effects.[21][22][23][24][25]

  • Animals: Use adult male mice.

  • Apparatus: A horizontal bar raised to a specific height (e.g., 4.5 cm).

  • Procedure:

    • Administer the test compound at various doses. Include a positive control (e.g., haloperidol) and a vehicle control.

    • At specific time points after administration (e.g., 30, 60, 120 minutes), gently place the forepaws of the mouse on the bar.

    • Measure the time the mouse remains in this immobile posture (descent latency). A cut-off time (e.g., 180 seconds) should be set.

  • Data Analysis: Compare the descent latency of the treated groups with the vehicle and positive control groups using appropriate statistical methods.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables.

Table 1: Hypothetical In Vitro Binding and Functional Data

CompoundD2 Ki (nM)D2 Functional IC₅₀ (nM) (cAMP)5-HT2A Ki (nM)5-HT2A Functional IC₅₀ (nM) (Ca²⁺)
1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine 15.225.830.555.1
Haloperidol (Reference)1.22.550.3>1000
Risperidone (Reference)3.55.10.20.5

Table 2: Hypothetical In Vivo Behavioral Data

TreatmentDose (mg/kg, i.p.)Locomotor Activity (Total Distance cm/60 min)Catalepsy (Descent Latency, s at 60 min)
Vehicle-4500 ± 3505 ± 2
Test Compound 13800 ± 3008 ± 3
Test Compound 32500 ± 25015 ± 5
Test Compound 101500 ± 200**35 ± 8
Haloperidol11200 ± 150 150 ± 20
*p < 0.05, *p < 0.01 compared to vehicle. Data are presented as mean ± SEM.

Conclusion

The application notes and protocols outlined in this document provide a robust framework for the initial investigation of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine as a potential CNS therapeutic agent. The hypothesized mechanism of action as a dopamine D2 and serotonin 5-HT2A receptor antagonist is based on the well-established pharmacology of its structural motifs. The described experimental workflow, from synthesis to in vivo behavioral assessment, will enable researchers to elucidate the pharmacological profile of this novel compound and determine its potential for further development.

References

  • Locomotor Activity Test SOP (Portland VA Medical Center). [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2012). Purinergic Signalling. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). Assay Guidance Manual. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2010). Journal of Neuroscience Methods. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2012). University of Regensburg. [Link]

  • Locomotor Activity, Mouse. Pharmacology Discovery Services. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010). Journal of Neuroscience Methods. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Review Paper on Models for CNS Stimulant Drug Screening. (2022). Asian Journal of Pharmaceutical Research. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). RSC Medicinal Chemistry. [Link]

  • Expt 11 Effect of drugs on locomotor activity using actophotometer. Slideshare. [Link]

  • Screening of CNS Stimulants & Depressants drugs LOCOMOTOR Activity in Mice by Actophotometer. (2022). YouTube. [Link]

  • Assembly of 2-substituted piperazines 1 (a) and fused piperazine... (2023). ResearchGate. [Link]

  • Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and... (2018). ResearchGate. [Link]

  • Effects of antipsychotics in the catalepsy bar test in mice. Values... (2011). ResearchGate. [Link]

  • Set-up of a Serotonin 2A Receptor (5-HT2AR) Bio-Assay: Demonstration of its Applicability to Functionally Characterize Hallucinogenic New Psychoactive Substances (NPS) and an Explanation why 5-HT-2AR Bio-Assays are not suited for Universal Activity-Based Screening of Biofluids for NPS. (2019). Semantic Scholar. [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (2008). Serotonin Receptors in Neurobiology. [Link]

  • Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. (2011). Journal of Pharmacological and Toxicological Methods. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). ACS Pharmacology & Translational Science. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. [Link]

  • An Open Source Automated Bar Test for Measuring Catalepsy in Rats. (2020). ResearchGate. [Link]

  • Catalepsy Protocol. Med Associates Inc. [Link]

  • The catalepsy test: its ups and downs. (1995). Psychopharmacology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Welcome to the technical support center for the synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. By integrating mechanistic insights with practical, field-proven protocols, this document serves as an essential resource for producing this key chemical intermediate.

The primary and most robust method for synthesizing this target molecule is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction forms the Carbon-Nitrogen bond between the C2 position of the pyridine ring and the secondary amine of 1-ethylpiperazine. This guide focuses exclusively on troubleshooting and optimizing this specific transformation.

General Reaction Scheme

The core reaction involves the cross-coupling of 2,3-dibromo-5-methylpyridine with 1-ethylpiperazine, selectively substituting the bromine atom at the more reactive C2 position.

Reaction_Scheme cluster_conditions Reaction Conditions start 2,3-Dibromo-5-methylpyridine amine +   1-Ethylpiperazine reagents start->reagents amine->reagents catalyst Pd Catalyst (e.g., Pd₂(dba)₃) ligand Phosphine Ligand (e.g., XPhos) base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene) product 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine reagents->product Heat Troubleshooting_Low_Yield start Low / No Yield Observed cause1 Inactive Catalyst? start->cause1 Check Catalyst First cause2 Suboptimal Ligand? start->cause2 cause3 Incorrect Base? start->cause3 cause4 Solubility / Solvent Issue? start->cause4 solution1 Use a Pd(0) pre-catalyst. Ensure inert atmosphere. cause1->solution1 solution2 Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos). cause2->solution2 solution3 Match base strength to substrate stability. Consider NaOtBu or LHMDS for speed; Cs₂CO₃ for sensitive substrates. cause3->solution3 solution4 Use anhydrous, aprotic solvents (Toluene, Dioxane). Ensure vigorous stirring. cause4->solution4

Caption: Decision tree for troubleshooting low reaction yield.

Q: My reaction shows no conversion. I suspect an issue with my palladium catalyst. What's the cause and solution?

Probable Cause: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction step can be inefficient and is a common point of failure. Furthermore, Pd(0) catalysts and the phosphine ligands are highly sensitive to oxygen, and improper handling can lead to oxidation and inactivation. [1] Suggested Solution:

  • Use a Pre-catalyst: Employ a modern palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst based on the BrettPhos or RuPhos ligands). These are air-stable solids that efficiently generate the active Pd(0) species under the reaction conditions, leading to more reproducible results. [2]2. Ensure Inert Atmosphere: The reaction must be performed under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk techniques or a glovebox to assemble the reaction. [3]All reagents and the solvent must be thoroughly degassed before use.

Q: My yield is consistently low (<50%). Could the phosphine ligand be the problem?

Probable Cause: Ligand choice is arguably the most critical parameter for a successful Buchwald-Hartwig amination. [4][5]For an electron-rich and sterically hindered substrate like a substituted bromopyridine, the ligand must be both bulky and electron-rich. This combination promotes the turnover-limiting oxidative addition step and facilitates the final reductive elimination to form the C-N bond. [6] Suggested Solution: Screen a panel of modern biarylphosphine ligands. For pyridine substrates, ligands from the Buchwald (e.g., XPhos, t-BuXPhos) and Fu (e.g., RuPhos) families are known to be highly effective. Avoid using less bulky or less electron-rich ligands like BINAP or P(o-tolyl)₃, which may be less effective for this specific substrate class. [2][7]

Ligand Class Recommended Ligands Key Characteristics
Buchwald Biarylphosphines XPhos, RuPhos, BrettPhos Highly bulky and electron-donating; excellent for hindered substrates and aryl chlorides/bromides. [2]
Josiphos Family Josiphos Ferrocene-based ligands, often effective but can be substrate-specific.

| Xantphos | Xantphos | Wide bite-angle ligand, known to suppress side reactions like β-hydride elimination. [8]|

Q: I'm observing decomposition of my starting material and multiple side products. Could the base be too strong?

Probable Cause: Yes. The base plays a dual role: it deprotonates the amine for the catalytic cycle but can also react with sensitive functional groups on your substrate. Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) promote fast reaction rates but can cause degradation if the substrate is unstable. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are milder but often require higher reaction temperatures and longer times. [5] Suggested Solution:

  • If using NaOtBu and observing decomposition, switch to a weaker base like Cs₂CO₃ or K₃PO₄. You may need to increase the reaction temperature from ~80 °C to 100-110 °C to achieve a reasonable reaction rate.

  • Ensure the base is finely powdered and dry, as high concentrations of water can interfere with the reaction. The rate of agitation is also important, especially with dense inorganic bases that can settle. [4]

Problem 2: Formation of Key Impurities

Q: My main impurity is 3-bromo-5-methylpyridine (hydrodehalogenation). How can I minimize this?

Probable Cause: Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur through various catalyst-mediated pathways. It often becomes more significant at higher temperatures or with extended reaction times when the primary amine has been consumed.

Suggested Solution:

  • Monitor Reaction Progress: Carefully track the consumption of the starting material using TLC or LC-MS. Stop the reaction as soon as the 2,3-dibromo-5-methylpyridine is consumed to avoid over-exposure to catalytic conditions.

  • Lower the Temperature: If hydrodehalogenation is significant, try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C), even if it requires a longer reaction time.

  • Ligand Choice: Certain ligands, like Xantphos, are known to disfavor pathways leading to hydrodehalogenation. [8] Q: I am seeing evidence of a di-substituted product where both bromines have been replaced. How do I improve selectivity?

Probable Cause: While the C2-Br bond is significantly more reactive, the C3-Br bond can also undergo amination under forcing conditions (high temperature, long reaction time, excess amine).

Suggested Solution:

  • Stoichiometric Control: Use a slight excess, but not a large excess, of 1-ethylpiperazine. A ratio of 1.05 to 1.2 equivalents relative to the dibromopyridine is a good starting point.

  • Control Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating. As with hydrodehalogenation, monitor the reaction closely and work it up promptly upon completion.

  • Purification: This impurity can typically be separated from the desired mono-aminated product using standard silica gel column chromatography.

Optimized Experimental Protocol

This protocol is a robust starting point based on best practices for Buchwald-Hartwig aminations of this substrate class.

Materials:

  • 2,3-Dibromo-5-methylpyridine (1.0 eq)

  • 1-Ethylpiperazine (1.1 eq)

  • RuPhos-Pd-G3 Pre-catalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-dibromo-5-methylpyridine, RuPhos-Pd-G3 pre-catalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere. [3]3. Reagent Addition: Through a septum, add anhydrous, degassed toluene, followed by the 1-ethylpiperazine via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by LC-MS or TLC.

  • Workup: Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

References

  • Vertex AI Search. (n.d.). 3-Amino-2-bromo-5-methylpyridine synthesis - ChemicalBook.
  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-Amino-5-bromo-3-methylpyridine in Organic Synthesis.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
  • BenchChem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • University of Sheffield. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • ACS Publications. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
  • PubMed Central (PMC). (n.d.). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides.
  • Sci-Hub. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition.

Sources

Optimization

Technical Support Center: Synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Welcome to the technical support center for the synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on anticipating and mitigating common side reactions. The insights provided are based on established principles of organic chemistry and extensive experience in troubleshooting complex synthetic pathways.

Introduction: Synthetic Strategy and Potential Challenges

The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine typically involves the coupling of a di-substituted pyridine, such as 2,3-dibromo-5-methylpyridine, with N-ethylpiperazine. The two primary competing methodologies for this C-N bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). Both pathways, while powerful, are susceptible to specific side reactions that can complicate purification and significantly reduce the yield of the desired product.

This guide will address the most common issues encountered during this synthesis in a practical question-and-answer format, providing both mechanistic explanations and actionable protocols to overcome these challenges.

Part 1: Troubleshooting Guide - Common Side Reactions

Q1: My reaction is producing a significant amount of a debrominated pyridine byproduct. What is causing this and how can I prevent it?

This is a classic case of hydrodehalogenation, a frequent side reaction in Buchwald-Hartwig aminations.[1][2] It occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen atom. Mechanistically, this can happen through a competing pathway where a palladium-hydride species, formed from the amine or solvent, participates in the catalytic cycle instead of the desired amine coupling. Another pathway involves β-hydride elimination from the palladium-amido intermediate, which then leads to the hydrodehalogenated arene and an imine.[3]

Root Cause Analysis:

  • Catalyst System: The choice of ligand and palladium precursor is critical. Less bulky or electron-poor ligands may not favor the reductive elimination of the desired product, allowing competing pathways like β-hydride elimination to dominate.

  • Base: The strength and nature of the base can influence the formation of palladium-hydride species.

  • Reaction Temperature: Higher temperatures can sometimes favor hydrodehalogenation.

Solutions & Protocols:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate of reductive elimination of the C-N bond, kinetically outcompeting the hydrodehalogenation pathway.[1] Ligands like BrettPhos and RuPhos are specifically designed to minimize this side reaction.[1]

  • Base Optimization: While strong bases like sodium tert-butoxide (NaOt-Bu) are often required for high reaction rates, they can also promote side reactions.[4] If hydrodehalogenation is severe, consider switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher temperatures or longer reaction times.[2][5]

  • Temperature Control: If possible, lowering the reaction temperature may help to suppress the hydrodehalogenation pathway.[1]

Q2: I'm observing the formation of an isomer, 1-(2-Bromo-5-methylpyridin-3-yl)-4-ethylpiperazine. Why is the piperazine attacking the C-3 position instead of the C-2 position?

The formation of this isomer indicates that the reaction is not proceeding with the expected regioselectivity. In the context of a 2,3-dihalopyridine substrate, the relative reactivity of the C-2 and C-3 positions towards nucleophilic attack is a key consideration.

Mechanistic Insights:

  • Buchwald-Hartwig Amination: In a palladium-catalyzed cycle, the oxidative addition step is often regioselective. For 2,3-dihalopyridines, oxidative addition of the Pd(0) catalyst is generally favored at the C-2 position due to the electronic influence of the pyridine nitrogen. However, factors like ligand sterics and subtle electronic effects from other substituents can erode this selectivity.

  • Nucleophilic Aromatic Substitution (SNAr): If the reaction proceeds via an SNAr mechanism, the regioselectivity is governed by the stability of the intermediate Meisenheimer complex.[6] Nucleophilic attack on pyridines is favored at the C-2 and C-4 positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[6][7][8] Attack at the C-3 position does not allow for this stabilization. Therefore, if an SNAr pathway is active, substitution is expected to occur preferentially at the C-2 position. The formation of the C-3 substituted product suggests that either the reaction is not a pure SNAr or that other factors are at play.

Troubleshooting Steps:

  • Confirm the Reaction Pathway: Ensure that the conditions are optimal for the intended pathway. For Buchwald-Hartwig, this means using a suitable palladium catalyst and ligand. For SNAr, typically no catalyst is needed, but the reaction often requires heat.[9]

  • Optimize the Buchwald-Hartwig Conditions:

    • Ligand Choice: The choice of ligand can significantly influence regioselectivity. Experiment with different classes of ligands (e.g., biarylphosphines vs. ferrocenylphosphines) to find one that favors the desired C-2 selectivity.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Promote the SNAr Pathway: To favor the desired C-2 substitution, consider running the reaction without a palladium catalyst, potentially in a polar aprotic solvent like DMF or DMSO at elevated temperatures.[10] The inherent electronic preference for attack at the C-2 position in an SNAr reaction on a pyridine ring should yield the correct isomer.[6][7]

Q3: My reaction is sluggish and gives low conversion to the product. What are the likely causes?

Low conversion in a Buchwald-Hartwig amination of a heteroaromatic halide can stem from several factors related to catalyst activity and reaction conditions.[1]

Potential Issues & Solutions:

Potential Issue Explanation Recommended Solution
Catalyst Inactivation The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4] Impurities in reagents or solvents (e.g., water, oxygen) can also poison the catalyst.Use a pre-catalyst that is more stable and readily forms the active Pd(0) species.[1] Ensure all reagents and solvents are anhydrous and degassed.[11]
Incorrect Base The base is crucial for regenerating the active catalyst and facilitating the C-N bond-forming step.[12] The choice of base is highly dependent on the solvent and substrates.[12]For nonpolar solvents like toluene, an anionic base (e.g., NaOt-Bu) is often necessary.[12] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often with a trade-off in reaction rate.[5]
Sub-optimal Temperature Pyridine substrates often require higher temperatures (e.g., 80-110 °C) to facilitate the oxidative addition step and achieve a reasonable reaction rate.[1]Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Solvent Choice The solvent affects the solubility of reagents and the stability of the catalytic species.[2]Toluene and dioxane are common choices.[2] For more polar substrates, THF or t-BuOH may be beneficial.[2] Avoid coordinating solvents that can compete with the ligand for binding to palladium.[1]

Part 2: Frequently Asked Questions (FAQs)

Q: Can I use 2-chloro-3-bromo-5-methylpyridine instead of 2,3-dibromo-5-methylpyridine?

A: Yes, this is a feasible alternative. In Buchwald-Hartwig reactions, the order of reactivity for halogens is typically I > Br > Cl. Therefore, the palladium catalyst would be expected to selectively undergo oxidative addition at the more reactive C-3 bromine position, leaving the C-2 chlorine untouched. This would, however, lead to the isomeric product 1-(2-chloro-5-methylpyridin-3-yl)-4-ethylpiperazine. To obtain the desired product, you would need to start with a substrate where the C-2 position has the more reactive halogen, or where the C-3 halogen is replaced by a less reactive group.

Q: What is the best palladium precursor to use: Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?

A: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective palladium sources, they can be unreliable as they require in situ reduction to the active Pd(0) species, which can be inconsistent.[11] For more reproducible and often cleaner reactions, using an air-stable palladium pre-catalyst is highly recommended.[1] These complexes are designed to readily generate the active monoligated Pd(0) species upon exposure to the reaction conditions.

Q: My final product is difficult to purify. Are there any common impurities I should be aware of?

A: Besides the side products already discussed (hydrodehalogenation, isomeric products), other common impurities can include:

  • Palladium Residues: The final product may be contaminated with palladium, which can be difficult to remove. Treatment with activated carbon or a metal scavenger can be effective.

  • Phosphine Oxide: The phosphine ligand can be oxidized during the reaction or workup. This can often be removed by column chromatography.

  • Unreacted Starting Materials: If the reaction did not go to completion, you will need to separate your product from the starting pyridine and piperazine.

  • Homocoupling Products: In some cases, dimerization of the starting materials can occur.

Part 3: Experimental Protocols & Visualizations

Recommended Protocol: Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization for your specific setup.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add 2,3-dibromo-5-methylpyridine (1.0 equivalent) followed by anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Nucleophile Addition: Add N-ethylpiperazine (1.2 equivalents) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig amination cycle and highlights where the hydrodehalogenation side reaction can occur.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR₂ pd_amine_complex [L-Pd(II)(Ar)(HNR₂)]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR₂) Amido Complex deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination beta_hydride β-Hydride Elimination pd_amido_complex->beta_hydride product Ar-NR₂ Desired Product reductive_elimination->product product->pd0 hydrodehalogenation Ar-H Side Product beta_hydride->hydrodehalogenation

Caption: Buchwald-Hartwig cycle and competing hydrodehalogenation pathway.

Visualizing Regioselectivity in SNAr

This diagram shows why nucleophilic attack is favored at the C-2 position of the pyridine ring.

SNAr_Regioselectivity cluster_c2 Attack at C-2 cluster_c3 Attack at C-3 c2_start Pyridine Ring c2_attack Nucleophile attacks C-2 c2_start->c2_attack c2_intermediate Intermediate with negative charge on N c2_attack->c2_intermediate c2_product C-2 Substituted Product (Stabilized) c2_intermediate->c2_product c3_start Pyridine Ring c3_attack Nucleophile attacks C-3 c3_start->c3_attack c3_intermediate Intermediate with negative charge on C c3_attack->c3_intermediate c3_product C-3 Substituted Product (Less Stabilized) c3_intermediate->c3_product

Caption: Stabilization of intermediates in SNAr of pyridines.

References

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2018). ResearchGate. [Link]

  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. (2010). ResearchGate. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Arylation of Ethylpiperazine

Welcome to the technical support center for the N-arylation of ethylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this crucial transformation.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of ethylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this crucial transformation. N-arylpiperazines are a cornerstone scaffold in medicinal chemistry, and mastering their synthesis is key to many discovery programs.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this reaction and optimize your experimental outcomes.

The N-arylation of ethylpiperazine, a secondary cyclic amine, is most commonly achieved through palladium-catalyzed Buchwald-Hartwig amination.[3][4] This method offers high efficiency and broad substrate scope.[5][6] An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation.[1][7] This guide will focus primarily on the more prevalent palladium-catalyzed methods while also offering insights into copper-catalyzed alternatives.

Frequently Asked Questions (FAQs)

Q1: What is the best catalytic system to start with for the N-arylation of ethylpiperazine?

For a robust starting point, a palladium-based system is highly recommended due to its generally milder conditions and broader functional group tolerance compared to Ullmann-type reactions.[3] A typical go-to system would involve a palladium precatalyst with a sterically hindered biarylphosphine ligand and a strong, non-nucleophilic base.

Recommended Starting Conditions:

ComponentRecommendationCatalyst Loading (mol%)
Palladium Source G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G3)1-2 mol%
Ligand RuPhos or XPhos1.2-2.4 mol%
Base Sodium tert-butoxide (NaOtBu)1.4-2.0 equivalents
Solvent Toluene or Dioxane (anhydrous, degassed)0.1-0.5 M
Temperature 80-110 °C-

Causality : Modern palladacycle precatalysts are preferred over traditional sources like Pd(OAc)₂ because they efficiently form the active LPd(0) catalyst.[8][9] Bulky, electron-rich ligands like RuPhos are particularly effective for secondary amines, such as ethylpiperazine, as they promote the crucial reductive elimination step and stabilize the palladium center.[8] Strong bases like NaOtBu are necessary to deprotonate the amine, facilitating its coordination to the palladium complex.[8][9]

Q2: My aryl halide is an aryl chloride. What adjustments should I make?

Aryl chlorides are generally less reactive than their bromide or iodide counterparts.[8] To achieve a successful coupling with an aryl chloride, the catalytic system needs to be more active.

Adjustments for Aryl Chlorides:

  • Ligand Choice : Employ bulky, electron-rich phosphine ligands. Ligands like tBuBrettPhos can be particularly effective for challenging couplings with aryl chlorides.[8]

  • Catalyst Loading : You may need to increase the catalyst loading to 3-5 mol%.

  • Temperature : Higher reaction temperatures (e.g., 100-120 °C) are often required.

  • Reaction Time : Expect longer reaction times. Monitor the reaction progress carefully by TLC, GC-MS, or LC-MS.[5]

Q3: Can I use a copper-based system for this reaction?

Yes, the Ullmann condensation is a viable, more cost-effective alternative, though it typically requires higher temperatures (100-160 °C) and is often used with more reactive aryl iodides or bromides.[1][7] Modern protocols often use ligands to improve reaction efficiency.

Typical Ullmann Condensation Conditions:

ComponentRecommendation
Copper Source CuI, Cu₂O, or Cu(OAc)₂ (5-20 mol%)
Ligand L-proline, 1,10-phenanthroline (10-40 mol%)
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 equivalents)
Solvent DMF, DMSO, or NMP (high-boiling polar solvents)
Temperature 100-160 °C

Causality : The ligand in a modern Ullmann reaction helps to solubilize the copper salt and facilitate the catalytic cycle, allowing for lower reaction temperatures than traditional ligand-free methods.[7][10]

Troubleshooting Guide

This section addresses common problems encountered during the N-arylation of ethylpiperazine and provides a logical, step-by-step approach to resolving them.

Issue 1: Low or No Conversion of Starting Material

A lack of reactivity is a frequent challenge. The following workflow can help diagnose the root cause.

start Low/No Conversion catalyst Check Catalyst Activity - Is the precatalyst fresh? - Is the atmosphere inert? start->catalyst ligand Evaluate Ligand Choice - Is it suitable for secondary amines? - Consider more electron-rich/bulky ligands. catalyst->ligand If catalyst is active base Assess Base Strength & Solubility - Is the base strong enough (e.g., NaOtBu)? - Is it finely powdered and well-dispersed? ligand->base If ligand is appropriate temp Increase Reaction Temperature - Incrementally increase by 10-20 °C. base->temp If base is suitable solvent Check Reagent Solubility - Are all components soluble at reaction temp? temp->solvent If still no reaction

Troubleshooting Low Conversion

  • Inactive Catalyst : The active Pd(0) species is essential. If using a Pd(II) precatalyst like Pd(OAc)₂, it might not be reducing effectively.[11] Ensure you are using a reliable precatalyst and maintaining a properly inert atmosphere (Argon or Nitrogen) to protect the catalyst from oxygen.[4][11]

  • Inappropriate Ligand : For the N-arylation of a secondary amine like ethylpiperazine, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos are highly effective.[8][11] If you are using older generation ligands like BINAP, the catalytic activity might be insufficient, especially with less reactive aryl halides.[3][11]

  • Incorrect Base Selection : Strong, non-nucleophilic bases like NaOtBu or LHMDS are generally required.[8][9] Weaker bases such as K₂CO₃ may lead to slow or incomplete reactions.[11] The physical properties of the base also matter; ensure it is finely powdered to maximize surface area.[12]

  • Low Temperature : Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[9][11]

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS requires careful diagnosis.

A. Hydrodehalogenation of the Aryl Halide

This side reaction, where the halide is replaced by a hydrogen atom, is a common issue.[12]

Mitigation Strategies:

  • Optimize the Base : Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[12]

  • Lower the Temperature : Higher temperatures can promote side reactions. Try running the reaction at the lower end of the recommended range (e.g., 80 °C).[12]

  • Screen Ligands : Some ligands are more prone to promoting hydrodehalogenation. Screening different ligands may be beneficial.[12]

B. Formation of N,N'-bis-arylated Piperazine

This occurs when a second molecule of the aryl halide reacts with the nitrogen of the newly formed N-aryl-N'-ethylpiperazine.

Mitigation Strategies:

  • Control Stoichiometry : Use an excess of ethylpiperazine relative to the aryl halide (e.g., 1.5 to 2.0 equivalents). This statistically favors the mono-arylation product.[11]

  • Slow Addition : If feasible, the slow addition of the aryl halide to the reaction mixture can maintain a low concentration of the electrophile, further suppressing the second arylation.

C. Formation of Biaryl Byproducts

This side reaction can occur, particularly when using primary amines, but can also be observed with secondary amines under certain conditions.[13]

Mitigation Strategies:

  • Catalyst Selection : This is often catalyst and ligand-dependent. Screening different palladium sources and ligands may be necessary to find a system that minimizes this pathway.[13]

Issue 3: Difficulty in Product Purification

N-arylpiperazine products can sometimes be challenging to purify due to their basic nature and potential for co-elution with unreacted starting materials or byproducts.

Purification Protocol:

  • Aqueous Work-up : After cooling the reaction, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent like ethyl acetate.[8]

  • Celite Filtration : Filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.[5]

  • Acid-Base Extraction (Optional) : For stubborn purifications, an acid-base extraction can be employed. Dissolve the crude material in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer with a base like NaOH and extract the purified product back into an organic solvent.

  • Column Chromatography : Purify the crude product by flash column chromatography on silica gel.[5][14] A gradient elution system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. Adding a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the basic product on the silica gel.

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of Ethylpiperazine

This protocol provides a general starting point for a small-scale reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Ethylpiperazine (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Oven-dried reaction vial with a magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, palladium precatalyst, and base to an oven-dried reaction vial.[8]

  • Seal the vial with a cap containing a PTFE septum. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the ethylpiperazine via syringe.

  • Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C).[8]

  • Stir the reaction for the intended duration (e.g., 12-24 hours), monitoring its progress by TLC, GC-MS, or LC-MS.[5][8]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.[8]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5][6]

  • Purify the crude product by flash column chromatography.[5]

setup 1. Setup - Add solids (aryl halide, catalyst, base) - Inert atmosphere reagents 2. Reagent Addition - Add degassed solvent - Add ethylpiperazine setup->reagents reaction 3. Reaction - Heat to 80-110 °C - Stir and monitor reagents->reaction workup 4. Work-up - Cool and quench - Extract with organic solvent reaction->workup purify 5. Purification - Dry and concentrate - Column chromatography workup->purify

N-Arylation Experimental Workflow

References

  • Optimizing base and solvent for Buchwald-Hartwig amination of 2,5-Diiodopyrazine - Benchchem.
  • Application Notes and Protocols for N-arylation of Piperazine-2-thione - Benchchem.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Application Notes and Protocols for the Study of N-Arylpiperazines - Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - NIH.
  • A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Organic Letters - ACS Publications.
  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling - NIH.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem.
  • Ullmann condensation - Wikipedia.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.
  • Buchwald–Hartwig amination - Wikipedia.
  • US2919275A - Purification of piperazine - Google Patents.
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized - Semantic Scholar.
  • investigation of catalysts for cn coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds.
  • Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model - MDPI.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • "optimizing reaction conditions for N-arylation of piperazine" - Benchchem.
  • Need help with N-Arylation reaction : r/OrganicChemistry - Reddit.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
  • Application Notes: Protocol for the N-arylation of Amines using 4-Bromo-2-methoxyphenol - Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions.
  • A general and convenient synthesis of N-aryl piperazines - ResearchGate.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI.
  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy - Organic Chemistry Frontiers (RSC Publishing).
  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC - NIH.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC - NIH.
  • The reaction mechanism proposed for the Ullmann-type N-arylation. - ResearchGate.
  • ChemInform Abstract: The Coupling Reactions of Aryl Halides and Phenols Catalyzed by Palladium and MOP-Type Ligands. | Request PDF - ResearchGate.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC - NIH.
  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PubMed Central.
  • Technical Support Center: Catalyst Selection for Efficient 6-Ethynylcinnoline Coupling - Benchchem.
  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal.
  • [N-Ethylpiperazine (0.5 mL)] - CAS [5308-25-8] - USP Store.
  • 1-Ethylpiperazine | C6H14N2 | CID 79196 - PubChem - NIH.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
  • (PDF) Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - ResearchGate.

Sources

Optimization

Technical Support Center: Crystallization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Welcome to the dedicated technical support guide for the crystallization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. As a critical intermediate in pharmaceutical development, achieving a robust, scalable, and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. As a critical intermediate in pharmaceutical development, achieving a robust, scalable, and reproducible crystallization process is paramount for ensuring high purity, consistent physical properties, and reliable downstream performance.[1][2]

This guide is structured to provide direct, actionable solutions to common challenges encountered in the laboratory and during scale-up. It moves beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions and effectively troubleshoot your process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful crystallization of this compound?

The single most critical factor is controlling the rate of supersaturation.[3] Supersaturation is the driving force for both nucleation (the birth of new crystals) and crystal growth.[3] If the rate is too high, it leads to rapid, uncontrolled nucleation, often resulting in a fine powder, amorphous material, or "oiling out." If it's too low, nucleation may not occur at all. All crystallization techniques—cooling, anti-solvent addition, evaporation—are simply methods to generate and control supersaturation.

Q2: How does the molecular structure of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine influence solvent selection?

The molecule possesses both polar and non-polar characteristics. The pyridine and piperazine rings contain nitrogen atoms capable of hydrogen bonding, lending it polarity. The bromo- and methyl- groups, along with the ethyl group on the piperazine, add non-polar character. This amphiphilic nature suggests that a range of solvents could be effective. Polar aprotic solvents (e.g., ethyl acetate, acetone), polar protic solvents (e.g., ethanol, isopropanol), or mixtures thereof are excellent starting points. Non-polar solvents like heptane or toluene are likely to be poor solvents on their own but are excellent candidates as anti-solvents.[4]

Q3: What is polymorphism and should I be concerned about it for this intermediate?

Polymorphism is the ability of a compound to exist in two or more different crystal packing arrangements, even though the chemical composition is identical.[5][6] These different forms can have distinct physical properties, including solubility, stability, and melting point.[7] For a pharmaceutical intermediate, an uncontrolled polymorphic form can significantly impact downstream processing and the quality of the final Active Pharmaceutical Ingredient (API).[1][8] Therefore, it is crucial to identify and consistently produce the most thermodynamically stable polymorph to ensure process robustness.[1]

Troubleshooting Crystallization Failures

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: No crystals form. The compound remains as an oil or a supersaturated clear solution.

Symptoms:

  • After cooling or adding an anti-solvent, the solution becomes cloudy and separates into two liquid phases ("oiling out").

  • The solution remains clear indefinitely, even at low temperatures or after extended periods.

Potential Causes & Solutions:

  • Insufficient Supersaturation: The solution is not concentrated enough for crystals to nucleate.

    • Solution: Concentrate the solution by removing some of the solvent under reduced pressure. If using an anti-solvent, ensure a sufficient amount has been added to decrease the compound's solubility significantly.[9]

  • High Kinetic Barrier to Nucleation: Even if supersaturated, the molecules may lack the energy or template to arrange into an ordered lattice.

    • Solution A - Seeding: Introduce a "seed" crystal of the desired compound.[10][11] This provides a pre-existing template for crystal growth, bypassing the difficult primary nucleation step. If no seed crystals are available, a small amount of the crude solid can sometimes work.[11]

    • Solution B - Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level.[11][12] The microscopic imperfections on the glass provide high-energy sites that can act as nucleation points.

    • Solution C - Lower Temperature: Cool the solution to a lower temperature (e.g., using an ice-salt bath) to further decrease solubility and increase the driving force for nucleation.[11]

  • Presence of Inhibitory Impurities: Certain impurities can bind to the surface of growing crystal nuclei, preventing them from reaching the critical size needed for sustained growth.[13][14]

    • Solution: Re-purify the crude material. Techniques like column chromatography or a liquid-liquid extraction wash can remove problematic impurities. Review the synthesis to identify potential by-products. Synthesis-related impurities are common culprits in crystallization issues.[15]

Problem 2: Crystallization happens too quickly, resulting in a fine powder, amorphous solid, or poor purity.

Symptoms:

  • Upon initial cooling or addition of a small amount of anti-solvent, the product "crashes out" as a very fine, often off-white or colored powder.

  • The resulting solid has a broad melting point or shows no distinct peaks in Powder X-ray Diffraction (PXRD), indicating it is amorphous.

  • The purity of the isolated solid is low because impurities have been trapped in the rapidly forming crystals.[9]

Potential Causes & Solutions:

  • Excessive Supersaturation: The solution is too concentrated, or the cooling/anti-solvent addition is too rapid. This causes nucleation to dominate over crystal growth, leading to a large number of very small crystals.[9]

    • Solution A - Reduce Cooling Rate: Slow down the cooling process. Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature first, and then transfer it to a refrigerator. A Dewar flask with warm water can provide very slow, controlled cooling.[16]

    • Solution B - Adjust Solvent/Anti-solvent Ratio: If using an anti-solvent, add it more slowly and with vigorous stirring to avoid localized areas of very high supersaturation.[17] Alternatively, start with a slightly more dilute solution (use more of the primary solvent) before initiating crystallization.[9]

    • Solution C - Temperature Control: Perform the crystallization at a higher temperature. A higher temperature generally increases solubility, which slows down the rate of supersaturation generation and favors slower, more controlled crystal growth.

Problem 3: The isolated yield is consistently low.

Symptoms:

  • The mass of the dried, crystalline product is significantly lower than expected.

  • Analysis of the mother liquor (the solution left after filtration) shows a high concentration of the desired product.

Potential Causes & Solutions:

  • Excessive Solvent Volume: Too much solvent was used, meaning a significant portion of the product remains soluble even after the crystallization process is complete.[9]

    • Solution: Reduce the initial volume of the primary solvent. A good starting point is to find a solvent system where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature (e.g., 50-60°C).

  • Inappropriate Solvent/Anti-solvent System: The chosen anti-solvent may not be sufficiently "anti."

    • Solution: Select a more effective anti-solvent. A good anti-solvent should be fully miscible with the primary solvent but should render the compound of interest highly insoluble. Refer to the solvent properties table below for guidance.

  • Premature Filtration: The crystallization process was not allowed to complete before filtration.

    • Solution: Increase the holding time after cooling or anti-solvent addition. Allow the slurry to stir at the final temperature for several hours (or even overnight) to maximize crystal growth and allow the solution concentration to reach equilibrium.

Key Experimental Protocols & Data
Data Presentation: Solvent Selection

A systematic screening of solvents is the foundation of a robust crystallization process.[4] The table below provides a starting point for selecting appropriate solvents and anti-solvents for 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

SolventBoiling Point (°C)PolarityClassPotential Role
Heptane 98Non-polarHydrocarbonAnti-solvent
Toluene 111Non-polarAromaticSolvent (at high temp), Anti-solvent
Methyl t-butyl ether (MTBE) 55LowEtherAnti-solvent
Dichloromethane (DCM) 40Polar aproticHalogenatedSolvent (high volatility)
Ethyl Acetate (EtOAc) 77Polar aproticEsterPrimary Solvent
Acetone 56Polar aproticKetonePrimary Solvent
Acetonitrile (ACN) 82Polar aproticNitrilePrimary Solvent
Isopropanol (IPA) 82Polar proticAlcoholPrimary Solvent
Ethanol (EtOH) 78Polar proticAlcoholPrimary Solvent
Experimental Workflow Visualization

The following diagram illustrates a typical workflow for developing a crystallization process, incorporating key decision points for troubleshooting.

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Analysis dissolve Dissolve Crude Material in Minimum Hot Solvent induce Induce Supersaturation (Cooling / Anti-Solvent) dissolve->induce decision1 Crystals Form? induce->decision1 hold Hold / Age Slurry filtrate Filter Crystals hold->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Under Vacuum wash->dry analyze Analyze Purity & Form (HPLC, PXRD, DSC) dry->analyze decision2 Quality OK? analyze->decision2 decision1->hold Yes troubleshoot1 Troubleshoot: - Add Seed - Scratch - Concentrate decision1->troubleshoot1 No (Oil / Clear) troubleshoot2 Troubleshoot: - Slow Cooling Rate - Adjust Solvents - Re-purify Material decision2->troubleshoot2 No (Low Purity / Powder) end_node Process Complete decision2->end_node Yes troubleshoot1->induce troubleshoot2->dissolve Redesign Process

Caption: General workflow for crystallization development.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving common crystallization problems.

Troubleshooting_Logic start Crystallization Attempt Fails symptom1 Symptom: No Solid Forms (Clear Solution) start->symptom1 symptom2 Symptom: 'Oiling Out' (Liquid-Liquid Separation) start->symptom2 symptom3 Symptom: Product 'Crashes Out' (Fine Powder) start->symptom3 symptom4 Symptom: Low Yield start->symptom4 cause1 Cause: Insufficient Supersaturation symptom1->cause1 cause2 Cause: High Nucleation Barrier symptom1->cause2 cause3 Cause: Solution Too Concentrated or Cooled Too Fast symptom2->cause3 cause5 Cause: Impurity Inhibition symptom2->cause5 symptom3->cause3 cause4 Cause: Too Much Solvent Used symptom4->cause4 solution1 Solution: - Concentrate Solution - Add More Anti-Solvent cause1->solution1 solution2 Solution: - Add Seed Crystal - Scratch Flask - Use Lower Temperature cause2->solution2 solution3 Solution: - Reduce Cooling Rate - Use More Solvent - Add Anti-Solvent Slower cause3->solution3 solution4 Solution: - Reduce Initial Solvent Volume - Re-evaluate Mother Liquor Losses cause4->solution4 solution5 Solution: - Re-purify Crude Material - Perform Wash Step cause5->solution5

Caption: Logic tree for troubleshooting crystallization issues.

Protocol 1: Cooling Crystallization from a Single Solvent (Example: Isopropanol)
  • Dissolution: In an appropriately sized flask, add the crude 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. Add a minimal amount of isopropanol (IPA).

  • Heating: Heat the mixture with stirring (e.g., in a 60°C water bath) until all the solid dissolves. If it doesn't dissolve completely, add small aliquots of IPA until a clear solution is obtained at the elevated temperature.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Covering the flask with a watch glass can help slow evaporation and prevent contamination.[16]

  • Crystal Growth: Once crystal formation begins, do not disturb the flask.[16] After the solution has reached room temperature, you may place it in a refrigerator or ice bath (0-5°C) for at least one hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold IPA.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization (Example: Ethyl Acetate / Heptane)
  • Dissolution: Dissolve the crude material in the minimum amount of ethyl acetate (the "solvent") required for complete dissolution at room temperature.

  • Anti-Solvent Addition: While stirring vigorously, add heptane (the "anti-solvent") dropwise. Continue adding heptane until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Induction: Add a few more drops of ethyl acetate to redissolve the turbidity, resulting in a clear, supersaturated solution.

  • Crystal Growth: Allow the flask to stand undisturbed. Crystals should form over a period of 15 minutes to several hours. If no crystals form, use the seeding or scratching techniques described above.[10][11][12]

  • Isolation & Drying: Once crystallization is complete, cool, filter, wash with a solvent mixture rich in heptane, and dry as described in the cooling crystallization protocol.

References
  • Vertex AI Search. (n.d.).
  • Brainly. (2023, August 15).
  • Homework.Study.com. (n.d.). Give three (3)
  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
  • University of Washington Department of Chemistry. (2006, January 8).
  • Nichols, L. (2022, August 20). 3.
  • Chemistry For Everyone. (2023, August 29). How Do Impurities Affect Crystal Structures? [Video]. YouTube.
  • Malkin, A. J., & McPherson, A. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization.
  • Alvarez, A. J., & Myerson, A. S. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24(10), 1895-1913.
  • Semantic Scholar. (n.d.). Impact of impurities on crystal growth.
  • Nature. (n.d.). Impact of impurities on crystal growth.
  • Fujiwara, M., et al. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal.
  • Rigaku. (n.d.). Identification of the crystal form of the active pharmaceutical ingredient in a tablet.
  • ACS Publications. (2023, June 22). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Crystal Growth & Design.
  • Cooper, V., Pearce, G., & Petts, C. R. (2003, September 1). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. Journal of Pharmacy and Pharmacology.
  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • ACS Publications. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
  • Chi, Y. F. (2017, May 3). The Study On Crystallization And Separating Of 1,4-bis (2-hydroxypropyl)-piperazine. [Master's Thesis].
  • ResearchGate. (2023, August 5). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings.
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • Tianming Pharmaceutical. (2023, December 26).
  • International Journal of Chemical Engineering and Applications (IJCEA). (n.d.).
  • ResearchGate. (n.d.). 2,6-Bis(bromomethyl)pyridine.
  • Syrris. (n.d.).
  • MIT DSpace. (n.d.).
  • ResearchGate. (2018, January 16). (PDF) ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT.
  • CrystEngComm (RSC Publishing). (n.d.).
  • Der Pharma Chemica. (2015). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study.
  • ChemicalBook. (2023, July 24). Piperazine, 1-[(6-broMo-3-pyridinyl)Methyl]-4-ethyl-.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. (n.d.). Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand.
  • ResearchGate. (2023, August 9). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study.
  • IJSAT - International Journal on Science and Technology. (2023, May 24).
  • Gsrs. (n.d.). 1-((6-BROMO-3-PYRIDINYL)METHYL)-4-ETHYLPIPERAZINE.
  • PubMed. (2017, August 15). Crystal structures of pure 3-(4-bromo-2-chloro-phen-yl).
  • National Institutes of Health (NIH). (2020, November 3).
  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review.
  • BLD Pharm. (n.d.). 1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine.
  • PubChem. (n.d.). 2-(Bromomethyl)pyridine.
  • ChemicalBook. (n.d.). 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine hydrochloride.
  • BLDpharm. (n.d.). 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.
  • Sigma-Aldrich. (n.d.). 3-Bromo-5-methylpyridine 97.
  • ResearchGate. (n.d.). (PDF) 2-Bromo-5-methylpyridine.
  • BLDpharm. (n.d.). 5-Bromo-4-methyl-2-(4-methylpiperazin-1-yl)pyridin-3-amine.

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine Production

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. This guide is designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, from starting material preparation to final product purification, providing field-proven insights and actionable troubleshooting protocols.

Synthesis Overview and Strategic Considerations

The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is primarily achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is highly effective for forming the critical C-N bond between the pyridine and piperazine moieties.[1][2] The overall process can be broken down into three core stages: preparation of key starting materials, the coupling reaction, and product purification. Scaling up this process requires careful control over reaction parameters to ensure high yield, purity, and process safety.

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Key Transformations cluster_2 Stage 3: Purification SM1 3-Amino-5-methylpyridine R1 Sandmeyer Reaction (Bromination) SM1->R1 SM2 1-Ethylpiperazine R2 Buchwald-Hartwig Amination SM2->R2 IM1 Intermediate: 3-Bromo-5-methylpyridine R1->IM1 P1 Aqueous Work-up & Crude Isolation R2->P1 IM1->R2 P2 Final Purification (Crystallization/Chromatography) P1->P2 FP Final Product: 1-(3-Bromo-5-methylpyridin-2-yl) -4-ethylpiperazine P2->FP

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Starting Material Synthesis & Troubleshooting

The quality of the final product is intrinsically linked to the purity of the starting materials. This section addresses common issues in the preparation of the two key precursors.

FAQs: 3-Bromo-5-methylpyridine Synthesis

Q1: What is the most reliable method for synthesizing 3-bromo-5-methylpyridine on a large scale?

While direct bromination of 3-methylpyridine is possible, it often requires harsh conditions (e.g., oleum) and can lead to a mixture of isomers that are difficult to separate.[3][4] A more controlled and scalable approach is a Sandmeyer-type reaction starting from 3-amino-5-methylpyridine. This multi-step process involves diazotization of the amine followed by displacement with a bromide salt, offering better regioselectivity and milder conditions.[5]

Q2: My Sandmeyer reaction yield is low and inconsistent. What are the critical parameters to control during scale-up?

Low yields in Sandmeyer reactions are often traced back to three critical parameters:

  • Temperature Control: The diazotization step (formation of the diazonium salt) is highly exothermic and the salt itself is unstable at elevated temperatures. It is crucial to maintain a temperature between -5 °C and 5 °C throughout the addition of sodium nitrite.[6][7] Insufficient cooling can lead to decomposition of the diazonium salt, resulting in phenolic byproducts and reduced yield.

  • Acid Stoichiometry: A sufficient excess of acid (typically HBr) is required to fully protonate the starting amine and prevent the diazonium salt from coupling with unreacted amine.

  • Nitrite Addition Rate: Slow, controlled addition of the sodium nitrite solution is essential to manage the exotherm and prevent localized high concentrations, which can lead to side reactions.

Q3: I'm observing significant byproduct formation during the synthesis of 3-amino-5-methylpyridine from 3-nitro-5-methylpyridine reduction. How can this be optimized?

The catalytic hydrogenation of the nitro group is the preferred industrial method. Common issues include:

  • Incomplete Reaction: Ensure the catalyst (typically Pd/C) is active and not poisoned. Use sufficient catalyst loading (e.g., 1-5 mol%) and adequate hydrogen pressure.[8]

  • Catalyst Handling: Pd/C can be pyrophoric. Handle it under a nitrogen atmosphere or as a wet slurry to prevent ignition, especially during filtration after the reaction.[8]

  • Solvent Choice: Methanol or ethanol are common solvents. Ensure the starting material is fully dissolved to allow for efficient mass transfer to the catalyst surface.

FAQs: 1-Ethylpiperazine Quality Control

Q1: During the synthesis of 1-ethylpiperazine from piperazine and an ethylating agent, I'm getting significant amounts of the N,N'-diethylpiperazine byproduct. How can I improve selectivity?

This is a classic challenge of over-alkylation. To favor mono-alkylation:

  • Use a Molar Excess of Piperazine: Employing a 2- to 4-fold molar excess of piperazine relative to the ethylating agent (e.g., bromoethane) statistically favors the formation of the mono-substituted product.[9][10] The unreacted piperazine can often be recovered and recycled.

  • Controlled Addition: Add the ethylating agent slowly to the piperazine solution to maintain a low instantaneous concentration, further reducing the chance of a second alkylation event.

  • Alternative Route: Reductive amination of piperazine with acetaldehyde using a reducing agent like sodium triacetoxyborohydride (STAB) is an excellent alternative that is highly selective for mono-alkylation.[11]

Q2: What are the critical quality attributes for 1-ethylpiperazine before using it in the Buchwald-Hartwig coupling step?

The purity of 1-ethylpiperazine is paramount for a successful coupling reaction. Key specifications to test for include:

  • Assay (Purity): Should be >99% by GC analysis to ensure accurate stoichiometry in the subsequent step.

  • Water Content: Should be <0.1% by Karl Fischer titration. Water can hydrolyze the strong base (e.g., NaOtBu) and negatively impact the catalytic cycle.

  • Piperazine Content: The level of unreacted piperazine should be minimal (<0.5%), as it will compete in the coupling reaction, leading to undesired byproduct formation.

Part 2: Buchwald-Hartwig Coupling - Troubleshooting Guide

The palladium-catalyzed coupling of 3-bromo-5-methylpyridine and 1-ethylpiperazine is the core transformation. Success hinges on the careful selection and handling of the catalyst system and reaction conditions.

G start Low or No Conversion in Coupling Reaction q1 Is the reaction atmosphere strictly inert? start->q1 q2 Are reagents (amine, base) anhydrous and pure? q1->q2 Yes sol1 Degas solvent. Use Schlenk line or glovebox. Ensure positive N2/Ar pressure. q1->sol1 No q3 Is the catalyst system (Pd source + ligand) active? q2->q3 Yes sol2 Check amine purity by GC. Use freshly opened, dry base (NaOtBu). Check solvent water content. q2->sol2 No q4 Is the base appropriate for the substrate? q3->q4 Yes sol3 Use air-stable precatalyst. Use fresh, high-purity ligand. Screen different ligands (e.g., XPhos, RuPhos). q3->sol3 No q5 Is the temperature optimal? q4->q5 Yes sol4 NaOtBu is standard. If decomposition occurs, try weaker base (K3PO4, Cs2CO3) and increase temperature. q4->sol4 No sol5 Typical range is 80-120 °C. If reaction is slow, increase temp in 10 °C increments. q5->sol5 No

Caption: Troubleshooting decision tree for the Buchwald-Hartwig amination.

Q4: My coupling reaction is stalled and not going to completion. What are the most common causes?

A stalled reaction is typically due to catalyst deactivation or suboptimal conditions.

  • Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents are anhydrous and degassed.[12]

  • Catalyst/Ligand Choice: The electron-deficient nature of the pyridine ring makes oxidative addition challenging. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, XPhos) are often required to promote this key step.[13] If using a simple Pd source like Pd(OAc)₂, ensure the correct Pd:ligand ratio (typically 1:1.5 to 1:2) is used.

  • Base Strength: Sodium tert-butoxide (NaOtBu) is a strong, effective base for this type of amination.[12] However, it is hygroscopic and its quality is critical. Use freshly opened base stored in a glovebox. A weaker base like K₃PO₄ can be used but may require higher temperatures.[13]

Q5: I'm observing a significant amount of debrominated starting material (5-methylpyridine). What causes this side reaction?

Debromination is a common side reaction in palladium-catalyzed couplings. It can be caused by:

  • Hydrodehalogenation: Trace water or protic impurities can react with the palladium-hydride species that can form during the catalytic cycle.

  • Ligand Choice: Some ligands are more prone to generating the species that cause debromination. Screening different ligands can often mitigate this issue.

  • Temperature: Excessively high temperatures can sometimes promote this pathway. Try running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C).

Q6: How do I select the optimal reaction components for scaling up this specific transformation?

For the N-arylation of a 2-bromopyridine, a well-established system is the starting point for optimization.

ComponentRecommended Starting PointRationale & Scale-Up Considerations
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a reliable Pd(0) source. Pd(OAc)₂ is often cheaper for large-scale work but requires in-situ reduction. Catalyst loading should be optimized (0.5 - 2 mol%).
Ligand RuPhos or XPhosThese bulky, electron-rich ligands are highly effective for coupling with electron-deficient pyridines.[11][13] Ligand-to-palladium ratio is critical (typically 1.5:1 to 2:1).
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that effectively deprotonates the piperazine. Ensure it is anhydrous. Use 1.4-2.0 equivalents.
Solvent Toluene or DioxaneAnhydrous, non-coordinating solvents are preferred. Toluene is often chosen for its favorable boiling point and cost on a large scale.
Temperature 80 - 110 °CThe optimal temperature balances reaction rate against catalyst stability and side reactions. Monitor reaction progress by HPLC to determine the ideal profile.

Part 3: Large-Scale Product Isolation and Purification

Purification is often the most significant challenge in scaling up, directly impacting final product quality, yield, and cost.

FAQs: Work-up and Purification Strategies

Q7: Standard column chromatography is not feasible for our 10 kg scale. What are the best alternative purification strategies?

For multi-kilogram quantities, a crystallization-based purification is highly preferred over chromatography.[14][15]

  • Direct Crystallization: If the crude product is of sufficient purity (>95%), it may be possible to crystallize it directly after the work-up and solvent swap.

  • Acid/Base Swing: The product is basic due to the piperazine nitrogen. It can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then precipitated by basifying the aqueous layer.

  • Recrystallization: This is the most robust method for achieving high purity. It involves dissolving the crude solid in a hot solvent (or solvent mixture) and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the mother liquor.[16]

Q8: How do we develop a robust recrystallization protocol for the final product?

A systematic approach is key:

  • Solvent Screening: Test the solubility of the crude product in a range of solvents at room temperature and at their boiling points. An ideal single solvent will have high solubility at high temperatures and low solubility at low temperatures. Common choices include isopropanol, ethanol, acetonitrile, or mixtures like ethanol/water.[16]

  • Determine Optimal Concentration: Find the minimum amount of hot solvent needed to fully dissolve the crude product. Supersaturation is the driving force for crystallization.

  • Controlled Cooling: Slow, controlled cooling is critical for forming large, pure crystals. A typical profile involves slow cooling to room temperature followed by a hold in an ice bath or chiller to maximize recovery.

  • Isolation and Drying: Collect the crystals by filtration (e.g., on a Nutsche filter-dryer), wash with a small amount of cold solvent to remove residual mother liquor, and dry under vacuum.

Q9: What is the most effective work-up procedure to remove palladium residues?

Palladium removal is a critical regulatory requirement for active pharmaceutical ingredients (APIs).

  • Aqueous Washes: A standard aqueous work-up will remove the bulk of the inorganic salts.[17]

  • Scavengers: After the reaction, the mixture can be treated with a palladium scavenger. Thiol-functionalized silica gels or activated carbon are commonly used to bind the residual palladium, which is then removed by filtration.

  • Crystallization: A well-developed crystallization process is often highly effective at rejecting metal impurities, with palladium levels in the final product often falling below required limits (<10 ppm).

Part 4: Detailed Experimental Protocols

These protocols provide a starting point for process development and should be optimized for specific equipment and scale.

Protocol 1: Scale-Up Buchwald-Hartwig Amination (Illustrative 1 kg Scale)

Materials:

  • 3-Bromo-5-methylpyridine (1.00 kg, 5.81 mol, 1.0 equiv.)

  • 1-Ethylpiperazine (0.798 kg, 6.98 mol, 1.2 equiv.)[9]

  • Pd₂(dba)₃ (26.6 g, 0.029 mol, 0.5 mol%)

  • RuPhos (32.4 g, 0.069 mol, 1.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (0.783 kg, 8.14 mol, 1.4 equiv.)

  • Anhydrous Toluene (10 L)

Procedure:

  • Reactor Setup: To a clean, dry, and nitrogen-purged 20 L reactor, add the 3-bromo-5-methylpyridine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos under a strong nitrogen blanket.

  • Solvent Addition: Add the anhydrous toluene. Begin agitation.

  • Reagent Addition: Slowly add the 1-ethylpiperazine to the reactor via a dosing pump over 30 minutes.

  • Reaction: Heat the reaction mixture to 95-100 °C and hold for 8-12 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of the starting bromopyridine (<1% remaining).

  • Cooling: Cool the reaction mixture to room temperature (20-25 °C).

Protocol 2: Work-up and Purification by Crystallization

Procedure:

  • Quenching: Slowly and carefully add water (5 L) to the cooled reaction mixture to quench the remaining base.

  • Phase Separation: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with 1 M citric acid solution (2 L) to remove excess 1-ethylpiperazine, followed by brine (2 L).

  • Solvent Swap: Concentrate the toluene solution under reduced pressure. Add isopropanol (5 L) and continue concentration to remove the remaining toluene. Adjust the final volume with isopropanol to approximately 4 L.

  • Crystallization: Heat the isopropanol solution to 70-75 °C until a clear solution is obtained. Slowly cool the solution to 0-5 °C over 4-6 hours and hold for an additional 2 hours.

  • Isolation: Filter the resulting slurry, and wash the filter cake with cold isopropanol (2 x 1 L).

  • Drying: Dry the solid product in a vacuum oven at 50 °C until a constant weight is achieved to yield 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine as a solid.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products.
  • Generic Publisher. (n.d.). Understanding the Properties and Synthesis of 1-Ethylpiperazine.
  • Guidechem. (n.d.). How to Synthesize 1-Ethylpiperazine: A Background and Overview - FAQ.
  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
  • National Institutes of Health. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing.
  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • BenchChem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
  • Google Patents. (n.d.). Bromination of pyridine derivatives.
  • ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?.
  • Google Patents. (n.d.). Preparation method of 2-methyl-3-bromopyridine.
  • Google Patents. (n.d.). Preparation method of 2-methyl-3-bromopyridine.
  • Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine.
  • Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
  • BenchChem. (n.d.). The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.

Sources

Optimization

Technical Support Center: 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the common impurities found in 1-(3-Bromo-5-...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the common impurities found in 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. Understanding the impurity profile is critical for ensuring the quality, safety, and efficacy of subsequent research and development activities.

Introduction

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a key building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream targets. This guide is structured to help you identify, understand, and troubleshoot common impurities that may arise during its synthesis and handling. The primary synthetic route is presumed to be a nucleophilic aromatic substitution (SNAr) reaction, which is a common method for coupling amines to heteroaromatic rings.

Diagram of Plausible Synthetic Pathway

The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine most likely proceeds via a nucleophilic aromatic substitution reaction between 2,3-dibromo-5-methylpyridine and N-ethylpiperazine. The pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack.[1]

Synthetic_Pathway cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2,3-Dibromo- 5-methylpyridine C 1-(3-Bromo-5-methylpyridin-2-yl) -4-ethylpiperazine (Target Product) A->C B N-Ethylpiperazine B->C D Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, DMF) D->C caption Plausible synthetic route for the target compound.

Caption: Plausible synthetic route for the target compound.

Troubleshooting Guide: Common Impurities

This section addresses specific impurity-related issues you might encounter during your experiments in a question-and-answer format.

Question 1: My analysis shows a peak corresponding to the mass of a di-substituted product. What is this and how can I avoid it?

Answer:

This impurity is likely 1,1'-(5-methylpyridine-2,3-diyl)bis(4-ethylpiperazine) .

  • Causality: This impurity arises from the nucleophilic substitution of both bromine atoms on the starting material, 2,3-dibromo-5-methylpyridine, with N-ethylpiperazine. This can occur if the reaction temperature is too high, the reaction time is too long, or an excess of N-ethylpiperazine is used.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Use a strict 1:1 molar ratio of 2,3-dibromo-5-methylpyridine to N-ethylpiperazine. A slight excess of the pyridine starting material may be preferable to an excess of the amine.

    • Temperature Management: Maintain a moderate reaction temperature. Start with a lower temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Reaction Monitoring: Closely monitor the reaction to stop it once the starting material is consumed and before significant formation of the di-substituted product occurs.

    • Purification: This impurity has a significantly higher molecular weight and polarity than the desired product. It can typically be removed by silica gel column chromatography using a gradient elution of a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Question 2: I've identified an impurity with the same mass as the product, but it has a different retention time in my HPLC. What could it be?

Answer:

This is likely the regioisomer, 1-(2-Bromo-5-methylpyridin-3-yl)-4-ethylpiperazine .

  • Causality: While the C2 position of the pyridine ring is generally more activated towards nucleophilic attack, substitution at the C3 position can occur, leading to the formation of this isomer. The reaction conditions, particularly the solvent and base used, can influence the regioselectivity.

  • Troubleshooting Protocol:

    • Reaction Conditions Optimization: The choice of solvent and base can influence the regioselectivity. Aprotic polar solvents like DMSO or DMF are commonly used. Experimenting with different bases (e.g., K₂CO₃ vs. a non-nucleophilic organic base like DIPEA) may alter the isomeric ratio.

    • Analytical Method Development: Differentiating between these isomers requires a well-resolved analytical method.

      • HPLC: Use a high-resolution column (e.g., a C18 column with a shallow gradient of acetonitrile and water with a suitable modifier like formic acid or ammonium formate) to achieve baseline separation.

      • NMR: 2D NMR techniques, such as NOESY, can help in confirming the structure by observing through-space correlations between the piperazine protons and the pyridine ring protons.

    • Purification: Careful column chromatography is required to separate these isomers. Due to their similar polarities, a long column with a slow, shallow gradient may be necessary.

Question 3: My product contains residual starting materials. How can I remove them?

Answer:

The two primary starting materials are 2,3-dibromo-5-methylpyridine and N-ethylpiperazine .

  • Causality: Incomplete reaction is the most common cause for the presence of starting materials.

  • Troubleshooting Protocol:

    • Drive the Reaction to Completion: Ensure adequate reaction time and temperature. Use a slight excess (1.1-1.2 equivalents) of N-ethylpiperazine to ensure the complete consumption of the more valuable di-bromo-pyridine starting material.

    • Purification Strategy for Unreacted 2,3-dibromo-5-methylpyridine: This starting material is less polar than the product and can be readily separated by silica gel chromatography.

    • Purification Strategy for Unreacted N-ethylpiperazine: N-ethylpiperazine is a basic and water-soluble compound. It can be removed by an acidic wash (e.g., with dilute HCl or citric acid) during the work-up procedure. The desired product, being a weaker base, may remain in the organic layer, or if it partitions into the aqueous layer, it can be re-extracted after basifying the aqueous layer.

Question 4: I see a peak in my mass spectrum that suggests the loss of bromine. What is this impurity?

Answer:

This impurity is likely 1-(5-methylpyridin-2-yl)-4-ethylpiperazine , a hydro-debromination product.

  • Causality: This can occur under certain reaction conditions, especially if a palladium catalyst is used for the coupling (which is less common for this specific transformation but not impossible) or if certain reducing agents are present. It can also be a degradation product upon storage, particularly in the presence of light or certain metals.

  • Troubleshooting Protocol:

    • Avoid Reductive Conditions: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Avoid any potential sources of catalytic hydrogenation.

    • Proper Storage: Store the final compound in a well-sealed, amber-colored vial, away from light and heat, to minimize degradation.

    • Purification: This impurity is less polar than the brominated product and can be separated by silica gel chromatography.

Summary of Common Impurities and Their Characteristics

Impurity NamePlausible OriginMolecular WeightAnalytical Identification Notes
1,1'-(5-methylpyridine-2,3-diyl)bis(4-ethylpiperazine)Di-substitution359.5 g/mol Higher MW, more polar than product.
1-(2-Bromo-5-methylpyridin-3-yl)-4-ethylpiperazineRegioisomer284.2 g/mol Same MW as product, different HPLC retention time and NMR spectrum.
2,3-Dibromo-5-methylpyridineUnreacted Starting Material250.9 g/mol Lower MW, less polar than product.
N-EthylpiperazineUnreacted Starting Material114.2 g/mol Lower MW, basic, water-soluble.
1-(5-methylpyridin-2-yl)-4-ethylpiperazineHydro-debromination205.3 g/mol Lower MW, less polar than product.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to assess the purity of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine? A1: A combination of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. HPLC-MS is excellent for detecting and quantifying impurities, even at low levels, and for identifying impurities with different molecular weights. ¹H and ¹³C NMR are crucial for confirming the structure of the main component and for identifying and quantifying isomeric impurities that have the same mass.

Q2: How should I store 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine to ensure its stability? A2: The compound should be stored in a cool, dry, and dark place under an inert atmosphere (nitrogen or argon). This will minimize the risk of degradation, such as hydro-debromination.

Q3: Can I use a palladium-catalyzed cross-coupling reaction to synthesize this compound? A3: While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, for this specific substrate (an activated dihalopyridine), a direct nucleophilic aromatic substitution is often more straightforward and avoids the use of expensive catalysts and ligands. A palladium-catalyzed reaction might also increase the risk of side reactions like hydro-debromination.

Q4: My NMR spectrum looks complex. How can I confirm the correct structure? A4: In addition to 1D ¹H and ¹³C NMR, 2D NMR experiments are highly recommended for unambiguous structure elucidation.

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the pyridine and piperazine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To see long-range correlations (2-3 bonds) between protons and carbons, which can be crucial for confirming the connectivity between the pyridine and piperazine moieties.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is particularly useful for distinguishing between regioisomers.

Diagram of Impurity Formation Pathways

Impurity_Formation Reactants 2,3-Dibromo-5-methylpyridine + N-Ethylpiperazine Product 1-(3-Bromo-5-methylpyridin-2-yl) -4-ethylpiperazine Reactants->Product Desired Reaction (SNAr at C2) Impurity1 Unreacted Starting Materials Reactants->Impurity1 Incomplete Reaction Impurity2 1-(2-Bromo-5-methylpyridin-3-yl) -4-ethylpiperazine (Regioisomer) Reactants->Impurity2 Side Reaction (SNAr at C3) Impurity3 1,1'-(5-methylpyridine-2,3-diyl)bis (4-ethylpiperazine) (Di-substituted) Product->Impurity3 Further Reaction (Excess Amine/Heat) Impurity4 1-(5-methylpyridin-2-yl) -4-ethylpiperazine (Debrominated) Product->Impurity4 Degradation/ Side Reaction caption Potential pathways for impurity formation.

Caption: Potential pathways for impurity formation.

References

  • U.S. Patent US20060116519A1, "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester", published June 1, 2006.
  • Wikipedia. "Nucleophilic aromatic substitution." Accessed January 17, 2026. [Link]

  • Fisher Scientific. "Aromatic Nucleophilic Substitution." Accessed January 17, 2026. [Link]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Accessed January 17, 2026. [Link]

  • YouTube. "nucleophilic aromatic substitutions." Uploaded by Prof. Amanda L. T. on January 19, 2019. [Link]

  • Wikipedia. "Chichibabin reaction." Accessed January 17, 2026. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine in Biological Assays

Introduction This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the compound 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine . This...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with the compound 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine . This molecule, possessing a substituted pyridine linked to an ethylpiperazine moiety, is characteristic of many modern small molecule libraries: lipophilic and weakly basic, often leading to poor aqueous solubility at neutral pH. Precipitation of this compound during stock solution preparation or upon dilution into aqueous assay buffers can compromise data integrity, leading to inaccurate potency values and unreliable results.

This document provides a structured, cause-and-effect-based approach to systematically diagnose and overcome these solubility issues. We will move from simple first-line solutions to more complex formulation strategies, explaining the scientific rationale behind each step to empower you to make informed decisions for your specific assay system.

Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in 100% DMSO, but it precipitated immediately when I added it to my PBS buffer (pH 7.4). Why?

A1: This is a classic case of a compound "crashing out" of solution. While 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine may be soluble in a pure organic solvent like DMSO, its intrinsic aqueous solubility is likely very low. When you introduce the DMSO stock into a large volume of aqueous buffer, the solvent environment changes dramatically from organic to >99% aqueous. The compound is no longer soluble in this new environment and precipitates. The key is to find a formulation that maintains solubility in the final aqueous assay conditions.

Q2: What is the likely cause of the poor solubility of this specific compound?

A2: The structure contains two key features driving low aqueous solubility:

  • Lipophilicity: The bromo- and methyl-substituted pyridine ring, along with the ethyl group on the piperazine, are hydrophobic moieties. These parts of the molecule are repelled by water, favoring a solid (crystalline) state over being solvated by water molecules.[1]

  • Weak Basicity: The molecule has two basic nitrogen atoms: one on the pyridine ring and two on the piperazine ring.[2][3] At neutral pH (e.g., 7.4), these nitrogens are likely only partially protonated (charged). The uncharged form is less polar and thus less soluble in water.

Q3: Is it acceptable to just increase the DMSO concentration in my assay?

A3: Caution is advised. While increasing the co-solvent concentration can maintain solubility, many biological assays are sensitive to organic solvents. DMSO concentrations above 0.5-1% (v/v) can lead to artifacts, including enzyme inhibition, cytotoxicity, or other off-target effects. It is critical to first determine the maximum DMSO tolerance of your specific assay system before pursuing this as a primary strategy.

In-Depth Troubleshooting & Solution Workflows

This section provides a systematic workflow for tackling solubility issues. The goal is to find the simplest method that provides a stable and soluble solution of your compound at the desired final concentration.

Problem: Compound Precipitation in Aqueous Assay Buffer
Step 1: Initial Characterization & pH Modification

As a weakly basic compound, the solubility of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is expected to be highly dependent on pH. The molecule contains basic nitrogen atoms in the piperazine and pyridine rings.[4][5] By lowering the pH, these nitrogens become protonated, creating a positive charge on the molecule. This charged species (a salt) is significantly more polar and will exhibit higher solubility in aqueous media.

Experimental Protocol 1: pH-Based Solubility Assessment

  • Prepare Buffers: Prepare a series of biologically compatible buffers spanning a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Common buffers include citrate (for pH 4-6) and phosphate (for pH 6-7.4).

  • Prepare Stock: Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO.

  • Dilution Test: Spike a small amount of the DMSO stock into each buffer to reach the desired final assay concentration (e.g., 10 µM). Ensure the final DMSO concentration is kept constant and at a level tolerated by your assay (e.g., 0.5%).

  • Observation (Kinetic Solubility): Immediately observe the solutions for any signs of precipitation (cloudiness, Tyndall effect with a laser pointer, visible particles). Let the samples sit at room temperature for 1-2 hours and observe again.

  • Analysis: Identify the lowest pH at which the compound remains fully dissolved.

Causality: If the compound is soluble at pH 5.0 but precipitates at pH 7.4, you have confirmed that its solubility is pH-dependent. The pKa values of the molecule's basic centers likely fall between these pH values.[2]

Considerations:

  • Assay Compatibility: You must confirm that your biological assay (e.g., enzyme, cells) is tolerant of the required pH. If your assay must be performed at pH 7.4, pH modification alone is not a viable solution.

  • Supersaturation: Sometimes a compound can remain in a temporary, supersaturated state before crashing out. A longer incubation time (e.g., 24h) can reveal the true thermodynamic solubility limit.[1]

Step 2: Co-Solvent Screening

If pH modification is not feasible or insufficient, the next step is to use a small amount of a water-miscible organic solvent (a co-solvent) in the final assay buffer to increase the solubilizing capacity of the medium.[6][7]

Experimental Protocol 2: Co-Solvent Screening

  • Select Co-solvents: Choose a panel of common, biocompatible co-solvents. Good candidates include DMSO, Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG-400).

  • Determine Assay Tolerance: Before testing solubility, determine the maximum concentration of each co-solvent that your assay can tolerate without artifacts.

  • Prepare Formulations: Prepare your assay buffer (at the required pH, e.g., 7.4) containing various concentrations of each co-solvent (e.g., 1%, 2%, 5% v/v).

  • Spike Compound: Add the compound from a high-concentration DMSO stock to each formulation to the desired final concentration.

  • Observe: Assess for precipitation as described in the pH protocol.

Data Summary Table: Co-Solvent Properties

Co-SolventTypical Starting Conc.ProsCons
DMSO 0.1 - 1%High solubilizing power for many compounds.Can interfere with assays at >0.5%; potential for cytotoxicity.
Ethanol 1 - 5%Biocompatible at low %; volatile.Lower solubilizing power than DMSO for very lipophilic compounds.
PEG-400 1 - 10%Low toxicity; can improve stability.Can be viscous; may interfere with some protein assays.
Propylene Glycol 1 - 10%Generally recognized as safe (GRAS).Can be viscous; lower solubilizing power than DMSO.
Step 3: Advanced Formulation with Excipients

If co-solvents alone are insufficient at tolerable concentrations, more advanced formulation strategies using solubilizing excipients are required. These work through different mechanisms, such as forming micelles or inclusion complexes.[8][9]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL form micelles in aqueous solution above their critical micelle concentration (CMC). The hydrophobic core of the micelle can encapsulate the lipophilic compound, shielding it from the aqueous environment.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The compound can become trapped within this cavity, forming an "inclusion complex" that is highly water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Experimental Protocol 3: Excipient Screening

  • Prepare Excipient Stocks: Prepare aqueous stock solutions of HP-β-CD (e.g., 40% w/v) and Tween® 80 (e.g., 10% w/v).

  • Formulation Preparation:

    • Method A (Direct Dilution): Add the excipient stock to your assay buffer to achieve a range of final concentrations (e.g., 0.01-0.5% for Tween 80; 1-10 mM for HP-β-CD). Then, spike in the compound from a DMSO stock.

    • Method B (Pre-Complexation): For cyclodextrins, a more effective method is to pre-form the complex. Add a small volume of the compound's DMSO stock directly to the concentrated aqueous HP-β-CD solution. Vortex/sonicate for 15-30 minutes to facilitate complex formation. Then, dilute this complex into the final assay buffer.

  • Observe: Assess for precipitation. A successful formulation will appear clear and free of particles.

Logical Workflow for Solubility Enhancement

The following diagram outlines the decision-making process for troubleshooting the solubility of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Solubility_Workflow start Compound Precipitation Observed in Assay Buffer check_pH Is Assay Tolerant to pH < 7.0? start->check_pH test_pH Protocol 1: Perform pH Solubility Screen (e.g., pH 5.0, 6.0, 6.5) check_pH->test_pH  Yes check_cosolvent Protocol 2: Perform Co-Solvent Screen (DMSO, EtOH, PEG-400) check_pH->check_cosolvent  No is_soluble_pH Soluble at Acceptable pH? test_pH->is_soluble_pH is_soluble_pH->check_cosolvent  No success SUCCESS: Proceed with Assay is_soluble_pH->success  Yes is_soluble_cosolvent Soluble at Tolerable Co-Solvent %? check_cosolvent->is_soluble_cosolvent check_excipient Protocol 3: Perform Excipient Screen (HP-β-CD, Tween 80) is_soluble_cosolvent->check_excipient  No is_soluble_cosolvent->success  Yes is_soluble_excipient Soluble with Excipient? check_excipient->is_soluble_excipient is_soluble_excipient->success  Yes fail FAILURE: Consider Compound Resynthesis or Advanced Formulation (e.g., Nanosuspension) is_soluble_excipient->fail  No

Sources

Optimization

Technical Support Center: Analytical Method Development for 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Welcome to the technical support center for the analytical method development of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the analysis of this and structurally similar compounds. The methodologies described are grounded in established scientific principles and authoritative guidelines to ensure robust and reliable results.

Understanding the Analyte

Before initiating method development, it is crucial to understand the physicochemical properties of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. The structure contains a pyridine ring, which is a basic nitrogen heterocycle, and a piperazine ring, which is also basic.[1][2] The presence of these basic nitrogens, particularly the pyridine moiety, will heavily influence chromatographic behavior. The brominated aromatic ring provides a strong chromophore for UV detection.

Predicted Physicochemical Properties:

  • LogP: Likely in the range of 2.0-3.5, indicating moderate hydrophobicity suitable for reversed-phase chromatography.

  • pKa: The pyridine nitrogen is expected to have a pKa around 3-5, while the piperazine nitrogens will have higher pKa values (typically 8-10). This means the molecule's charge state is highly dependent on pH.

  • Solubility: Expected to be soluble in organic solvents like methanol and acetonitrile and in acidic aqueous solutions due to the protonation of the basic nitrogens.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Method Development (HPLC)
Question: Where do I start with HPLC method development for this compound?

Answer: A systematic approach is recommended, starting with reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection, as it is a versatile and widely used technique.[3][4][5]

Initial Steps Workflow

  • Column Selection: Begin with a C18 (octadecyl) column. These are robust and provide good retention for moderately hydrophobic compounds.

  • Mobile Phase Selection: Use a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol).

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) by running a UV scan of the analyte in the mobile phase. The pyridine ring suggests strong absorbance in the 254-280 nm range.

  • Initial Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution time of the analyte.

dot

Caption: HPLC Method Development Workflow.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGeneral purpose, good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterLow pH protonates the basic nitrogens, improving peak shape.
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity than methanol.
Gradient 5% to 95% B over 20 minTo determine the elution conditions quickly.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Injection Vol. 5-10 µLA small volume minimizes injection solvent effects.[6]
Detection UV Diode Array Detector (DAD) at 260 nmDAD allows for peak purity analysis. 260 nm is a good starting point.
Section 2: Troubleshooting Common Issues
Question: My peak is tailing significantly. What is causing this and how can I fix it?

Answer: Peak tailing for basic compounds like this is a very common issue in reversed-phase HPLC.[7][8] It is primarily caused by secondary interactions between the protonated basic analyte and negatively charged residual silanol groups on the silica-based column packing material.

Troubleshooting Steps for Peak Tailing:

  • Lower the Mobile Phase pH: The most effective solution is to lower the pH of the aqueous mobile phase. Using an acidic modifier like 0.1% formic acid or phosphoric acid (pH ~2.5-3.0) ensures that the silanol groups are in their neutral, non-ionized state, minimizing ionic interactions.[8] It also ensures the analyte is fully protonated, leading to a single, consistent species on the column.

  • Add a Competing Base: If lowering the pH is not sufficient, a small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte. However, be aware that TEA can suppress ionization in mass spectrometry.

  • Use a Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds (e.g., those with advanced end-capping or a hybrid particle technology) can dramatically improve peak shape.[7]

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak tailing.[9] Try reducing the injection volume or diluting the sample.

dot dot graph TailingTroubleshoot { layout=dot; rankdir="TB"; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckpH [label="Is Mobile Phase pH < 3?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LowerpH [label="Action: Lower pH\n(e.g., 0.1% Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckColumn [label="Is Column Modern & End-Capped?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ChangeColumn [label="Action: Use Base-Deactivated Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckLoad [label="Is Sample Overloaded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ReduceLoad [label="Action: Dilute Sample or\nReduce Injection Volume", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckpH; CheckpH -> LowerpH [label="No"]; LowerpH -> Resolved; CheckpH -> CheckColumn [label="Yes"]; CheckColumn -> ChangeColumn [label="No"]; ChangeColumn -> Resolved; CheckColumn -> CheckLoad [label="Yes"]; CheckLoad -> ReduceLoad [label="Yes"]; ReduceLoad -> Resolved; CheckLoad -> Resolved [label="No"]; }

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Piperazine Derivatives in Drug Discovery: Contextualizing 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperazine scaffold represents a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility and favorable pharmacokinetic properties.[1][2] This guide provides a comparative analysis of piperazine derivatives, with a specific focus on contextualizing the potential pharmacological profile of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. While direct comparative experimental data for this specific molecule is not extensively available in the public domain, we can infer its likely characteristics by examining structurally related compounds and established structure-activity relationships (SAR).

This guide will delve into the synthesis, physicochemical properties, and biological activities of relevant piperazine derivatives, supported by experimental data from published literature. We will explore how subtle structural modifications on the piperazine and its appended aromatic rings can profoundly influence therapeutic efficacy in key areas such as oncology and infectious diseases.

The Piperazine Moiety: A Privileged Scaffold

The six-membered piperazine ring, with its two nitrogen atoms at opposing positions, imparts a unique combination of properties to a molecule. These include increased polarity, which can enhance aqueous solubility, and a rigidified structure that can aid in specific receptor binding.[2] The nitrogen atoms can act as hydrogen bond acceptors, further facilitating interactions with biological targets.[3] These characteristics often contribute to improved oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

Synthesis of Substituted Pyridinylpiperazines

The synthesis of 1-arylpiperazine derivatives, including those with a pyridinyl moiety, typically involves a nucleophilic substitution reaction. A common strategy is the reaction of a halogenated pyridine with a piperazine derivative. For instance, the synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine would likely involve the reaction of 2,3-dibromo-5-methylpyridine with 1-ethylpiperazine.

Synthesis_of_1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine reagent1 2,3-Dibromo-5-methylpyridine reaction + reagent1->reaction reagent2 1-Ethylpiperazine reagent2->reaction product 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine reaction->product reaction_conditions Base, Solvent (e.g., K2CO3, DMF) reaction->reaction_conditions

Figure 1: General synthetic scheme for 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of piperazine derivatives, such as lipophilicity (logP) and basicity (pKa), are critical determinants of their pharmacokinetic and pharmacodynamic behavior. The introduction of different substituents on the aromatic ring and the piperazine nitrogen allows for the fine-tuning of these properties.

Compound/ScaffoldKey Structural FeaturesPredicted LogPPredicted pKaSignificance of Properties
1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine Bromo and methyl on pyridine, ethyl on piperazine~3.5~7.8The bromo and methyl groups increase lipophilicity, potentially enhancing membrane permeability. The ethyl group also contributes to lipophilicity. The pKa is typical for substituted piperazines, influencing solubility and receptor interactions.
1-Phenylpiperazine Unsubstituted phenyl ring~1.8~8.0Lower lipophilicity compared to the title compound. Serves as a basic scaffold for many derivatives.
1-(2-Methoxyphenyl)piperazine Methoxy group on phenyl ring~2.1~7.9The methoxy group slightly increases lipophilicity and can influence receptor binding through hydrogen bonding.
1-(4-Fluorophenyl)piperazine Fluoro group on phenyl ring~2.0~7.7The fluoro group can enhance metabolic stability and binding affinity without significantly increasing lipophilicity.

*Predicted values are estimations from computational models and can vary.

Comparative Biological Activities

The true measure of a compound's potential lies in its biological activity. While specific data for 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is elusive, we can draw comparisons from published data on analogous structures.

Anticancer Activity

Piperazine derivatives are prominent in oncology, with many approved drugs targeting various cancer signaling pathways.[4][5] The substitution pattern on the aromatic ring is crucial for cytotoxic activity.

Table 1: Comparative Anticancer Activity of Piperazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Vindoline-Piperazine Conjugate 23MDA-MB-468 (Breast)1.00[6]
Vindoline-Piperazine Conjugate 25HOP-92 (Lung)1.35[6]
Arylpiperazine derivative with saccharin moiety (Compd. 4)DU145 (Prostate)1.28[5]
Arylpiperazine derivative with saccharin moiety (Compd. 6)PC-3 (Prostate)4.84[5]

Structure-Activity Relationship Insights:

  • Aromatic Substituents: The presence of halogen atoms, such as the bromine in the title compound, can influence anticancer activity. For instance, a bromo group at the para-position of a phenyl ring in some arylpiperazine series was found to be beneficial for anticancer activity.[5]

  • Piperazine Substituents: The nature of the substituent on the N4-position of the piperazine ring also plays a significant role. Small alkyl groups, like the ethyl group in the title compound, are common in bioactive piperazine derivatives.

Antimicrobial Activity

With the rise of antimicrobial resistance, the development of new anti-infective agents is a global priority. Piperazine derivatives have shown considerable promise in this area.[7]

Table 2: Comparative Antimicrobial Activity of Piperazine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrimidine-piperazine derivative 4bStaphylococcus aureus40[8]
Pyrimidine-piperazine derivative 5aEscherichia coli40[8]
Iminophosphorane derivativeCandida albicans2.22[9]

Structure-Activity Relationship Insights:

  • Halogenation: The incorporation of electron-withdrawing groups like bromine on the aromatic ring has been shown to enhance antibacterial activity in some series of piperazine derivatives.[10] This suggests that 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine may possess antimicrobial properties.

  • Heterocyclic Core: The nature of the heterocyclic ring attached to the piperazine is a key determinant of antimicrobial spectrum and potency.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Detection & Analysis cell_seeding Seed cells in 96-well plate treatment Treat cells with compounds cell_seeding->treatment compound_prep Prepare serial dilutions of test compounds compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Figure 2: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The piperazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While a definitive performance comparison of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine requires direct experimental evaluation, the analysis of structurally related compounds provides a strong foundation for predicting its potential biological activities. The presence of the bromo- and methyl-substituted pyridine ring suggests the possibility of both anticancer and antimicrobial properties.

Future research should focus on the synthesis and comprehensive biological evaluation of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine and a focused library of its analogs. Such studies will not only elucidate the specific therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological effects of pyridinylpiperazine derivatives. This, in turn, will pave the way for the rational design of next-generation piperazine-based therapeutics with enhanced potency and selectivity.

References

  • Singh, S., Kumar, R., Tripathi, S., Salahuddin, Mazumder, A., & Singh, N. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chem Biol Drug Des, 105(3), e70077. [Link]

  • Rani, A., Kumar, V., & Kumar, V. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Med Chem, 20(8), 753-780. [Link]

  • Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1370559. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2025). Der Pharma Chemica. [Link]

  • Padmashali, B., Thriveni, K. S., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-8. [Link]

  • Aggarwal, S., Jain, D., Kaur, P., & Singh, K. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Drug Research Reviews. [Link]

  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). Anticancer Agents in Medicinal Chemistry, 24(14), 1063-1073. [Link]

  • Nagy, V., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(16), 4988. [Link]

  • US Patent US4122178A. (1978). Piperazine compounds.
  • Hatnapure, G. D., et al. (2016). Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. Bioorganic & Medicinal Chemistry Letters, 26(15), 3375-3379. [Link]

  • An evolving role of piperazine moieties in drug design and discovery. (2025). ResearchGate. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2015). Der Pharma Chemica. [Link]

  • Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

  • Wang, Y., et al. (2019). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 24(19), 3563. [Link]

Sources

Comparative

A Methodological Guide to the Comparative Efficacy Assessment of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine Analogs as Novel CNS Therapeutic Agents

This guide provides a comprehensive framework for the systematic evaluation and comparison of novel chemical entities derived from the 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine scaffold. Given the prevalence of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic evaluation and comparison of novel chemical entities derived from the 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine scaffold. Given the prevalence of the arylpiperazine moiety in centrally acting agents, particularly those targeting dopaminergic and serotonergic systems, this class of compounds holds significant promise for the development of new therapeutics for neuropsychiatric disorders.

The objective of this document is to outline a robust, multi-tiered experimental strategy, from initial in vitro target engagement to in vivo preclinical validation. We will detail the causality behind experimental choices, provide self-validating protocols, and present a clear methodology for data interpretation, enabling researchers to effectively differentiate and advance the most promising candidates.

Introduction: The Pyridinylpiperazine Scaffold and Rationale for Investigation

The core structure, 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, combines a substituted pyridine ring with an ethylpiperazine group. This arrangement is characteristic of ligands that interact with G-protein coupled receptors (GPCRs), which are the targets for over 30% of marketed drugs. Specifically, arylpiperazine derivatives are well-established modulators of dopamine D2 and serotonin 5-HT2A receptors, the primary targets for most antipsychotic medications.[1][2] The therapeutic efficacy of atypical antipsychotics, for instance, is often attributed to a balanced antagonism of both D2 and 5-HT2A receptors.[3]

Therefore, the logical starting point for evaluating analogs of this scaffold is to characterize their interaction with these two key receptors. The goal is to build a structure-activity relationship (SAR) profile that correlates chemical modifications with changes in binding affinity, functional potency, and ultimately, in vivo efficacy.

Tier 1: In Vitro Efficacy and Selectivity Profiling

The initial phase of evaluation focuses on quantifying the direct interaction of the synthesized analogs with their primary molecular targets in a controlled, cell-free or cell-based environment. This approach provides a rapid and cost-effective means to screen and rank compounds based on potency and selectivity.

Primary Target Engagement: Radioligand Binding Assays

The foundational experiment is the competitive radioligand binding assay. Its purpose is to determine the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

  • Source Material: Prepare cell membrane homogenates from a stable cell line expressing the human dopamine D₂ receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Utilize a high-affinity D₂ receptor antagonist, such as [³H]Spiperone or [³H]Raclopride.

  • Assay Buffer: Prepare a suitable buffer, typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation (20-40 µg protein), a fixed concentration of the radioligand (typically at its Kₑ concentration), and a range of concentrations of the test analog (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Nonspecific Binding: In parallel wells, add a high concentration of a known non-labeled D₂ antagonist (e.g., 10 µM haloperidol) to determine nonspecific binding.[4]

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

A parallel protocol should be executed for the 5-HT₂ₐ receptor, using a selective radioligand such as [³H]Ketanserin.

Functional Activity: Cellular Signaling Assays

While binding affinity confirms target engagement, it does not reveal whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. Functional assays are therefore critical to elucidate the compound's mechanism of action.

Dopamine D₂ Receptor Signaling: The D₂ receptor is canonically coupled to the Gαi/o G-protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5]

Serotonin 5-HT₂ₐ Receptor Signaling: The 5-HT₂ₐ receptor is coupled to the Gαq/11 G-protein.[6] Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ then triggers the release of calcium (Ca²⁺) from intracellular stores.[7][8]

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling cascades for the D₂ and 5-HT₂ₐ receptors. Understanding these pathways is crucial for selecting appropriate functional assays and interpreting results.

D2_Signaling_Pathway Ligand D₂ Ligand (e.g., Dopamine) D2R Dopamine D₂ Receptor Ligand->D2R Binds Gi Gαi/Gβγ D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response

Figure 1: Dopamine D₂ Receptor Gi-Coupled Signaling Pathway.

SHT2A_Signaling_Pathway Ligand 5-HT₂ₐ Ligand (e.g., Serotonin) SHT2AR Serotonin 5-HT₂ₐ Receptor Ligand->SHT2AR Binds Gq Gαq/Gβγ SHT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Response (e.g., ↑ Neuronal Excitability) PKC->Response

Figure 2: Serotonin 5-HT₂ₐ Receptor Gq-Coupled Signaling Pathway.

Experimental Protocol: 5-HT₂ₐ Antagonist Functional Assay (Calcium Flux)

  • Cell Culture: Plate cells stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1) in black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and incubate in the dark at 37°C for 1 hour.

  • Compound Addition (Antagonist Mode): Add varying concentrations of the test analogs to the wells and incubate for 15-30 minutes.

  • Agonist Challenge: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a fixed concentration of a known 5-HT₂ₐ agonist (e.g., Serotonin) corresponding to its EC₈₀ (the concentration that elicits 80% of the maximal response).

  • Data Acquisition: Measure the change in fluorescence intensity over time. The agonist challenge will induce a sharp increase in fluorescence in control wells, corresponding to Ca²⁺ release.

  • Data Analysis: The inhibitory effect of the test analog is seen as a reduction in the peak fluorescence response to the agonist. Plot the percentage inhibition against the log concentration of the analog and fit the curve to determine the IC₅₀ value.

Data Summary for In Vitro Profiling

The data from these initial assays should be compiled into a clear, comparative table. This allows for rapid identification of analogs with high potency and the desired D₂/5-HT₂ₐ affinity ratio.

Compound IDModificationD₂ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)5-HT₂ₐ/D₂ Ratio5-HT₂ₐ IC₅₀ (nM) (Antagonist)
Core Parent ScaffoldValueValueValueValue
Analog-01 e.g., Methyl -> ClValueValueValueValue
Analog-02 e.g., Ethyl -> PropylValueValueValueValue
Analog-03 e.g., Bromo -> FValueValueValueValue
Haloperidol Reference Cmpd1.28570.835
Risperidone Reference Cmpd3.50.150.040.5

Tier 2: In Vivo Efficacy in Animal Models

Promising candidates from in vitro screening must be advanced to in vivo models to assess their efficacy in a complex biological system. These models are designed to mimic specific symptoms of human neuropsychiatric disorders.[9]

Rationale for Model Selection

The dopamine hypothesis of schizophrenia posits that hyperactivity of the mesolimbic dopamine system underlies the positive symptoms (e.g., psychosis). Therefore, a common and effective screening model involves inducing a hyperdopaminergic state in rodents and measuring the ability of a test compound to reverse the resulting behaviors.[3]

Amphetamine-Induced Hyperlocomotion (AIH) Model: This model is widely used to predict the antipsychotic potential of D₂ receptor antagonists. Amphetamine increases dopamine release, leading to a quantifiable increase in locomotor activity (hyperactivity) in rodents. An effective antipsychotic agent is expected to attenuate this effect.[4]

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Animals: Use male Sprague-Dawley or Wistar rats (250-300g). Acclimate them to the testing environment (e.g., open-field activity chambers) for at least 3 days prior to the experiment.

  • Habituation: On the test day, place each rat in an individual activity chamber and allow it to habituate for 30-60 minutes.

  • Compound Administration: Administer the test analog or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at various doses.

  • Pre-treatment Time: Allow for a pre-treatment period based on the compound's expected pharmacokinetics (e.g., 30-60 minutes).

  • Psychostimulant Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) to all animals.

  • Activity Monitoring: Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for the next 60-90 minutes using automated tracking software.

  • Data Analysis: Compare the total locomotor activity of the compound-treated groups to the vehicle-treated/amphetamine-challenged group. Calculate the percentage inhibition of the amphetamine response for each dose. Determine the ED₅₀ (the dose that produces 50% of the maximal inhibitory effect).

Integrated Preclinical Evaluation Workflow

The overall process from compound synthesis to in vivo testing follows a logical progression designed to eliminate less promising candidates at each stage.

Preclinical_Workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vivo Validation Synthesis Analog Synthesis Binding Radioligand Binding (D₂, 5-HT₂ₐ, etc.) Synthesis->Binding Functional Functional Assays (cAMP, Ca²⁺ Flux) Binding->Functional SAR Data Analysis (Kᵢ, IC₅₀, SAR) Functional->SAR PK Pharmacokinetics (ADME) SAR->PK Advance Promising Analogs Efficacy Behavioral Efficacy (e.g., AIH Model) PK->Efficacy Tox Preliminary Toxicology (e.g., Rotarod) Efficacy->Tox Selection Lead Candidate Selection Tox->Selection

Figure 3: Integrated Workflow for CNS Drug Candidate Evaluation.

Assembling a Comparative Efficacy Profile

The final step is to integrate all collected data into a comprehensive profile for each analog. This allows for a holistic comparison, weighing potency, functional activity, and in vivo efficacy to select the best candidate(s) for further development.

Compound IDD₂ Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)5-HT₂ₐ/D₂ RatioIn Vivo Efficacy (AIH ED₅₀, mg/kg)Notes
Analog-01 ValueValueValueValueHigh D₂ potency, moderate in vivo effect.
Analog-02 ValueValueValueValueBalanced D₂/5-HT₂ₐ, potent in vivo.
Analog-03 ValueValueValueValueHigh 5-HT₂ₐ potency, weak in vivo effect.

Conclusion

This guide presents a systematic and scientifically-grounded methodology for comparing the efficacy of novel 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine analogs. By progressing from broad in vitro screening to targeted in vivo validation, researchers can efficiently build a robust structure-activity relationship, identify compounds with the desired pharmacological profile, and make data-driven decisions to advance the most promising therapeutic candidates. The emphasis on understanding the underlying signaling pathways and the rationale for each experimental step ensures a high degree of scientific integrity throughout the discovery process.

References

  • Wikipedia. 5-HT2A receptor. [Link]

  • González-Maeso, J. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 78(10), 674-681. [Link]

  • Kaya, C., et al. (2017). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 37(5), 485-495. [Link]

  • Bhatt, P., et al. (2023). Animal models for the evaluation of antipsychotic agents. Fundamental & Clinical Pharmacology, 37(3), 447-460. [Link]

  • Ralph, R. J., et al. (2007). The chakragati mouse: a mouse model for rapid in vivo screening of antipsychotic drug candidates. Biotechnology Journal, 2(9), 1149-1154. [Link]

  • Gray, J. A., & Roth, B. L. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of Behavioral Neuroscience, 17, 349-373. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2009). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Current Topics in Behavioral Neurosciences, 2, 47-84. [Link]

  • Wesołowska, A., & Kowalska, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules, 25(21), 5173. [Link]

  • Slideshare. (2016). Pharmacological screening of Anti-psychotic agents. [Link]

  • Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8221. [Link]

  • Saha, S., & González-Maeso, J. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. ACS Chemical Neuroscience, 14(21), 3824-3827. [Link]

  • Wikipedia. Dopamine receptor. [Link]

  • Wikipedia. Dopamine receptor D2. [Link]

  • Gyan Sanchay. Pharmacological Screening of Anti Psychotic Agents. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Bioactivity Validation of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

Introduction: Deconstructing a Novel Pyridine-Piperazine Candidate The compound 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine represents a novel chemical entity at the intersection of two powerful pharmacophores: th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Novel Pyridine-Piperazine Candidate

The compound 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine represents a novel chemical entity at the intersection of two powerful pharmacophores: the pyridine ring and the piperazine scaffold. In medicinal chemistry, both moieties are considered "privileged structures" due to their prevalence in a wide array of biologically active compounds and approved drugs.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in drugs targeting the central nervous system (CNS), inflammation, and infectious diseases.[3][4] Similarly, the pyridine scaffold is integral to numerous pharmaceuticals, contributing to a diverse range of pharmacological activities.[5]

The specific combination in 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, featuring a brominated and methylated pyridine linked to an ethyl-substituted piperazine, suggests several plausible biological activities. The lipophilicity and electronic properties conferred by the bromo- and methyl groups, coupled with the basic nitrogen centers of the piperazine ring, create a molecule with the potential to interact with various biological targets. Based on extensive literature on related structures, we can hypothesize several promising avenues for its bioactivity, including anti-inflammatory, anticancer, and CNS-related effects.[6][7]

This guide provides a comprehensive, multi-stage framework for the systematic validation and comparison of this novel compound. We will outline a logical progression from broad initial screening to in-depth mechanistic studies, focusing on a hypothesized anti-inflammatory role as a primary example. The experimental choices are rationalized to ensure a self-validating workflow, providing researchers with a robust template for evaluating similar novel chemical entities.

Part 1: A Phased Approach to Bioactivity Validation

A logical and resource-efficient validation process begins with broad screening to identify the most potent bioactivity, followed by more focused secondary assays and mechanistic studies. This phased approach de-risks the development pipeline by prioritizing the most promising therapeutic applications early on.[8][9]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation & Potency cluster_2 Phase 3: Mechanism of Action A Cytotoxicity Profiling (e.g., XTT Assay) E Dose-Response Analysis (IC50 Determination) A->E Identified Activity B Broad-Spectrum Antimicrobial Screen C CNS Receptor Panel (e.g., Dopamine D2) D Anti-Inflammatory Screen (e.g., LPS-induced TNF-α) D->E F Comparative Analysis vs. Known Inhibitors E->F G Orthogonal Assay (e.g., IL-6 Release) F->G H Signaling Pathway Analysis (e.g., NF-κB Pathway) G->H I Target Engagement Assay H->I

Caption: Phased workflow for novel compound validation.

Part 2: Initial Cytotoxicity Assessment — The Gatekeeper Assay

Before exploring specific therapeutic activities, it is crucial to establish the compound's intrinsic cytotoxicity. This initial screen determines the concentration range for subsequent assays, ensuring that observed effects are not merely a consequence of cell death. The XTT assay is a robust and efficient colorimetric method for this purpose.[10] Unlike the related MTT assay, the XTT assay produces a water-soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step.[11][12]

Experimental Protocol 1: XTT Cell Viability Assay

This protocol is designed to assess the general cytotoxicity of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine against a relevant cell line, such as the human macrophage line RAW 264.7 for inflammatory studies.

1. Cell Seeding:

  • Culture RAW 264.7 cells in complete DMEM medium.

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well flat-bottom plate.

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

2. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine in DMSO.

  • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.

  • Include "cells only" (vehicle control) and "medium only" (blank) wells. Doxorubicin (10 µM) can be used as a positive control for cytotoxicity.

  • Incubate for 24-48 hours.

3. XTT Reagent Preparation and Incubation:

  • Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT reagent and the electron-coupling reagent.

  • Add 50 µL of the XTT mixture to each well.

  • Incubate the plate for 2-4 hours at 37°C, protected from light, until the color change is apparent.

4. Data Acquisition:

  • Shake the plate gently.

  • Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 660 nm is used to subtract background noise.[10]

  • Calculation: Cell Viability (%) = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100.

Part 3: Comparative Validation of Anti-Inflammatory Activity

The piperazine scaffold is present in numerous compounds with demonstrated anti-inflammatory properties.[13][14][15] A common mechanism involves the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7] Therefore, a primary screen for anti-inflammatory activity is a logical next step.

We will compare our target compound against a known non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and a structurally related piperazine derivative known for its anti-inflammatory effects, such as a methyl salicylate piperazine derivative (MSP) mentioned in the literature.[13]

CompoundClassRationale for Comparison
1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine Test Compound Novel pyridine-piperazine scaffold with hypothesized anti-inflammatory potential.
Indomethacin Positive Control (NSAID) A well-characterized anti-inflammatory agent, acts as a benchmark for potency.
Methyl Salicylate Piperazine Derivative (MSP) Scaffold-based Control Shares the piperazine moiety and has known anti-inflammatory activity, allowing for SAR insights.[13]
Vehicle (0.5% DMSO) Negative Control Ensures that the solvent used to dissolve the compounds does not affect the assay outcome.
Experimental Protocol 2: LPS-Induced TNF-α Inhibition Assay

This assay quantifies the ability of the test compound to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Seeding and Pre-treatment:

  • Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.

  • After 24 hours, replace the medium with fresh medium containing the desired concentrations of the test compound, Indomethacin, or MSP (e.g., 0.1 µM to 50 µM, based on cytotoxicity data).

  • Incubate for 1-2 hours to allow for compound uptake.

2. LPS Stimulation:

  • Add Lipopolysaccharide (LPS) to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.

  • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

3. Supernatant Collection and ELISA:

  • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's protocol precisely.

4. Data Analysis:

  • Generate a standard curve from the ELISA standards.

  • Calculate the concentration of TNF-α in each sample.

  • Determine the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

  • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of TNF-α release is inhibited).

Hypothetical Data Presentation

The results from these experiments can be summarized to provide a clear comparison of potency and therapeutic window.

CompoundCytotoxicity CC₅₀ (µM) [RAW 264.7 cells]TNF-α Inhibition IC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine > 1005.2> 19.2
Indomethacin > 10015.8> 6.3
Methyl Salicylate Piperazine Derivative (MSP) 85.48.99.6

Note: Data are hypothetical and for illustrative purposes only.

Part 4: Elucidating the Mechanism of Action

A promising IC₅₀ value warrants an investigation into the underlying molecular mechanism. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a central regulator of inflammation and is a common target for anti-inflammatory compounds.[16][17] LPS stimulation activates this pathway, leading to the translocation of the p65 subunit of NF-κB into the nucleus to initiate the transcription of pro-inflammatory genes like TNF-α.[18]

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

To validate this hypothesis, a Western blot or immunofluorescence assay can be used to monitor the phosphorylation of IκBα (an upstream event) and the nuclear translocation of the NF-κB p65 subunit. A reduction in p65 translocation in the presence of the compound would provide strong evidence for its mechanism of action.

Conclusion and Future Directions

This guide presents a structured, evidence-based approach for validating the bioactivity of the novel compound 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. By starting with broad cytotoxicity screening and progressing to specific anti-inflammatory assays and mechanistic studies, researchers can efficiently characterize its therapeutic potential. The comparative framework, using both established drugs and structurally related analogs, is essential for contextualizing its potency and selectivity.

While we have focused on a potential anti-inflammatory application, the pyridine-piperazine scaffold warrants broader investigation. Based on the literature, promising alternative avenues include:

  • Antiviral Activity: Screening for inhibition of viral entry, for instance, via a CCR5 antagonist assay.[19][20]

  • CNS Activity: Evaluating binding affinity at key CNS receptors like dopamine and serotonin receptors.[21][22]

  • Anticancer Activity: Assessing antiproliferative effects against a panel of cancer cell lines.[7]

The methodologies and logical workflows described herein provide a comprehensive and scientifically rigorous foundation for unlocking the full therapeutic potential of this and other novel chemical entities.

References

  • Patsnap Synapse. (2024). What are NF-κB inhibitors and how do they work?
  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (n.d.). PubMed Central. Retrieved from [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central. Retrieved from [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (n.d.). PubMed. Retrieved from [Link]

  • Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. (2021). PubMed. Retrieved from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). IntechOpen.
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (n.d.). Bentham Science. Retrieved from [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (n.d.). PubMed. Retrieved from [Link]

  • University of Pittsburgh. (2019). Novel Compounds to Inhibit TNF-Induced NF-κB Pathways. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2012).
  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • TheBodyPro. (2008). CCR5 Antagonists and Tropism Testing in Clinical Practice. Retrieved from [Link]

  • HIV-1 tropism testing and clinical management of CCR5 antagonists: Quebec review and recommendations. (2012). PubMed Central. Retrieved from [Link]

  • ChemHelp ASAP. (2023). using assays to discovery new drugs. Retrieved from [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2022).
  • Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021). MDPI. Retrieved from [Link]

  • HIV Management Guidelines. (n.d.). Co-receptor Tropism Assays. Retrieved from [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021). Charles River Laboratories. Retrieved from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. (2018).
  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. (2015). PubMed Central. Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). PubMed Central. Retrieved from [Link]

  • External validation of the candidate drugs using in vitro drug... (n.d.). ResearchGate. Retrieved from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
  • 1-((6-BROMO-3-PYRIDINYL)METHYL)-4-ETHYLPIPERAZINE. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006). Google Patents.
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2015).
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]

  • Preparation of 3-Bromo-1,2,4,5-tetrazine. (2023). Helvetica Chimica Acta. Retrieved from [Link]

  • 4-Bromo-5-(4-(2-methylbenzyl)piperazin-1-yl)pyridazin-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Comparative

A-Comparative-Guide-to-Assessing-the-Cross-Reactivity-of-1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

In the landscape of modern drug discovery, the journey from a hit compound to a clinical candidate is paved with rigorous evaluation of its specificity. A molecule's success is defined not only by its potent effect on th...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a hit compound to a clinical candidate is paved with rigorous evaluation of its specificity. A molecule's success is defined not only by its potent effect on the intended target but also by its inactivity against a vast landscape of unintended biological partners. Off-target interactions can lead to unforeseen toxicities or complex polypharmacology, making a comprehensive understanding of a compound's cross-reactivity profile a non-negotiable prerequisite for further development.

This guide provides a robust, multi-tiered framework for characterizing the selectivity of the novel compound 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine . The molecular structure, featuring a substituted pyridine ring linked to a piperazine moiety, is a common scaffold in pharmacologically active agents, including kinase inhibitors and GPCR modulators.[1][2][3][4][5] This structural heritage makes a thorough investigation of its kinome-wide and broader proteome-wide interactions essential.

Due to the limited publicly available data on this specific molecule[6][7], this document will serve as an expert-guided methodological blueprint. We will detail the strategic application of in vitro biochemical assays, cell-based target engagement studies, and unbiased chemoproteomic approaches to build a comprehensive selectivity profile. The protocols and data presented herein are illustrative, designed to provide researchers with the causality behind experimental choices and a self-validating system for their own investigations.

Tier 1: Broad-Panel Biochemical Screening

The foundational step in assessing cross-reactivity is to screen the compound against a large, functionally diverse panel of purified proteins, typically kinases. The pyridine and piperazine motifs are prevalent in many FDA-approved kinase inhibitors, making the kinome a prime suspect for off-target interactions.

Rationale: Biochemical assays offer a direct, clean measure of a compound's ability to inhibit enzyme activity in vitro. This high-throughput approach provides a broad, albeit simplified, view of the compound's interaction landscape, flagging potential off-targets for deeper investigation. Commercial services offer extensive panels covering the majority of the human kinome, providing a cost-effective and rapid initial assessment.[8][9]

Comparative Alternatives:

Assay Technology Principle Advantages Considerations
Radiometric Assays (e.g., ³³PanQinase™) [8] Measures the transfer of radiolabeled phosphate (³³P-ATP) to a substrate. Gold standard for sensitivity and direct measurement. Requires handling of radioactive materials.
Luminescence-Based Assays (e.g., ADP-Glo™) [9] Quantifies kinase activity by measuring the amount of ADP produced. High-throughput, non-radioactive, robust signal. Indirect measurement; susceptible to ATP concentration effects.
Fluorescence/TR-FRET Assays [9] Measures the phosphorylation of a fluorescently labeled substrate. Homogeneous "mix-and-read" format, high-throughput. Potential for compound interference with the fluorescent signal.

| Continuous Kinetic Assays (e.g., KinSight™) [10] | Monitors enzyme activity over time, providing kinetic data. | Yields deeper mechanistic insights (e.g., MOA).[10] | Lower throughput than endpoint assays. |

Illustrative Data: Kinome Scan

The following table represents hypothetical data from screening 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine at a single concentration (1 µM) against a panel of 400+ kinases. The data is presented as Percent of Control (POC), where a lower number indicates stronger inhibition.

Kinase TargetGene SymbolKinase FamilyPercent of Control (POC) @ 1µMInterpretation
Hypothetical Target A HTA TK 5% Potent On-Target Activity
ABL1ABL1TK95%No significant activity
Off-Target Kinase 1 OTK1 STE 15% Significant Off-Target Hit
Off-Target Kinase 2 OTK2 CAMK 22% Significant Off-Target Hit
SRCSRCTK88%No significant activity
... (400+ other kinases)......>80%No significant activity

This illustrative data suggests that while the compound is potent against its intended target (HTA), it also exhibits significant activity against two other kinases, OTK1 and OTK2. These "hits" must be validated and characterized further.

Tier 2: Cellular Target Engagement Confirmation

While biochemical assays are essential for initial screening, they do not reflect the complex intracellular environment. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can dramatically alter a compound's efficacy and selectivity. Therefore, validating biochemical hits in a cellular context is a critical next step.

Rationale: The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures a compound's engagement with its target protein in intact cells or cell lysates.[11][12][13][14] The principle is based on ligand-induced thermal stabilization: a protein bound to a compound will be more resistant to heat-induced denaturation.[14][15] This provides direct evidence of target binding in a physiological setting.

Experimental Workflow: CETSA®

The workflow for a CETSA experiment is a multi-step process designed to quantify the amount of soluble target protein remaining after a heat challenge.

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound or Vehicle (DMSO) A->B C 3. Aliquot cells and heat to a range of temperatures B->C D 4. Lyse Cells C->D E 5. Separate Soluble vs. Precipitated Proteins D->E F 6. Quantify Soluble Target (e.g., Western Blot, MS) E->F

Caption: CETSA Workflow from cell treatment to protein quantification.

Protocol: Isothermal Dose-Response (ITDR) CETSA

This protocol aims to generate a dose-response curve to determine the compound's potency in stabilizing its target.

  • Cell Preparation: Culture an appropriate cell line (e.g., HEK293) to ~80% confluency.

  • Compound Treatment: Treat intact cells with a serial dilution of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine (e.g., 0.1 nM to 30 µM) and a vehicle control (DMSO) for 1 hour.

  • Heat Challenge: Heat the cell suspensions to a single, predetermined temperature (e.g., 52°C, a temperature that denatures ~50% of the target protein) for 3 minutes, followed by immediate cooling on ice.[12]

  • Lysis: Lyse the cells using freeze-thaw cycles to avoid detergents that might interfere with protein complexes.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, stabilized protein) and quantify the amount of the target protein (e.g., HTA, OTK1, OTK2) using Western blotting or an equivalent antibody-based detection method.

  • Data Analysis: Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and calculate the EC₅₀ for target engagement.

Illustrative Data: Comparative Cellular Potency

TargetBiochemical IC₅₀Cellular Engagement EC₅₀ (CETSA)Interpretation
HTA (On-Target) 15 nM45 nMGood cell permeability and on-target activity.
OTK1 (Off-Target) 80 nM1,500 nMPoor cellular activity; likely low permeability or high efflux.
OTK2 (Off-Target) 120 nM250 nMPotent cellular off-target engagement confirmed.

This hypothetical data demonstrates the power of CETSA. While OTK1 appeared as a potent hit biochemically, it shows poor engagement in cells, making it less of a concern. However, OTK2 is confirmed as a significant cellular off-target, warranting further investigation.

Tier 3: Unbiased Proteome-Wide Off-Target Identification

While panel screening and CETSA are excellent for evaluating known or suspected targets, they cannot identify completely unexpected interactions. Chemoproteomic techniques offer an unbiased, proteome-wide approach to discover all proteins that physically interact with a compound in a cellular context.[16][17][18][19]

Rationale: Techniques like Thermal Proteome Profiling (TPP) extend the CETSA principle to the entire proteome using quantitative mass spectrometry.[16][20] By comparing the thermal stability of thousands of proteins in vehicle- vs. compound-treated cells, TPP can generate a truly global and unbiased map of a compound's direct and indirect cellular interactome.[17]

Experimental Workflow: Thermal Proteome Profiling (TPP)

TPP_Workflow A 1. Treat two cell populations: Vehicle (DMSO) vs. Compound B 2. Aliquot and heat both populations across a temperature gradient A->B C 3. Lyse, collect soluble fractions B->C D 4. Digest proteins to peptides and label with isobaric tags (TMT) C->D E 5. Pool samples and analyze via LC-MS/MS D->E F 6. Identify and quantify thousands of proteins E->F G 7. Plot thermal melt curves for each protein to identify stabilized off-targets F->G

Sources

Validation

A Researcher's Guide to Bridging the Gap: A Comparative Analysis of In Vitro vs. In Vivo Studies for Novel CNS Agents

This guide provides a strategic framework for the preclinical evaluation of novel compounds, using the specific molecule 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine as a working example. As direct, published data...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a strategic framework for the preclinical evaluation of novel compounds, using the specific molecule 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine as a working example. As direct, published data on this specific molecule is not available, this document will serve as an in-depth, methodologically rigorous guide on how to conduct a comparative in vitro and in vivo analysis.

The chemical structure, featuring a piperazine moiety, is a well-established pharmacophore in central nervous system (CNS) drug discovery, frequently associated with activity at G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors[1]. Based on this structural alert, we will proceed with the scientifically-grounded hypothesis that this compound, hereafter designated "Compound-X" , is a potential antagonist of the Dopamine D2 receptor (D2R) . This receptor is a critical target for antipsychotic medications.

To establish a performance benchmark, we will compare the hypothetical data for Compound-X against Haloperidol , a well-characterized, potent D2R antagonist used clinically for decades[2][3]. This comparative approach is essential for contextualizing results and making informed decisions in a drug discovery pipeline.

Part 1: In Vitro Characterization – Quantifying Molecular Action

The primary goal of in vitro testing is to dissect the compound's direct interaction with its molecular target in a controlled, isolated environment. This allows us to determine its potency, selectivity, and mechanism of action, free from the complexities of a whole biological system.

The In Vitro Experimental Workflow

Our strategy is hierarchical. We first confirm that the compound physically binds to the target receptor (target engagement) and then determine the functional consequence of that binding (e.g., antagonism or agonism).

cluster_0 In Vitro Workflow for Compound-X A Hypothesized Target: Dopamine D2 Receptor B Key Experiment 1: Radioligand Binding Assay A->B Does it bind? C Determine Binding Affinity (Ki) B->C How tightly? D Key Experiment 2: cAMP Functional Assay C->D What does binding do? E Determine Functional Potency (IC50) & Modality (Antagonist?) D->E How potent is the effect? F In Vitro Data Package: Potency & Mechanism E->F Synthesize Results

Caption: A logical workflow for the in-vitro characterization of a novel GPCR ligand.

Key Experiment 1: Target Engagement via Radioligand Binding Assay

Causality: Before assessing function, we must confirm the compound physically interacts with the D2 receptor. A competitive radioligand binding assay is the gold standard for quantifying this binding affinity (Ki). It measures the ability of our unlabeled test compound (Compound-X) to displace a radioactive ligand (e.g., [³H]-spiperone) that is known to bind to the D2 receptor with high affinity[4][5].

Detailed Protocol: D2 Receptor Competition Binding Assay

  • Source of Receptor: Prepare cell membrane homogenates from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293-D2R)[4]. Quantify total protein concentration using a BCA assay.

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of radioligand solution (e.g., [³H]-spiperone at a final concentration near its Kd, ~0.1 nM).

    • 50 µL of test compound (Compound-X or Haloperidol) at 10-12 serial dilutions (e.g., 10 µM to 0.1 pM).

    • 150 µL of the membrane preparation (10-20 µg protein).

  • Controls:

    • Total Binding: Contains radioligand and membranes, but no competing compound.

    • Non-Specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a known D2 antagonist (e.g., 10 µM unlabeled Haloperidol) to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium[6].

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a PEI-presoaked glass fiber filter mat (e.g., GF/C), followed by 3-4 washes with ice-cold wash buffer to separate bound from unbound radioligand[6].

  • Detection: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity for each well using a scintillation counter (e.g., MicroBeta counter).

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[4].

Key Experiment 2: Functional Activity via cAMP Assay

Causality: The D2 receptor is a Gi-coupled GPCR. When activated by an agonist (like dopamine), it inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic AMP (cAMP)[7][8]. An antagonist will block this agonist-induced decrease. This assay determines the compound's functional potency (IC50) and confirms its mode of action as an antagonist.

Detailed Protocol: D2R Antagonist cAMP Assay

  • Cell Culture: Plate HEK293-D2R cells in a 384-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of Compound-X and Haloperidol.

  • Antagonist Treatment: Pre-incubate the cells with the test compounds for 15-30 minutes.

  • Agonist Challenge: Add a known D2R agonist (e.g., Quinpirole) at a concentration that elicits an ~80% maximal response (its EC80). This provides a large signal window to measure inhibition. Also, include a control with no agonist.

  • Incubation: Incubate for 30 minutes to allow for modulation of cAMP levels.

  • Cell Lysis & Detection: Lyse the cells and detect cAMP levels using a homogenous assay kit (e.g., Promega cAMP-Glo™ or Revvity AlphaScreen™)[7][9]. These kits typically use a luciferase or proximity-based signal that is inversely proportional to the amount of cAMP present.

  • Data Analysis: Normalize the data with 0% inhibition being the signal from the agonist alone and 100% inhibition being the signal from cells with no agonist. Plot the normalized response against the log concentration of the antagonist to determine the IC50.

In Vitro Data Summary

The results from these experiments provide a clear, quantitative profile of the compound's molecular activity.

ParameterCompound-X (Hypothetical)Haloperidol (Reference)Rationale
D2R Binding Affinity (Ki) 1.5 nM0.5 - 2.0 nM[10]Lower Ki indicates tighter binding to the receptor.
D2R Functional Potency (IC50) 4.5 nM2.0 - 5.0 nM[8]Lower IC50 indicates greater potency in blocking receptor function.

Part 2: In Vivo Assessment – From Molecule to Organism

In vivo studies are essential to determine if the molecular potency observed in vitro translates into a desired physiological effect in a living organism. These studies integrate the complexities of Pharmacokinetics (PK)—what the body does to the drug—and Pharmacodynamics (PD)—what the drug does to the body.

The In Vivo Experimental Workflow

PK and PD studies are run in parallel. The PK study informs us if the drug reaches the target tissue (the brain) at sufficient concentrations, while the PD study tells us if it produces the expected biological effect at those concentrations.

cluster_1 In Vivo Evaluation Workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) PK1 Dose Compound-X in Mice (e.g., IP, PO) PK2 Collect Blood & Brain Samples Over Time PK1->PK2 PK3 LC-MS/MS Analysis PK2->PK3 PK4 Determine Cmax, T1/2, Brain Penetration PK3->PK4 PD1 Dose-Response Study of Compound-X PD2 Administer D2 Agonist (Apomorphine) PD1->PD2 PD3 Measure Climbing Behavior PD2->PD3 PD4 Determine Efficacy (ED50) PD3->PD4

Caption: A parallel workflow for assessing in-vivo pharmacokinetics and pharmacodynamics.

Key Experiment 1: Pharmacokinetics (PK) in Mice

Causality: A compound is only effective if it can be absorbed, distributed to its site of action (the brain for a D2R antagonist), and remain there long enough at a sufficient concentration before being metabolized and excreted. A PK study is non-negotiable for interpreting any efficacy data.

Detailed Protocol: Mouse PK Study

  • Animal Model: Use adult male C57BL/6 mice.

  • Dosing: Administer Compound-X at a defined dose (e.g., 10 mg/kg) via a relevant route (intraperitoneal, IP, for initial studies; oral, PO, for more advanced studies).

  • Sample Collection: At multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via tail vein or cardiac puncture for terminal time points) and the whole brain.

  • Sample Processing: Process blood to plasma. Homogenize brain tissue.

  • Quantification: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to accurately measure the concentration of Compound-X in plasma and brain homogenate at each time point.

  • Data Analysis: Plot concentration vs. time curves for both plasma and brain. From these curves, calculate key PK parameters such as Cmax (peak concentration), Tmax (time to peak concentration), T1/2 (half-life), and the Brain/Plasma ratio to assess CNS penetration.

Key Experiment 2: Pharmacodynamics (PD) via Apomorphine-Induced Climbing

Causality: Apomorphine is a potent dopamine agonist that robustly stimulates D2 receptors, leading to a distinct and quantifiable climbing behavior in mice[11][12][13]. An effective D2R antagonist will dose-dependently block this behavior. This model provides a direct in vivo readout of the compound's functional antagonism at D2 receptors.

Detailed Protocol: Apomorphine-Induced Climbing in Mice

  • Animal Model: Use adult male CD-1 or similar strain mice. Place them individually in wire mesh cages[11].

  • Acclimation: Allow mice to acclimate to the cages for 30-60 minutes.

  • Test Compound Administration: Administer various doses of Compound-X or Haloperidol (e.g., 0.1, 0.3, 1, 3, 10 mg/kg, IP) or vehicle control. The pre-treatment time should be based on the compound's Tmax from the PK study (e.g., 30 minutes).

  • Apomorphine Challenge: Administer apomorphine (e.g., 1.0-1.5 mg/kg, subcutaneously) to all mice[11][12].

  • Behavioral Scoring: Starting 10 minutes after the apomorphine injection, observe the mice for a period of 20-30 minutes. A common scoring method is to record the amount of time the mouse spends with all four paws on the cage wall[11][14]. An observer blinded to the treatment conditions should perform the scoring.

  • Data Analysis: Calculate the percentage inhibition of climbing for each dose group relative to the vehicle-treated control group. Plot the percent inhibition against the log dose of the test compound to determine the ED50 (the dose required to produce 50% of the maximal effect).

In Vivo Data Summary

These studies provide critical information on how the compound behaves in a complex biological system.

ParameterCompound-X (Hypothetical)Haloperidol (Reference)Rationale
Cmax (Plasma, 10 mg/kg) 450 ng/mL (1200 nM)~30-50 ng/mL[15]Peak drug concentration achieved in the blood.
T1/2 (Plasma) 4 hours~3-5 hours (rodent)Time for plasma concentration to decrease by half.
Brain/Plasma Ratio @ Tmax 2.5~5-10Indicates how well the compound penetrates the blood-brain barrier.
PD Efficacy (ED50) 1.2 mg/kg0.05 - 0.1 mg/kg[11][13]The dose required to inhibit apomorphine-induced climbing by 50%.

Part 3: The Crucial Bridge – In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo response. This is the essence of an In Vitro-In Vivo Correlation (IVIVC)[16][17][18][19]. For a CNS drug whose action is driven by receptor occupancy, the key question is: Does the concentration of free drug in the brain at the effective in vivo dose (ED50) match the concentration needed to block the receptor in vitro (IC50)?

The IVIVC Logic and Calculation

cluster_2 The In Vitro-In Vivo Correlation (IVIVC) Bridge invitro In Vitro Potency (IC50 = 4.5 nM) target_conc Target Unbound Brain Concentration for Efficacy invitro->target_conc Does C_unbound ≈ IC50? pk In Vivo PK Data (Brain Cmax at ED50 dose) fu Correction Factor: Fraction Unbound (Fu,brain) pk->fu Only unbound drug is active pd In Vivo Efficacy (ED50 = 1.2 mg/kg) pd->pk What brain concentration is achieved at the ED50? fu->target_conc Calculate C_unbound

Caption: A schematic representing the integration of in-vitro and in-vivo data for IVIVC.

Step-by-Step Analysis:

  • Determine Brain Concentration at ED50: From the PK data, determine the total brain concentration (C_total,brain) achieved at the Tmax when the animal was dosed with the ED50 of Compound-X (1.2 mg/kg). Let's assume linear PK, so the Cmax at 1.2 mg/kg would be (1.2/10) * Cmax_at_10mg/kg.

  • Correct for Protein Binding: Drugs bind to proteins in tissues, and only the unbound fraction is free to interact with the receptor. This "fraction unbound in brain" (fu,brain) must be measured experimentally (e.g., via brain slice or brain homogenate binding assays). Let's assume a hypothetical fu,brain of 0.05 for Compound-X (meaning 5% is free).

  • Calculate Unbound Brain Concentration (C_unbound,brain): C_unbound,brain = C_total,brain * fu,brain

  • Compare In Vitro to In Vivo: Compare this calculated C_unbound,brain at the ED50 with the in vitro functional IC50.

Hypothetical IVIVC Calculation for Compound-X:

  • ED50: 1.2 mg/kg

  • Total Brain Cmax at 10 mg/kg: Let's assume it's 1000 nM.

  • Total Brain Cmax at 1.2 mg/kg (ED50): (1.2/10) * 1000 nM = 120 nM

  • Fraction Unbound (fu,brain): 0.05 (hypothetical)

  • Unbound Brain Conc. at ED50: 120 nM * 0.05 = 6.0 nM

  • In Vitro Functional IC50: 4.5 nM

Final Synthesis and Guide Conclusion

This guide has outlined a systematic, hypothesis-driven approach to characterizing a novel CNS compound, Compound-X. By progressing logically from in vitro target engagement and functional potency to in vivo pharmacokinetics and pharmacodynamics, we can build a comprehensive data package.

  • Compound-X vs. Haloperidol: Our hypothetical Compound-X appears to be a potent D2 antagonist, though less potent than the benchmark, Haloperidol. However, it may possess different PK properties or a better off-target profile (which would require further selectivity screening), which could ultimately make it a more desirable candidate.

  • The Power of IVIVC: The establishment of a strong in vitro-in vivo correlation is the cornerstone of preclinical drug discovery. It validates the mechanism of action, provides a quantitative framework for predicting human dosage, and builds confidence for advancing a compound toward clinical development. Without this crucial bridge, in vivo results remain purely observational and lack mechanistic explanation.

This structured comparison not only de-risks the progression of a lead compound but also embodies the principles of scientific integrity by ensuring that every experimental choice is justified and every result is placed within a logical, self-validating framework.

References

  • Evaluation of the in vitro cytogenotoxicity profile of antipsychotic drug haloperidol using human peripheral blood lymphocytes.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.
  • Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity.
  • Advances in G Protein-Coupled Receptor High-throughput Screening.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (Source Link Unavailable)
  • In Vivo Comparative Imaging of Dopamine D2 Knockout and Wild-Type Mice With (11)C-raclopride and microPET.
  • In vitro-In vivo Correlation: Perspectives on Model Development.
  • Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. Clinical Psychopharmacology and Neuroscience.
  • cAMP-Glo™ Assay.
  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (Source Link Unavailable)
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Haloperidol versus low-potency first-generation antipsychotic drugs for schizophrenia. Cochrane Library.
  • In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations.
  • Recent progress in assays for GPCR drug discovery. (Source Link Unavailable)
  • Radioligand binding assay in D2R and D3R.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (Source Link Unavailable)
  • Inhibition of dopamine uptake by D2 antagonists: An in vivo study.
  • Functional GPCR studies using AlphaScreen cAMP detection kit. Revvity.
  • TAAR1-dependent effects of apomorphine in mice. Oxford Academic.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors.
  • Effects of newer antipsychotic drugs on apomorphine-induced climbing behavior in mice. (Source Link Unavailable)

Sources

Comparative

Spectroscopic Data Comparison for 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine: A Predictive and Fragment-Based Analysis

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. In this guide, we delve into the spect...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. In this guide, we delve into the spectroscopic characteristics of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine , a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public experimental spectra for this specific molecule, this guide will present a comprehensive analysis based on predicted spectroscopic data, contextualized by a comparative study of its core structural fragments: 2-bromo-5-methylpyridine and 1-ethylpiperazine. This approach not only provides a robust framework for the characterization of the target molecule but also serves as an instructive case study in the principles of spectroscopic interpretation for complex organic molecules.

The Logic of Spectroscopic Prediction and Fragment Analysis

The prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectra, has become a powerful tool in modern organic chemistry. Algorithms utilize extensive databases of known chemical shifts and coupling constants to estimate the spectral parameters of a novel structure. By dissecting a complex molecule into its constituent fragments and understanding their individual spectroscopic signatures, we can build a reliable model of the expected spectrum for the entire molecule. This comparative approach allows for a deeper understanding of how the electronic environments of atoms and functional groups are altered upon their integration into a larger, more complex structure.

¹H and ¹³C NMR Spectroscopy: A Detailed Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

The predicted ¹H NMR spectrum of the target molecule is a composite of the signals arising from the 3-bromo-5-methylpyridin-2-yl and the 4-ethylpiperazine moieties, with predictable shifts due to their covalent linkage.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Pyridine H-4~7.8Doublet
Pyridine H-6~8.1Doublet
Pyridine CH₃~2.3Singlet
Piperazine CH₂ (adjacent to pyridine)~3.5TripletDeshielded due to proximity to the aromatic ring.
Piperazine CH₂ (adjacent to ethyl)~2.6Triplet
Ethyl CH₂~2.5Quartet
Ethyl CH₃~1.1Triplet
Comparative ¹H NMR Analysis with Structural Fragments
  • 2-Bromo-5-methylpyridine: In this fragment, the pyridine protons would exhibit characteristic shifts in the aromatic region, and the methyl protons would appear as a singlet further upfield.

  • 1-Ethylpiperazine: The ¹H NMR spectrum of 1-ethylpiperazine shows two triplets for the piperazine ring protons and a quartet and a triplet for the ethyl group.

By comparing the predicted spectrum of the target molecule with the experimental spectra of its fragments, we can observe the downfield shift of the piperazine protons directly attached to the pyridine ring, a direct consequence of the electron-withdrawing nature of the aromatic system.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridine C-2~160
Pyridine C-3~115 (bearing Br)
Pyridine C-4~140
Pyridine C-5~130
Pyridine C-6~150
Pyridine CH₃~18
Piperazine C (adjacent to pyridine)~53
Piperazine C (adjacent to ethyl)~52
Ethyl CH₂~52
Ethyl CH₃~12

Mass Spectrometry: Predicting the Fragmentation Pattern

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which is invaluable for structural elucidation. For 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine (Molecular Formula: C₁₂H₁₈BrN₃), the molecular ion peak [M]⁺ and its isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) would be a key diagnostic feature.

Expected Fragmentation Pathways

The most probable fragmentation pathways would involve the cleavage of the bonds within the piperazine ring and the bond connecting the piperazine to the pyridine ring.

M [M]+. C12H18BrN3+. F1 [M - C2H5]+ M->F1 - C2H5 F2 [C6H5BrN]+. M->F2 Piperazine ring cleavage F3 [C6H13N2]+ M->F3 Pyridine-Piperazine bond cleavage

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Key expected fragments would include the loss of the ethyl group, cleavage of the piperazine ring, and the separation of the bromomethylpyridine and ethylpiperazine moieties. The presence of the bromine isotope pattern in fragments containing the pyridine ring would be a strong confirmation of their identity. The mass spectral fragmentation of piperazine analogues often involves cleavage of the C-N bonds within the piperazine ring and between the piperazine and its substituents[1].

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule.

Expected IR Absorption Bands

Table 3: Predicted IR Absorption Bands and their Assignments

Wavenumber (cm⁻¹) Functional Group Vibration Mode
3100-3000Aromatic C-HStretching
2970-2850Aliphatic C-HStretching
1600-1475Aromatic C=CStretching
1465-CH₂-Bending (Scissoring)
1375-CH₃Bending (Rocking)
1300-1000C-NStretching
800-600C-BrStretching

The IR spectrum is expected to be a superposition of the characteristic absorptions of a substituted pyridine and an N-alkylated piperazine. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹[2]. The C=C stretching vibrations of the pyridine ring will appear in the 1600-1475 cm⁻¹ region[3]. The C-N stretching of the piperazine and the C-Br stretching will be found in the fingerprint region.

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental procedures are crucial.

NMR Spectroscopy Protocol

cluster_prep Sample Preparation cluster_acq Data Acquisition A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). B Transfer solution to a clean 5 mm NMR tube. A->B C Cap the tube and wipe the exterior clean. B->C D Insert the sample into the NMR spectrometer. E Lock the spectrometer on the deuterium signal of the solvent. D->E F Shim the magnetic field to optimize homogeneity. E->F G Acquire ¹H and ¹³C spectra using standard pulse sequences. F->G

Caption: General workflow for NMR sample preparation and data acquisition.

A standard operating procedure for NMR experiments typically involves dissolving the compound in a suitable deuterated solvent, placing it in an NMR tube, and then acquiring the data on the spectrometer after locking and shimming[4].

Mass Spectrometry (GC-MS or LC-MS) Protocol

For a compound like 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed.

cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition H Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). I Filter the solution to remove any particulate matter. H->I J Inject the sample into the GC or LC system for separation. K The separated components enter the mass spectrometer. J->K L Ionize the sample (e.g., using Electron Ionization for GC-MS or Electrospray Ionization for LC-MS). K->L M Analyze the ions based on their mass-to-charge ratio. L->M

Caption: A typical workflow for Mass Spectrometry analysis.

Proper sample preparation for mass spectrometry is critical and involves dissolving the sample in an appropriate solvent and ensuring its purity to avoid interference[5][6].

ATR-FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that requires minimal sample preparation.

N Ensure the ATR crystal is clean. O Place a small amount of the solid or liquid sample directly onto the crystal. N->O P Apply pressure to ensure good contact for solid samples. O->P Q Record the background spectrum. P->Q R Record the sample spectrum. Q->R S Clean the crystal after analysis. R->S

Caption: Standard procedure for ATR-FTIR spectroscopy.

The procedure for ATR-FTIR involves placing the sample on the crystal, acquiring the spectrum, and then cleaning the crystal[7][8].

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. By integrating predicted data with a comparative analysis of its structural fragments, we have constructed a detailed and scientifically grounded overview of its expected NMR, MS, and IR spectra. The inclusion of standardized experimental protocols further enhances the practical utility of this guide for researchers in the field. This approach underscores the power of modern spectroscopic techniques and predictive tools in the structural elucidation of novel compounds, a critical step in the advancement of drug discovery and development.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • Health, Safety and Environment Office. (n.d.). Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

  • University of Notre Dame. (2023, July 24). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Garden City Community College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • Harvard University. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Sample preparation in mass spectrometry. [Link]

  • NanoXimet. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

  • Silverstein, R. M., & Webster, F. X. (1998). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Alowscl. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Zhu, N., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 40(4), 433-440. [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Journal of Indian Research. (n.d.). Infrared Absorption Spectra of 5-Bromo-2-3-Dihydroxy Pyridine. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1.Major IR absorption bands and possible assignment in the typical FT- IR spectrum of saffron Band (cm-1). [Link]

  • Chemmunicate. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. [Link]

  • Cheminfo.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

Sources

Validation

A Strategic Guide to Target Deconvolution and Engagement Confirmation for Novel Bioactive Compounds: A Case Study with 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

For researchers in the vanguard of drug discovery, the journey from a promising hit in a phenotypic screen to a validated lead compound is fraught with challenges. A critical and often formidable hurdle is the identifica...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising hit in a phenotypic screen to a validated lead compound is fraught with challenges. A critical and often formidable hurdle is the identification of the molecular target(s) of a novel bioactive compound and the subsequent confirmation of its engagement in a cellular context.[1][2] This guide provides a comprehensive, technically-grounded framework for this process, using the hypothetical novel compound, 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, as a case study. We will navigate the logical progression from broad, unbiased target identification to specific, quantitative confirmation of target engagement, comparing and contrasting state-of-the-art methodologies.

The Challenge: Unmasking the Molecular Target of a Novel Compound

Phenotypic screens, which assess the effects of compounds on cellular or organismal behavior, are powerful tools for discovering molecules with novel therapeutic potential.[2] However, the hits from these screens, such as our case compound 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, often have an unknown mechanism of action.[1] To advance such a compound, it is imperative to elucidate its molecular target(s) to understand its therapeutic potential, predict potential off-target effects, and enable structure-activity relationship (SAR) studies for lead optimization.[3][4]

This guide will delineate a two-phase strategic workflow:

  • Phase 1: Target Deconvolution. Employing unbiased, proteome-wide approaches to generate a shortlist of potential protein targets.

  • Phase 2: Target Engagement Confirmation. Utilizing orthogonal, direct-binding assays to validate the interaction between the compound and the putative target(s) in both biochemical and cellular systems.

Phase 1: Target Deconvolution - Casting a Wide Net

The initial step in understanding the mechanism of action of a novel compound is to identify its potential binding partners from the entire proteome.[1][2] This process, known as target deconvolution, can be approached using several powerful techniques.

Chemical Proteomics: An Unbiased Approach

Chemical proteomics has emerged as a robust strategy for target deconvolution.[5] A prominent example is the use of affinity-based methods.

Kinobeads Competition Assay: A Focus on the Kinome

Given that a significant portion of approved drugs target kinases, assessing a novel compound's interaction with this enzyme family is a logical starting point.[6] The Kinobeads technology offers an elegant solution for profiling inhibitor selectivity across the kinome.[5][7][8]

  • Principle: Kinobeads are comprised of a set of immobilized, non-selective ATP-competitive kinase inhibitors that can capture a large portion of the cellular kinome.[6][7][9] In a competitive binding experiment, a cell lysate is incubated with varying concentrations of the test compound before being exposed to the Kinobeads. If the compound binds to a specific kinase, it will compete with the beads for the ATP-binding site, leading to a dose-dependent decrease in the amount of that kinase captured by the beads.[5][6] The captured proteins are then identified and quantified using mass spectrometry.[6][9]

  • Advantages: This method allows for the unbiased screening of a compound against hundreds of endogenously expressed kinases in a near-native state.[8] It does not require modification of the test compound and provides a quantitative measure of binding affinity (apparent Kd or IC50).[5][7]

  • Limitations: This technique is primarily limited to targets that bind to the immobilized ligands on the beads, which are typically ATP-competitive.[8] It may also miss kinases that are weakly expressed in the chosen cell line or do not bind to the beads.[8]

dot

Caption: Figure 2. Generalized Workflow for a CETSA Experiment.

Experimental Protocols

Protocol 1: Kinobeads Competition Binding Assay
  • Cell Culture and Lysis: Culture a relevant cell line (e.g., K562, HeLa) to a high density. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Preparation: Clarify the lysate by centrifugation and determine the protein concentration.

  • Compound Incubation: Aliquot the cell lysate and incubate with a range of concentrations of 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for 1 hour at 4°C.

  • Kinobeads Incubation: Add the pre-washed Kinobeads slurry to each lysate-compound mixture and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase capture.

  • Washing: Pellet the beads and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins with trypsin overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, plot the signal intensity as a function of the compound concentration to generate a dose-response curve and calculate the apparent Kd or IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with the desired concentration of 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine or a DMSO vehicle control and incubate under normal culture conditions for a specified time (e.g., 1 hour).

  • Heating Step: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of the specific target protein (identified in Phase 1) in each sample by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For both the vehicle and compound-treated samples, plot the percentage of soluble protein remaining as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.

Conclusion

Confirming the target engagement of a novel bioactive compound like 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a multi-step, evidence-driven process that is central to modern drug discovery. [3]By employing a strategic workflow that begins with broad, unbiased target deconvolution methods like chemical proteomics and progresses to orthogonal, direct-binding assays such as SPR, ITC, and CETSA, researchers can build a robust, validated case for a compound's mechanism of action. This integrated approach, which combines biochemical precision with cellular relevance, provides the mechanistic confidence required to guide the rational optimization of novel compounds into next-generation therapeutics.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed. (2016). PubMed.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (n.d.).
  • Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed. (2015). PubMed.
  • A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs - Benchchem. (n.d.). Benchchem.
  • Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar. (n.d.). Semantic Scholar.
  • InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube. (2020). YouTube.
  • A Practical Guide to Target Engagement Assays - Selvita. (2025). Selvita.
  • Target Engagement Assays - DiscoverX. (n.d.). DiscoverX.
  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC - NIH. (n.d.). NIH.
  • Biochemical assays in drug discovery and development - Celtarys Research. (2025). Celtarys Research.
  • The target landscape of clinical kinase drugs - PMC - NIH. (n.d.). NIH.
  • Target Deconvolution - Creative Biolabs. (n.d.).
  • Target Engagement Assay Services - Concept Life Sciences. (n.d.). Concept Life Sciences.
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (2025).
  • Determining target engagement in living systems - PMC - NIH. (n.d.). NIH.
  • Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery - ResearchGate. (2025).
  • The surface plasmon resonance (SPR) for the study of the targeted... - ResearchGate. (n.d.).
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022). UKM.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. (n.d.).
  • Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity. (n.d.).
  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - NIH. (n.d.). NIH.
  • Isothermal titration calorimetry in drug discovery - PubMed. (n.d.). PubMed.
  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes - MDPI. (n.d.). MDPI.
  • 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. (2018). Technology Networks.
  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules | ACS Omega. (n.d.).
  • Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical. (n.d.). Malvern Panalytical.
  • measuring drug-target binding with SPR & ITC binding assays - YouTube. (2023). YouTube.
  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Harvard Medical School.
  • Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions - ResearchGate. (n.d.).

Sources

Comparative

An Investigative Guide to the Pharmacological Profile of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine and Its Analogs

For: Researchers, Scientists, and Drug Development Professionals Introduction The landscape of contemporary drug discovery is characterized by the exploration of novel chemical scaffolds to address unmet medical needs. W...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of contemporary drug discovery is characterized by the exploration of novel chemical scaffolds to address unmet medical needs. Within this paradigm, substituted pyridine and piperazine moieties are recurrent structural motifs in a vast array of biologically active agents, owing to their favorable pharmacokinetic properties and versatile synthetic handles.[1] This guide focuses on the compound 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, a molecule of interest at the intersection of these two privileged heterocyclic systems.

As of the latest literature review, dedicated peer-reviewed studies detailing the comprehensive biological activity of 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine are not publicly available. However, the structural alerts embedded within its architecture, particularly the substituted bromopyridine core linked to a piperazine ring, suggest potential interactions with various biological targets. Patent literature reveals that structurally related alkylated piperazine compounds have been investigated for their activity as Bruton's Tyrosine Kinase (Btk) modulators, implicating a potential role in immune disorders.[2] Furthermore, similar brominated pyridinyl-piperazinone structures have been explored as building blocks for agents with potential anti-inflammatory and anticancer properties.[3]

This guide, therefore, serves as a proactive, investigative framework for researchers. It is designed to objectively outline a comparative experimental strategy to elucidate the pharmacological profile of 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. We will propose a logical workflow, compare it with plausible alternatives derived from its structural class, and provide detailed, self-validating experimental protocols to ensure the generation of robust and reproducible data.

Comparative Analysis: A Proposed Research Framework

Given the absence of direct data, we propose a comparative study against two strategic compounds:

  • Alternative A: 1-Benzyl-4-(5-bromo-3-methylpyridin-2-yl)piperazine: A close structural analog where the ethyl group is replaced by a benzyl group. This comparison will probe the influence of a small aliphatic versus a bulky aromatic substituent at the N4 position of the piperazine ring.

  • Alternative B: 4-(5-Bromo-3-methylpyridin-2-yl)piperazin-2-one: This compound shares the core brominated methylpyridine moiety but features a lactam function within the piperazine ring, altering its hydrogen bonding capacity and conformational flexibility.[3]

The primary objective is to characterize these compounds across key pharmacological parameters: target engagement, cellular activity, and preliminary pharmacokinetic properties.

Table 1: Hypothetical Comparative Performance Data

The following table is populated with hypothetical data to illustrate the expected output of the proposed experimental plan.

Parameter1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine (Target Compound)Alternative A: 1-Benzyl AnalogAlternative B: Piperazin-2-one Analog
Target Engagement
Btk Kinase IC₅₀ (nM)1585>10,000
PI3Kγ Kinase IC₅₀ (nM)3501200>10,000
Cellular Activity
B-cell Proliferation EC₅₀ (µM)0.52.1>50
TNF-α Release EC₅₀ (µM)1.24.5>50
In Vitro ADME
Microsomal Stability (t½, min)452565
Caco-2 Permeability (Papp, A→B)15 x 10⁻⁶ cm/s12 x 10⁻⁶ cm/s5 x 10⁻⁶ cm/s

Experimental Protocols: A Step-by-Step Guide

Kinase Inhibition Assay (Target Engagement)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against relevant kinases, such as Btk, which is implicated by patent literature for similar scaffolds.[2]

Causality: The choice of a biochemical kinase assay provides a direct measure of target engagement, independent of cellular factors. This allows for a clean structure-activity relationship (SAR) assessment. A time-resolved fluorescence resonance energy transfer (TR-FRET) format is selected for its high sensitivity and low background.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., recombinant human Btk) in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution containing a biotinylated peptide substrate and ATP at its Kₘ concentration.

    • Prepare serial dilutions of test compounds in DMSO, followed by a 1:100 dilution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted compound solution to a 384-well assay plate.

    • Add 5 µL of the 2X kinase solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a stop/detection solution containing EDTA and TR-FRET detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin).

    • Incubate for 60 minutes and read the plate on a TR-FRET capable plate reader.

  • Data Analysis:

    • Calculate the ratio of acceptor to donor fluorescence.

    • Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

    • Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The protocol includes positive and negative controls on every plate. A known Btk inhibitor (e.g., Ibrutinib) should be run as a reference standard to ensure assay performance is within historical limits.

Cellular B-cell Proliferation Assay

Causality: To translate biochemical potency into a cellular context, a B-cell proliferation assay is critical. Btk is a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of Btk should lead to a reduction in BCR-mediated proliferation.

Protocol:

  • Cell Culture:

    • Culture Ramos cells (a human Burkitt's lymphoma B-cell line) in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.

  • Assay Procedure:

    • Seed 20,000 cells per well in a 96-well plate.

    • Add serial dilutions of the test compounds and incubate for 1 hour.

    • Stimulate the cells with anti-IgM antibody to activate the BCR pathway.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) and incubate as per the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to stimulated (no inhibitor) and unstimulated controls.

    • Determine the EC₅₀ value from the dose-response curve.

Self-Validation: The assay includes unstimulated controls to measure the basal proliferation rate and stimulated controls to define the maximum proliferative response.

Visualization of Proposed Workflow

The following diagram illustrates the proposed logical workflow for the characterization of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

G cluster_synthesis Compound Synthesis & QC cluster_primary Primary Screening cluster_secondary Secondary & Cellular Assays cluster_adme In Vitro ADME Profiling cluster_analysis Data Analysis & SAR Target Target Compound KinaseAssay Biochemical Kinase Assay (e.g., Btk, PI3Kγ) Target->KinaseAssay Test Compounds AltA Alternative A AltA->KinaseAssay Test Compounds AltB Alternative B AltB->KinaseAssay Test Compounds CellAssay Cell-Based Assay (B-cell Proliferation) KinaseAssay->CellAssay Potent Hits SAR Structure-Activity Relationship (SAR) KinaseAssay->SAR CytokineAssay Cytokine Release Assay (e.g., TNF-α) CellAssay->CytokineAssay ADME Microsomal Stability Caco-2 Permeability CytokineAssay->ADME ADME->SAR

Caption: Proposed workflow for the pharmacological evaluation of the target compound and its analogs.

Conclusion and Future Directions

This guide presents a robust and scientifically rigorous framework for the initial pharmacological characterization of 1-(3-bromo-5-methylpyridin-2-yl)-4-ethylpiperazine. By employing a comparative approach against structurally relevant alternatives and utilizing self-validating experimental protocols, researchers can generate high-quality data to elucidate the compound's potential as a therapeutic agent. The proposed workflow, from initial target screening to preliminary ADME profiling, is designed to efficiently build a comprehensive data package. Positive outcomes from this investigative plan would warrant further studies, including broader kinase profiling, in vivo efficacy models for inflammatory or neoplastic conditions, and detailed pharmacokinetic analysis.

References

  • This reference is a placeholder as no direct peer-reviewed study was found for the specific topic compound.
  • US20130116245A1 - Alkylated piperazine compounds - Google P
  • US4122178A - Piperazine compounds - Google P
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine

The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that each step minimizes risk through a clear understanding of the potential hazards. Adherence to these protocols, in...

Author: BenchChem Technical Support Team. Date: January 2026

The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that each step minimizes risk through a clear understanding of the potential hazards. Adherence to these protocols, in conjunction with a thorough institutional risk assessment, is mandatory for the safe handling of this compound.[3]

Hazard Analysis & Core Precautions

1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is comprised of a brominated pyridine ring and an N-ethylpiperazine substituent. This structure suggests a complex hazard profile that must be proactively managed.

  • Pyridine Moiety: Pyridine and its derivatives are known to be hazardous.[4][5] They can be harmful if inhaled, swallowed, or absorbed through the skin and are often associated with causing severe skin and eye irritation.[6][7] The presence of a bromine atom can further enhance toxicity.

  • Piperazine Moiety: Piperazine derivatives are recognized as potent sensitizers and can cause severe skin burns and eye damage.[8] Inhalation may lead to allergic or asthma-like symptoms.[8][9]

  • Psychoactive Potential: It is important to note that many substituted piperazines are known for their psychoactive effects, which underscores the need to prevent any systemic exposure.[10][11][12]

Given these risks, the foundational principle for handling this compound is the strict avoidance of all personal contact, including inhalation.[9] All manipulations should be conducted within a certified chemical fume hood to mitigate exposure to potential vapors or aerosols.[4][13]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive personal protective equipment (PPE) plan is the primary line of defense against accidental exposure.[1][14] The following table outlines the mandatory PPE for handling 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine.

Protection Type Specific Recommendations Rationale & Causality
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashing or handling larger quantities (>5g).[3]Protects against splashes and potential vapors from the pyridine and piperazine components, which can cause severe, irreparable eye damage.[6][8]
Hand Protection Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended. If using nitrile gloves, ensure they are of sufficient thickness (>8 mil) and change them frequently, immediately upon any sign of contamination or degradation.[4][6]Provides a critical barrier against skin absorption, a known route of exposure for pyridine derivatives, and prevents severe skin burns associated with piperazines.[6][7][8][9]
Body Protection A flame-retardant lab coat, fully buttoned, is the minimum requirement. For procedures with a higher risk of splashes or spills, chemically impervious coveralls should be utilized.[2]Protects underlying clothing and skin from contamination. The flame-retardant property adds a layer of safety, as many pyridine compounds are flammable.[6]
Respiratory Protection All handling of the solid compound and its solutions must be performed within a certified chemical fume hood.[13][15] If a fume hood is not available or if there is a potential for aerosol generation outside of a hood, a NIOSH-approved full-face respirator with organic vapor cartridges is required.[2][8]Prevents inhalation of airborne particles or vapors, which may cause respiratory irritation and sensitization, and could have unknown systemic toxic effects.[5][7][16]
Footwear Fully enclosed, chemical-resistant shoes must be worn at all times in the laboratory.[13][17]Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Workflow for Safe Handling

The following protocol outlines the procedural steps for safely handling 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine from receipt to disposal. This workflow is designed to minimize exposure and prevent contamination.

  • Verify Ventilation: Before beginning any work, ensure the chemical fume hood is operational and the certification is current. Check the airflow monitor to confirm it is functioning correctly.[13]

  • Assemble Materials: Gather all necessary equipment, including glassware, spatulas, solvents, and waste containers, and place them inside the fume hood. This prevents the need to move in and out of the containment area during the procedure.

  • Don PPE: Correctly put on all required personal protective equipment as detailed in the table above before handling the chemical container.[16]

  • Grounding: If transferring larger quantities of the solid, ensure containers are grounded to prevent static discharge, a potential ignition source.[5]

  • Weighing: Weigh the compound within the fume hood. If a balance is located outside the hood, weigh the chemical in a sealed container.

  • Aliquot Transfer: Use a dedicated spatula or powder funnel to transfer the solid. Avoid creating dust.

  • Solubilization: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before sealing the vessel.

  • Clean Equipment: All non-disposable equipment (glassware, spatulas) must be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone) into a designated hazardous waste container.

  • Wipe Surfaces: Wipe down the work surface inside the fume hood with a suitable solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Never wear gloves outside the immediate work area.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after all work is complete, even after wearing gloves.[15][17]

  • Small Spills (inside fume hood): If a small amount of solid or solution is spilled, absorb it with an inert material (e.g., sand or vermiculite).[5] Carefully scoop the absorbed material into a designated hazardous waste container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[17] Seek immediate medical attention.[7][8]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][17] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine and its associated waste can lead to environmental contamination and regulatory violations.

  • Waste Segregation: All materials contaminated with the compound, including excess solid, solutions, contaminated gloves, paper towels, and absorbent materials, must be collected as hazardous waste.[13]

  • Containerization: Use a clearly labeled, sealable, and chemically compatible hazardous waste container.[6] The label should include the full chemical name and associated hazards.

  • Disposal Route: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal contractor.[1] Adhere to all local, state, and federal regulations for chemical waste disposal. Do not pour this chemical down the drain or discard it in regular trash.[13]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, from preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Decontamination cluster_final Final Steps prep1 Verify Fume Hood Operation prep2 Assemble All Materials in Hood prep1->prep2 prep3 Don Full Required PPE prep2->prep3 handle1 Weigh/Aliquot Compound prep3->handle1 Begin Experiment handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Equipment handle2->clean1 Experiment Complete clean2 Clean Work Surface clean1->clean2 clean3 Segregate All Waste clean2->clean3 final3 Store Hazardous Waste Securely clean3->final3 Seal Waste Container final1 Properly Doff PPE final2 Wash Hands Thoroughly final1->final2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.